1,3-Dichloro-7-methylisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-7-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEFMJHEHCHWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648220 | |
| Record name | 1,3-Dichloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-37-4 | |
| Record name | 1,3-Dichloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-7-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline: A Versatile Scaffold for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-Dichloro-7-methylisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic pathway, explore its unique reactivity, and discuss its strategic application in the synthesis of novel molecular entities.
Core Identity and Physicochemical Properties
This compound is a halogenated aromatic N-heterocycle. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The dichloro substitution pattern on this specific isomer provides two distinct reaction handles, making it a particularly valuable building block for creating diverse chemical libraries. Its unique identifier is CAS Number: 21902-37-4 [1][2][3].
While extensive experimental data on its physical properties is not widely published, its fundamental and computationally predicted characteristics are summarized below. This lack of published data underscores the compound's primary role as a reactive intermediate rather than a final product.
| Property | Value | Source |
| CAS Number | 21902-37-4 | [1][2][4] |
| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3] |
| Molecular Weight | 212.07 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [2] |
| Monoisotopic Mass | 210.9955546 Da | [1][5] |
| XLogP3 (Predicted) | 4.4 | [1][6] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and ethers (THF, Dioxane) | N/A |
| Melting/Boiling Point | Not available in published literature | [2] |
Proposed Synthesis Methodology
The causality behind this proposed route lies in constructing the core isoquinolone ring system from a commercially available starting material, followed by a robust chlorination step to install the desired reactive handles.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful formation of each intermediate before proceeding.
Step 1: Synthesis of N-(3-methylphenyl)-2-phenylacetamide (Intermediate C)
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve m-toluidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Add phenylacetyl chloride (1.1 eq) dropwise via a syringe. Causality: The base neutralizes the HCl byproduct, preventing side reactions with the starting amine.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purification via recrystallization or column chromatography may be performed.
-
Validation: Confirm structure using ¹H NMR and Mass Spectrometry.
Step 2-5: Synthesis of this compound (Final Product G) Note: Steps 2-5 involve advanced procedures and should be performed by experienced chemists.
-
Cyclization (Step 2): Mix the amide (Intermediate C, 1.0 eq) with phosphorus pentoxide (P₂O₅, ~5 eq) or neat phosphorus oxychloride (POCl₃) and heat at 100-120°C for 2-4 hours. Causality: These reagents act as powerful dehydrating agents to facilitate the intramolecular electrophilic aromatic substitution required for ring closure.
-
Aromatization (Step 3): The resulting dihydroisoquinoline (Intermediate D) is dehydrogenated. A common method is heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like decalin.
-
Oxidative Conversion (Step 4): The benzyl group at C1 is cleaved and the ring is oxidized to the dione (Intermediate F) using a strong oxidizing agent like potassium permanganate (KMnO₄). This step creates the isoquinolinedione core.
-
Dichlorination (Step 5): Heat the dione (Intermediate F) in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or a phase-transfer catalyst, at reflux for 8-12 hours. Causality: POCl₃ is a standard reagent for converting carbonyls (in their tautomeric enol form) in heterocyclic systems to chlorides.
-
Workup & Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., Na₂CO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The final product should be purified by column chromatography on silica gel.
-
Validation: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chemical Reactivity: The Power of Regioselectivity
The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is significantly more susceptible to displacement via transition-metal-catalyzed cross-coupling reactions than the chlorine at the C3 position. This regioselectivity is attributed to the electronic influence of the ring nitrogen.
This allows for a programmed, sequential functionalization of the isoquinoline core, making it an ideal scaffold for building molecular complexity in a controlled manner. A study on the parent 1,3-dichloroisoquinoline confirms that palladium-catalyzed coupling of arylboronic acids occurs exclusively at the 1-position[7].
Caption: Sequential functionalization workflow for library synthesis.
Protocol: Selective Suzuki Coupling at C1
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as Na₂CO₃ or K₃PO₄ (3.0 eq).
-
Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the resulting 1-aryl-3-chloro-7-methylisoquinoline intermediate via column chromatography. This product is now ready for subsequent functionalization at the C3 position.[7]
Applications in Drug Discovery and Development
The true value of this compound is realized in its role as a scaffold for generating novel compounds for biological screening. Isoquinoline and quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[8]
-
Kinase Inhibitors: The isoquinoline core can mimic the hinge-binding region of ATP in many protein kinases, a critical target class in oncology. The ability to install diverse aryl groups at C1 and various hydrogen-bond donors/acceptors at C3 allows for fine-tuning of potency and selectivity.
-
GPCR Ligands: By decorating the core with appropriate pharmacophores, novel ligands for G-protein coupled receptors can be developed for applications in neuroscience and metabolic diseases.
-
Fragment-Based Drug Discovery (FBDD): The 1-aryl-3-chloro-7-methylisoquinoline intermediate can serve as a larger, functionalized fragment for screening, with the C3-Cl bond providing a clear vector for fragment evolution.
-
Isotopically Labeled Standards: The synthetic routes involving this intermediate can be adapted to incorporate stable isotopes (e.g., ²H, ¹³C, ¹⁵N) for use as internal standards in metabolic studies and pharmacokinetic assays, which are crucial in drug development.[9]
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Information: The parent compound, 1,3-dichloroisoquinoline, is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10] Similar hazards should be assumed for the 7-methyl derivative.
-
Personal Protective Equipment (PPE): Always handle this compound wearing nitrile gloves, safety glasses or goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[11]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its key value proposition is the differential reactivity of its two chlorine atoms, which permits a controlled, sequential synthesis of complex 1,3-disubstituted isoquinolines. This feature allows researchers to efficiently explore chemical space and optimize molecular properties, accelerating the discovery and development of next-generation therapeutics. Understanding its synthesis, reactivity, and safe handling is paramount for any scientist looking to leverage the power of this versatile intermediate.
References
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- Corteva Agriscience. (2021). Safety Data Sheet.
- Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.
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- Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 927-934. DOI: 10.1039/A605827B.
- Gerten, K. A., et al. (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. RSC Publishing.
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- Tigreros, A., & Portilla, J. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
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1,3-Dichloro-7-methylisoquinoline molecular weight
An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[4] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: this compound. We will delve into its fundamental properties, propose a robust synthetic pathway, outline methods for its structural validation, and discuss its potential as a building block for novel therapeutic agents, all from the perspective of a senior application scientist.
Part 1: Core Physicochemical Properties and Identification
Unambiguous identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with a defined set of properties that are crucial for its handling, reaction planning, and characterization. The key quantitative and qualitative data for this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Weight | 212.078 g/mol | [5] |
| Molecular Formula | C₁₀H₇Cl₂N | [5][6][7] |
| CAS Number | 21902-37-4 | [5][6][7] |
| Exact Mass | 210.9955546 Da | [8][9] |
| Monoisotopic Mass | 210.9955546 Da | [8][9] |
| Predicted XLogP3 | 4.4 | [8][9] |
| SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [5] |
| InChIKey | BPEFMJHEHCHWPC-UHFFFAOYSA-N | [5][9][10] |
| Appearance | Data not widely published; likely a solid at room temperature. | |
| Melting/Boiling Point | Data not available in published literature.[5] | [5] |
Part 2: Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not readily found, a logical and robust synthetic route can be designed based on foundational reactions in isoquinoline chemistry. The Bischler-Napieralski reaction is a classic and highly effective method for constructing the isoquinoline core from β-phenylethylamines.[3][4] This approach is particularly advantageous here as common cyclodehydrating agents, such as phosphorus oxychloride (POCl₃), can also serve as chlorinating agents to furnish the desired dichloro substitution pattern.
Proposed Synthetic Rationale and Workflow
The proposed pathway begins with a commercially available or readily synthesized N-acylated β-phenylethylamine. The key step involves an intramolecular electrophilic aromatic substitution (cyclization) followed by aromatization and chlorination, driven by a powerful Lewis acid like POCl₃. This one-pot approach is efficient and leverages well-understood reaction mechanisms.
Caption: Proposed synthesis of this compound via Bischler-Napieralski reaction.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the final product confirm the efficacy of the transformation.
-
Step 1: Acylation of 3-Methylphenethylamine (Precursor Synthesis)
-
Rationale: To install the necessary acyl group that will form the C1 and N2 atoms of the new heterocyclic ring.
-
Dissolve 3-methylphenethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise. The base neutralizes the HCl byproduct, preventing unwanted side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-methylphenethyl)acetamide, which can often be used without further purification.
-
-
Step 2: Cyclization, Chlorination, and Aromatization
-
Rationale: This is the core transformation. POCl₃ acts as a Lewis acid to activate the amide carbonyl for electrophilic attack on the aromatic ring. It also serves as the dehydrating agent and the source of chlorine for substitution at the C1 and C3 positions.
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
To the crude N-(3-methylphenethyl)acetamide (1.0 eq), add an excess of phosphorus oxychloride (5-10 eq), which will also serve as the solvent.
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The progress should be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Basify the acidic aqueous solution to pH > 10 with a concentrated NaOH or KOH solution while cooling in an ice bath. This deprotonates the isoquinoline nitrogen, rendering the product soluble in organic solvents.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
-
Step 3: Purification
-
Rationale: To remove any unreacted starting material, polymeric byproducts, or regioisomers.
-
Purify the crude solid/oil using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the nonpolar product from more polar impurities.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.
-
Part 3: Structural Characterization and Validation
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula. The analysis should show a molecular ion peak corresponding to the exact mass of 210.9955546 (for C₁₀H₇³⁵Cl₂N).[8][9] A critical validation point is the isotopic pattern: due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 cluster in an approximate ratio of 9:6:1 will be observed, confirming the presence of two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the structure. Expected signals include: a singlet in the aliphatic region (~2.5 ppm) corresponding to the three protons of the C7-methyl group, and a set of signals in the aromatic region (7.0-8.5 ppm) for the four aromatic protons on the benzene and pyridine rings. The splitting patterns (singlets, doublets) will depend on their specific positions and couplings.
-
¹³C NMR: The spectrum should show 10 distinct carbon signals, including one in the aliphatic region for the methyl carbon and nine in the aromatic/heteroaromatic region. The carbons attached to chlorine (C1 and C3) will be significantly downfield.
-
-
Infrared (IR) Spectroscopy: Key functional groups can be identified. Expect to see characteristic absorption bands for aromatic C=C and C=N stretching (~1500-1650 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).
Part 4: Relevance and Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a highly functionalized scaffold poised for elaboration in drug discovery programs. The isoquinoline core is a proven pharmacophore, and the specific substitutions on this derivative offer distinct advantages for medicinal chemists.[1][11]
-
Structure-Activity Relationship (SAR) Insights:
-
Dichloro Substituents: The chlorine atoms at the C1 and C3 positions are key reactive handles. They are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols). This enables the rapid generation of a library of diverse analogs for screening. Furthermore, the chloro groups significantly increase the molecule's lipophilicity (predicted XLogP3 of 4.4), which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.[8][9]
-
Methyl Group: The C7-methyl group acts as a steric and electronic probe. It can occupy small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity. Its position on the benzo portion of the ring system subtly modulates the electronic properties of the entire scaffold.
-
-
Potential Therapeutic Applications:
-
Kinase Inhibitors: Many anticancer drugs targeting protein kinases feature a substituted heterocyclic core. The dichloroisoquinoline scaffold can be elaborated to mimic the hinge-binding motifs common in kinase inhibitors.
-
Antimicrobial/Antiparasitic Agents: The related 4,7-dichloroquinoline is the precursor to the famous antimalarial drug chloroquine. This highlights the potential for this scaffold in developing new agents against infectious diseases.
-
CNS Agents: Tetrahydroisoquinolines, which can be synthesized by reducing the isoquinoline core, are known to interact with various central nervous system targets.[2][11]
-
Part 5: Safety and Handling
While specific toxicity data for this compound is not available, data from closely related compounds should guide its handling. 1,3-Dichloroisoquinoline is classified as a skin and eye irritant.[12] Therefore, it is prudent to assume this derivative possesses similar hazards.
-
GHS Precautions: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Handling Recommendations: Handle only in a chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
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- Appchem. (n.d.). 1,3-Dichloro-5-methylisoquinoline.
- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
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An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-7-methylisoquinoline
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical properties of 1,3-Dichloro-7-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering insights into the practical determination of these properties and their implications for research and development.
Molecular Identity and Structural Characteristics
This compound is a substituted aromatic heterocyclic compound. Its fundamental characteristics provide the basis for understanding its behavior in various experimental settings.
Molecular Structure:
The foundational step in characterizing any chemical entity is to confirm its structure. The structure of this compound is depicted below.
Caption: Molecular Structure of this compound.
Key Identifiers:
| Property | Value | Source |
| CAS Number | 21902-37-4 | [1][2][3] |
| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3] |
| Molecular Weight | 212.08 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [2] |
| InChIKey | BPEFMJHEHCHWPC-UHFFFAOYSA-N | [5] |
These identifiers are crucial for database searches, regulatory submissions, and unambiguous communication within the scientific community.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from solubility to reactivity.
Summary of Physicochemical Data:
| Property | Value | Experimental/Computed |
| Melting Point | Not available | Experimental |
| Boiling Point | 320.7°C at 760 mmHg | Computed |
| Density | Not available | Experimental |
| Flash Point | 177.3°C | Computed |
| XLogP3 | 4.4 | Computed[1][6] |
| Topological Polar Surface Area | 12.9 Ų | Computed[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed[1] |
Discussion of Key Properties:
-
Melting Point: The melting point is a critical indicator of purity. A sharp melting range (typically less than 2°C) is indicative of a pure compound. The absence of a reported experimental melting point for this compound in readily available literature suggests it may be a novel or less-studied compound. For a crystalline solid, a sharp melting point is expected. Impurities typically lead to a depression and broadening of the melting point range.
-
Boiling Point: The computed boiling point of 320.7°C suggests low volatility under standard conditions.[1] This high boiling point is consistent with its molecular weight and aromatic nature.
-
Solubility: The high calculated XLogP3 value of 4.4 indicates that this compound is a lipophilic compound, suggesting poor solubility in aqueous solutions and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.[1][6] This is a critical consideration for formulation, reaction conditions, and purification strategies.
-
Chemical Stability: As an aromatic heterocyclic compound, this compound is expected to be relatively stable. The dichloro substitutions may offer sites for nucleophilic substitution reactions under specific conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and methyl substituents on the isoquinoline ring.
-
Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzene ring of the isoquinoline core will appear in this region. Their specific chemical shifts and splitting patterns (doublets, triplets, etc.) will depend on their relative positions and coupling to each other.
-
Methyl Protons (δ 2.3-2.7 ppm): The three protons of the methyl group at the 7-position are expected to appear as a singlet in this region.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-150 ppm): The carbon atoms of the isoquinoline ring will resonate in this range.
-
Carbons bonded to Chlorine (δ >140 ppm): The C1 and C3 carbons, being attached to electronegative chlorine atoms, are expected to be significantly deshielded and appear at a higher chemical shift.
-
Methyl Carbon (δ ~20 ppm): The carbon of the methyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 211 and 213 in a roughly 3:1 ratio due to the presence of one chlorine-35 and one chlorine-37 isotope, and a more complex pattern for two chlorines). The exact mass would be 210.9956.
-
Fragmentation Pattern: Common fragmentation pathways for isoquinolines may involve the loss of chlorine atoms, the methyl group, or cleavage of the heterocyclic ring.
Experimental Protocols for Physical Property Determination
The following section details the self-validating experimental protocols for determining the key physical properties discussed. These methodologies are designed to ensure accuracy and reproducibility.
Melting Point Determination
Causality: The melting point is a sensitive measure of purity. A sharp, well-defined melting point indicates a high degree of purity. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
Workflow Diagram:
Caption: Workflow for NMR Spectrum Acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is locked and shimmed for homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: The chemical shifts, integration, and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.
IR Spectrum Acquisition
Causality: Covalent bonds vibrate at specific frequencies that correspond to the infrared region of the electromagnetic spectrum. The absorption of IR radiation at these frequencies provides information about the types of bonds and functional groups present.
Workflow Diagram:
Caption: Workflow for IR Spectrum Acquisition (Thin Film Method).
Step-by-Step Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
Background Spectrum: A background spectrum of the clean salt plate is acquired.
-
Sample Spectrum: The IR spectrum of the sample is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
-
Analysis: The frequencies of the absorption bands are correlated with known vibrational modes of functional groups.
Mass Spectrum Acquisition
Causality: In electron ionization mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and structural information from the fragmentation pattern.
Workflow Diagram:
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An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-7-methylisoquinoline
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3-dichloro-7-methylisoquinoline, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a logical three-stage process, commencing with the preparation of a key intermediate, 4-methylhomophthalic acid, followed by its cyclization to form the corresponding isoquinolinedione, and culminating in a robust chlorination step. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process optimization considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction and Strategic Overview
This compound (CAS 21902-37-4) is a substituted isoquinoline derivative.[1][2][3] The dichloro-substituted isoquinoline scaffold is a valuable building block in organic synthesis, allowing for further functionalization at the 1 and 3 positions through nucleophilic substitution reactions. The strategic design of its synthesis is crucial for achieving high purity and yield.
The synthetic approach detailed in this guide is a three-step sequence that builds the isoquinoline core and then installs the chloro substituents. This strategy was chosen for its reliability and adaptability, relying on well-established chemical transformations.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of 4-Methylhomophthalic Acid
The cornerstone of this synthesis is the preparation of 2-carboxy-4-methylphenylacetic acid, also known as 4-methylhomophthalic acid. This intermediate contains the necessary carbon framework for the subsequent cyclization to the isoquinoline core. While various routes to substituted homophthalic acids exist, a reliable method involves the multi-step conversion from a readily available starting material like 4-methylphthalic anhydride.
Rationale and Mechanistic Considerations
The synthesis of homophthalic acids from phthalic anhydrides is a non-trivial process. A conceptual approach involves a homologation, such as the Arndt-Eistert synthesis, on one of the carboxyl groups. A more practical laboratory synthesis often starts from a precursor where the future acetic acid side chain is already present in a different form, such as a nitrile. For instance, the hydrolysis of 2-cyanomethyl-4-methylbenzonitrile would yield the desired diacid. The synthesis of 4-methylphenylacetic acid can be achieved through the hydrolysis of 4-methylphenylacetonitrile.[4][5]
For this guide, we will present a protocol based on the synthesis of 4-methylphthalic acid followed by a conceptual homologation, as the specific synthesis of 4-methylhomophthalic acid is not widely documented. A practical alternative starts from 4-methylphthalic anhydride, which can be synthesized from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[6][7]
Experimental Protocol: Synthesis of 4-Methylphthalic Acid
This protocol describes the synthesis of the precursor to our key intermediate.
Materials:
-
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
-
Bromine
-
Dimethylformamide (DMF)
-
Inert solvent (e.g., chlorobenzene)
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to a temperature that maintains a liquid state.
-
Slowly add bromine to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be scrubbed.
-
After the addition is complete, continue heating the mixture until the evolution of HBr ceases, indicating the completion of the aromatization.
-
The crude 4-methylphthalic anhydride can be purified by distillation or recrystallization.
Note: This is a representative procedure; specific conditions may need optimization.[6]
Conceptual Step: Conversion to 4-Methylhomophthalic Acid
The conversion of 4-methylphthalic acid to 4-methylhomophthalic acid would typically involve selective reduction of one carboxylic acid to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis. This multi-step process requires careful control of reagents to achieve selectivity.
Stage 2: Synthesis of 7-Methylisoquinoline-1,3(2H,4H)-dione
This stage involves the formation of the heterocyclic isoquinoline core through the cyclization of 4-methylhomophthalic acid. This reaction, forming a homophthalimide, is a crucial step in building the final scaffold.
Rationale and Mechanistic Considerations
The reaction of a dicarboxylic acid like 4-methylhomophthalic acid with a source of ammonia, such as urea, at high temperatures leads to the formation of a cyclic imide. The reaction proceeds through the formation of an intermediate ammonium salt, which then dehydrates to form the corresponding amide, followed by an intramolecular cyclization and further dehydration to yield the stable five-membered imide ring fused to the benzene ring.
Caption: Experimental workflow for the synthesis of 7-methylisoquinoline-1,3(2H,4H)-dione.
Experimental Protocol: Cyclization
This protocol is adapted from general procedures for the synthesis of homophthalimides.[8]
Materials:
-
4-Methylhomophthalic acid
-
Urea
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix 1 equivalent of 4-methylhomophthalic acid with 1.5-2 equivalents of urea.
-
Heat the mixture in an oil bath to 180-200°C. The mixture will melt, and the evolution of ammonia and carbon dioxide will be observed.
-
Maintain this temperature for 1-2 hours, or until the gas evolution subsides.
-
Allow the reaction mixture to cool to room temperature, at which point it should solidify.
-
The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-methylisoquinoline-1,3(2H,4H)-dione.
Stage 3: Synthesis of this compound
The final stage of the synthesis is the conversion of the dione to the target dichloro-isoquinoline. This transformation is a dehydroxylation-chlorination reaction, effectively replacing the two carbonyl oxygens (in the enol tautomer) with chlorine atoms.
Rationale and Mechanistic Considerations
Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent.[9] However, for the conversion of lactams or imides, its efficacy is significantly enhanced by the addition of phosphorus pentachloride (PCl₅). PCl₅ acts as a source of chloride ions and helps to drive the reaction to completion. The reaction mechanism is believed to involve the initial formation of a phosphate ester intermediate at the enolizable oxygen atoms of the dione. This is followed by nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the chloro-substituted aromatic isoquinoline ring. The use of a POCl₃/PCl₅ mixture is a robust method for such transformations.[9][10][11]
Experimental Protocol: Chlorination
This protocol is based on established procedures for the chlorination of similar heterocyclic carbonyl compounds.[11]
Materials:
-
7-Methylisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Sodium bicarbonate solution
-
Dichloromethane or Chloroform (for extraction)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1 equivalent of 7-methylisoquinoline-1,3(2H,4H)-dione.
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Carefully add phosphorus pentachloride (PCl₅) (e.g., 2-3 equivalents) in portions. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol).
Data Summary
The following table summarizes the key parameters for the proposed synthetic pathway.
| Stage | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | Br₂, DMF (cat.) | 4-Methylphthalic anhydride | Good |
| 2 | 4-Methylhomophthalic acid | Urea | 7-Methylisoquinoline-1,3(2H,4H)-dione | Moderate to Good |
| 3 | 7-Methylisoquinoline-1,3(2H,4H)-dione | POCl₃, PCl₅ | This compound | Good |
Yields are qualitative and depend on specific reaction conditions and purification methods.
Conclusion
The synthesis of this compound can be effectively achieved through a robust three-stage process. This guide provides a detailed framework for its preparation, from the synthesis of the necessary 4-methylhomophthalic acid precursor to the final chlorination of the cyclized dione intermediate. The methodologies presented are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field. Careful optimization of reaction conditions and purification techniques will be key to achieving high yields and purity of the final product.
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Starting materials for 1,3-Dichloro-7-methylisoquinoline synthesis
An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 1,3-Dichloro-7-methylisoquinoline
This guide provides an in-depth exploration of the synthetic pathways and requisite starting materials for the preparation of this compound, a key heterocyclic scaffold for researchers in medicinal chemistry and materials science. The narrative emphasizes the chemical logic behind synthetic choices, offering field-proven insights and detailed experimental protocols.
Strategic Approach: A Retrosynthetic Analysis
The synthesis of this compound is most logically approached by disconnecting the carbon-chlorine bonds, which points to a key intermediate: 7-methylisoquinoline-1,3(2H,4H)-dione. This dione, a substituted homophthalimide, serves as a robust precursor for dichlorination. Further disconnection of the dione reveals two primary synthetic strategies starting from simple, commercially available aromatic compounds.
The primary retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: From Substituted Phenylacetic Acid to Dione
This pathway is often preferred for its efficiency and involves the construction of the 7-methylisoquinoline-1,3(2H,4H)-dione from a substituted phenylacetic acid derivative.
Core Starting Material: 3-Methylphenylacetic Acid
The synthesis begins with 3-methylphenylacetic acid, which is commercially available or can be readily prepared from m-xylene via benzylic bromination followed by cyanation and hydrolysis.
Synthesis of 7-Methylisoquinoline-1,3(2H,4H)-dione
The conversion of 3-methylphenylacetic acid to the target dione (homophthalimide) is a well-established route in heterocyclic chemistry.[1][2] The process typically involves a two-step sequence: conversion to a homophthalic acid derivative, followed by cyclization with an amine source. A more direct modern approach involves radical cascade reactions.[2]
Experimental Protocol: Synthesis of 2-benzyl-7-methylisoquinoline-1,3(2H,4H)-dione
This protocol is adapted from modern palladium-catalyzed methodologies for the synthesis of N-substituted isoquinoline-1,3-diones.[1]
-
Step 1: Preparation of O-benzyl hydroxylamide precursor. To a solution of 3-methylphenylacetic acid (1 eq.) in a suitable solvent like dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 2 hours. In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 eq.) and a base such as triethylamine (2.5 eq.) in dichloromethane. Cool the amine solution to 0 °C and add the previously formed acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Step 2: Carbonylation and Cyclization. The resulting O-benzyl hydroxylamide (1 eq.) is dissolved in a solvent like 1,2-dichloroethane. Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2 eq.). The reaction vessel is purged with carbon monoxide (CO) and heated to approximately 80-100 °C. The reaction is monitored by TLC until completion.
-
Work-up and Purification. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-benzyl protected 7-methylisoquinoline-1,3(2H,4H)-dione.
Alternative Pathway: The Bischler-Napieralski Approach
An alternative, classic route to the isoquinoline core is the Bischler-Napieralski reaction.[3][4][5][6] This method involves the acid-catalyzed cyclization of a β-phenylethylamide.
Core Starting Material: N-Acetyl-2-(3-methylphenyl)ethylamine
This starting material is prepared by the acylation of 2-(3-methylphenyl)ethylamine, which can be synthesized from 3-methylbenzyl cyanide via reduction.
Experimental Protocol: Bischler-Napieralski Synthesis of 7-Methyl-3,4-dihydroisoquinoline
-
Amide Synthesis: 2-(3-methylphenyl)ethylamine (1 eq.) is dissolved in a suitable solvent (e.g., dichloromethane). Acetic anhydride (1.2 eq.) is added dropwise at 0 °C. The reaction is stirred for 2-4 hours at room temperature. The mixture is then washed with aqueous sodium bicarbonate solution, dried over magnesium sulfate, and concentrated to yield N-acetyl-2-(3-methylphenyl)ethylamine.
-
Cyclization: The amide (1 eq.) is dissolved in a solvent like acetonitrile or toluene. A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (typically 2-5 equivalents) is added cautiously.[5] The mixture is heated to reflux for several hours, with progress monitored by TLC.[3]
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then basified with a concentrated aqueous base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 7-methyl-3,4-dihydroisoquinoline.
Subsequent Steps:
-
Aromatization: The resulting dihydroisoquinoline can be aromatized to 7-methylisoquinoline using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.
-
Conversion to Dione: The 7-methylisoquinoline is then converted to the 7-methylisoquinoline-1,3(2H,4H)-dione through oxidation and subsequent functionalization, which is a multi-step and often lower-yielding process compared to the direct dione synthesis.
Caption: Workflow for the Bischler-Napieralski route to the dione intermediate.
Final Step: Dichlorination
The pivotal final step is the conversion of the 7-methylisoquinoline-1,3(2H,4H)-dione to the target this compound. This transformation is typically achieved using a strong chlorinating agent.
Experimental Protocol: Dichlorination of 7-Methylisoquinoline-1,3(2H,4H)-dione
This protocol is based on standard procedures for converting cyclic imides to dichloro-azaheterocycles.[7]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 7-methylisoquinoline-1,3(2H,4H)-dione (1 eq.).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 4-12 hours. The reaction should be monitored by TLC or GC-MS to ensure the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.
Summary of Key Reagents and Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Pathway B | 3-Methylphenylacetic acid | Pd(OAc)₂, CO, O-benzylhydroxylamine | N-benzyl-7-methylisoquinoline-1,3(2H,4H)-dione | 60-80% | [1] |
| Pathway A | N-Acetyl-2-(3-methylphenyl)ethylamine | POCl₃ or PPA | 7-Methyl-3,4-dihydroisoquinoline | 70-90% | [3][5] |
| Dichlorination | 7-Methylisoquinoline-1,3(2H,4H)-dione | POCl₃, N,N-dimethylaniline | This compound | 80-95% | [7] |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic routes. The most direct and efficient pathway involves the construction of the 7-methylisoquinoline-1,3(2H,4H)-dione intermediate from 3-methylphenylacetic acid, followed by a robust dichlorination step using phosphorus oxychloride. While the classic Bischler-Napieralski reaction provides a viable alternative for forming the isoquinoline core, it typically requires more steps to reach the key dione intermediate. The choice of starting materials and synthetic route will depend on the availability of precursors, desired scale, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and detailed protocols necessary for drug development professionals and researchers to successfully synthesize this valuable heterocyclic compound.
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- Product Class 5: Isoquinolines. (n.d.).
- The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.
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- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,3-Dichloro-7-methylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and practical insights to serve as a definitive resource on this heterocyclic compound. While experimental data for this specific molecule is not widely published, this guide leverages established principles of organic chemistry and data from analogous structures to present a robust and scientifically grounded perspective.
Introduction and Overview
This compound is a halogenated, methylated derivative of the isoquinoline scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of two reactive chlorine atoms at the 1 and 3 positions, combined with the electronic influence of the methyl group at the 7-position, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Dichloroisoquinolines, in general, are recognized as valuable building blocks in the creation of novel pharmaceutical agents.[][2]
This guide will delve into the structural characteristics, propose a viable synthetic route, predict the analytical signatures, and discuss the potential reactivity and applications of this compound, providing a foundational understanding for its use in research and development.
Chemical Structure and Properties
The fundamental attributes of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide a strong basis for experimental design.
| Property | Value | Source |
| CAS Number | 21902-37-4 | ChemSynthesis[3] |
| Molecular Formula | C₁₀H₇Cl₂N | ChemSynthesis[3] |
| Molecular Weight | 212.08 g/mol | ChemSynthesis[3] |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | ChemSynthesis[3] |
| InChI Key | BPEFMJHEHCHWPC-UHFFFAOYSA-N | ChemSynthesis[3] |
| Predicted XLogP3 | 4.4 | PubChem[4] |
| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Predicted Rotatable Bond Count | 0 | PubChem[4] |
| Melting Point | Not Available | ChemSynthesis[3] |
| Boiling Point | Not Available | ChemSynthesis[3] |
The structure of this compound is depicted below in a 2D chemical diagram.
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway
Step 1: Synthesis of 7-Methylisoquinoline via Pomeranz-Fritsch Reaction
The synthesis would commence with the reaction of 4-methylbenzaldehyde with 2,2-diethoxyethylamine to form the corresponding Schiff base (a benzalaminoacetal). This intermediate is then subjected to acid-catalyzed cyclization to yield 7-methylisoquinoline.
Protocol:
-
Schiff Base Formation: 4-methylbenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) are stirred in a suitable solvent such as ethanol at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal.
-
Cyclization: The crude benzalaminoacetal is slowly added to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0°C. The reaction mixture is then heated to approximately 100-120°C for several hours.
-
Work-up: After cooling, the acidic mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH or NH₄OH) to a basic pH. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 7-methylisoquinoline.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthesis of 7-Methylisoquinoline.
Step 2: Dichlorination of 7-Methylisoquinoline
The synthesized 7-methylisoquinoline can then be subjected to a dichlorination reaction to install the chloro groups at the 1 and 3 positions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.
Protocol:
-
Reaction Setup: 7-methylisoquinoline (1.0 eq) is dissolved in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.
Caption: Dichlorination of 7-Methylisoquinoline.
Predicted Analytical and Spectroscopic Data
In the absence of published experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The predicted NMR chemical shifts are based on the known spectra of 7-methylisoquinoline[5] and the expected electronic effects of the chloro-substituents. The two chlorine atoms are strongly electron-withdrawing, which will deshield the adjacent carbon and hydrogen atoms.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.8-8.0 | d | H-5 |
| ~ 7.6-7.8 | s | H-8 |
| ~ 7.4-7.6 | d | H-6 |
| ~ 7.3-7.4 | s | H-4 |
| ~ 2.5 | s | -CH₃ |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 | C-1, C-3 |
| ~ 140-145 | C-7, C-8a |
| ~ 130-135 | C-5 |
| ~ 125-130 | C-4a, C-6 |
| ~ 120-125 | C-8 |
| ~ 115-120 | C-4 |
| ~ 21-23 | -CH₃ |
Mass Spectrometry
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with a characteristic M, M+2, and M+4 pattern in an approximate ratio of 9:6:1.
Predicted Fragmentation Pattern:
-
M⁺: 211/213/215 (corresponding to C₁₀H₇³⁵Cl₂N, C₁₀H₇³⁵Cl³⁷ClN, and C₁₀H₇³⁷Cl₂N)
-
[M-Cl]⁺: Loss of a chlorine atom.
-
[M-HCl]⁺: Loss of hydrogen chloride.
-
[M-CH₃]⁺: Loss of the methyl group.
-
Further fragmentation of the isoquinoline ring system.
The fragmentation of isoquinoline alkaloids is complex, but characteristic losses of substituents are common.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching modes.
Predicted IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3150 | Aromatic C-H stretch |
| 1600-1650 | Aromatic C=C stretch |
| 1500-1580 | Aromatic C=C stretch |
| 1000-1200 | C-Cl stretch |
| 800-900 | Aromatic C-H bend (out-of-plane) |
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by the two chloro-substituents. Based on studies of the parent 1,3-dichloroisoquinoline, the chlorine at the 1-position is expected to be more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the 3-position. This differential reactivity allows for selective functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-deficient nature of the isoquinoline ring, further enhanced by the two chlorine atoms, makes the compound susceptible to nucleophilic aromatic substitution. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chlorine atoms, with a preference for the 1-position under kinetic control.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, providing access to a diverse library of substituted isoquinolines.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of biologically active molecules. Substituted isoquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8] The ability to selectively functionalize the 1- and 3-positions makes this compound an attractive intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The methyl group at the 7-position can also influence the biological activity and pharmacokinetic properties of the final compounds.[9][10]
Conclusion
This compound represents a strategically important, yet under-characterized, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and reactivity. By leveraging established chemical principles and data from analogous compounds, a clear path for the utilization of this versatile intermediate in research and development has been outlined. As the demand for novel heterocyclic compounds in medicinal and materials science continues to grow, a thorough understanding of such building blocks is paramount. It is our hope that this guide will stimulate further experimental investigation into the properties and applications of this compound.
References
- ChemSynthesis. (2024). This compound.
- Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 740.
- PubChem. (n.d.). This compound.
- ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- SpectraBase. (n.d.). 7-METHYLISOQUINOLINE.
- MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- MDPI. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
- ResearchGate. (2022). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives.
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- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]
- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for 1,3-Dichloro-7-methylisoquinoline: A Technical Guide
Introduction
1,3-Dichloro-7-methylisoquinoline is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this class of compounds.
Molecular Structure and Numbering
The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on data from analogous compounds, including 1,3-dichloroisoquinoline and 7-methylquinoline, and established substituent effects in aromatic systems.[1][2]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons to ensure adequate signal dispersion.[3]
Caption: General workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.60 | s | - |
| H-5 | 7.90 - 8.00 | d | ~8.5 |
| H-6 | 7.40 - 7.50 | dd | ~8.5, ~1.5 |
| H-8 | 7.70 - 7.80 | d | ~1.5 |
| 7-CH₃ | 2.50 - 2.60 | s | - |
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-4: This proton is on the pyridine ring and is expected to be a singlet due to the absence of adjacent protons. The electron-withdrawing effects of the adjacent nitrogen and the chlorine at C-3 will deshield this proton, placing its signal downfield.
-
H-5, H-6, and H-8: These protons are on the carbocyclic ring. H-5 is expected to be a doublet due to ortho-coupling with H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8. H-8 is anticipated to be a doublet (or a narrow singlet) due to meta-coupling with H-6. The methyl group at C-7 will cause a slight shielding effect on the ortho proton H-8 and the para proton H-5.
-
7-CH₃: The methyl protons will appear as a singlet in the typical range for an aryl methyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the isoquinoline core and the methyl group. The chemical shifts are significantly affected by the electronegativity of the chlorine and nitrogen atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 152 |
| C-3 | 148 - 150 |
| C-4 | 120 - 122 |
| C-4a | 135 - 137 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 140 - 142 |
| C-8 | 125 - 127 |
| C-8a | 130 - 132 |
| 7-CH₃ | 21 - 23 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-1 and C-3: These carbons are directly attached to chlorine atoms and the nitrogen atom (in the case of C-1), leading to significant deshielding and placing their signals at the downfield end of the aromatic region.
-
Quaternary Carbons (C-4a, C-8a): These carbons will generally show weaker signals compared to the protonated carbons.
-
C-7: This carbon, bearing the methyl group, will be deshielded compared to the other CH carbons of the benzene ring.
-
7-CH₃: The methyl carbon signal will appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (methyl) | Medium |
| 1620 - 1580 | Aromatic C=C and C=N stretch | Medium to Strong |
| 1500 - 1400 | Aromatic C=C stretch | Medium to Strong |
| 800 - 600 | C-Cl stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Interpretation of the Predicted IR Spectrum:
-
Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ are indicative of the C-H bonds in the methyl group.
-
Aromatic Ring Vibrations: The absorptions in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system.
-
C-Cl Stretch: The strong absorption bands in the lower frequency region (800-600 cm⁻¹) are characteristic of carbon-chlorine stretching vibrations.[4][5]
-
C-H Out-of-Plane Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
A typical procedure for analyzing a solid sample by electron ionization mass spectrometry (EI-MS) is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe.
-
Ionization: Volatilize the sample by heating, and then ionize the gaseous molecules by bombarding them with a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms. The fragmentation pattern will be influenced by the stability of the aromatic isoquinoline core.
Molecular Ion:
-
The monoisotopic mass of C₁₀H₇Cl₂N is approximately 211.00 g/mol .
-
Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a cluster of peaks:
-
M⁺: (containing two ³⁵Cl atoms) at m/z 211 (most abundant)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 213
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 215
-
-
The expected intensity ratio of these peaks will be approximately 9:6:1.[6]
Key Fragmentation Pathways:
The fragmentation of this compound is likely to proceed through the loss of chlorine atoms and potentially the methyl group, as well as cleavage of the isoquinoline ring system.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Interpretation of the Predicted Mass Spectrum:
-
Loss of a Chlorine Radical: A primary fragmentation pathway is expected to be the loss of a chlorine radical (Cl•) to form an ion at m/z 176 (and its isotope peak at m/z 178).
-
Loss of a Second Chlorine Radical: Subsequent loss of the second chlorine radical would lead to an ion at m/z 141.
-
Loss of a Methyl Radical: Loss of a methyl radical (CH₃•) from the molecular ion could also occur, resulting in an ion cluster around m/z 196.
-
Ring Fragmentation: Following the initial losses, the heterocyclic ring may fragment, for example, by the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles.[7]
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established spectroscopic principles and data from structurally analogous compounds. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions will be crucial for confirming the precise spectroscopic features of this compound.
References
- PubChem. 1,3-Dichloroisoquinoline.
- Beilstein Journal of Organic Chemistry. Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)
- PubMed Central.
- ResearchGate.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link].
- SpectraBase. 1-Chloroisoquinoline. [Link].
- NIST WebBook. Quinoline, 4,7-dichloro-. [Link].
- SpectraBase. 7-METHYLISOCHINOLIN. [Link].
- ResearchGate.
- NIST WebBook. Isoquinoline. [Link].
- Doc Brown's Chemistry. Infrared spectrum of 1,2-dichloroethane. [Link].
- Doc Brown's Chemistry. Infrared spectrum of 1,1-dichloroethane. [Link].
- Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link].
- UNCW Institutional Repository.
- ResearchGate.
- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link].
- ResearchGate.
- The Royal Society of Chemistry.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link].
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- 4. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Solubility of 1,3-Dichloro-7-methylisoquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Dichloro-7-methylisoquinoline in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 21902-37-4). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its accurate determination. This guide is intended to empower researchers, chemists, and drug development professionals to effectively select solvents and design experimental conditions for synthesis, purification, and formulation involving this heterocyclic compound.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic heterocycle belonging to the isoquinoline class of compounds.[1] Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in medicinal chemistry. The dichloro- and methyl-substituents significantly influence its physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
A thorough understanding of a compound's solubility is a critical prerequisite for its application in drug discovery and development. Solubility impacts reaction kinetics, dictates the choice of crystallization and chromatography conditions, and is a key determinant of a drug candidate's formulation and bioavailability.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 21902-37-4 | [2][3] |
| Molecular Formula | C₁₀H₇Cl₂N | [2][3] |
| Molecular Weight | 212.08 g/mol | [2] |
| Monoisotopic Mass | 210.996 Da | [1] |
| Predicted XLogP3 | 4.4 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 (Nitrogen atom) | [1] |
| Appearance | Solid (predicted) | - |
The high predicted XLogP3 value of 4.4 strongly suggests that this compound is a lipophilic compound with poor solubility in water and significantly higher solubility in organic solvents.[1][4]
Theoretical Framework: Factors Governing Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[5] For this compound, the following factors are paramount:
-
Solute-Solvent Interactions: Dissolution requires overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute molecule. This energy input is compensated by the formation of new solute-solvent interactions.[5]
-
Van der Waals Forces: As a large, aromatic molecule, the primary interactions with non-polar solvents (e.g., Toluene, Hexane) will be London dispersion forces.
-
Dipole-Dipole Interactions: The chlorine atoms and the nitrogen atom induce a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., Acetone, Dichloromethane).
-
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. This allows for stronger interactions with polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors.
-
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a key predictor of solubility.[6][7] Non-polar solvents are expected to be effective for this lipophilic compound. Polar aprotic solvents may offer a good balance of interactions, while polar protic solvents can engage in hydrogen bonding.
-
Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, according to Le Chatelier's Principle, increasing the temperature will typically increase the solubility.[8] This is a critical parameter to consider during experimental design, especially for crystallization processes.
The diagram below illustrates the potential intermolecular interactions governing the dissolution of this compound in different solvent types.
Caption: Intermolecular forces driving solubility.
Illustrative Solubility Data
While comprehensive experimental data is not publicly available, the following table provides illustrative solubility values for this compound in common organic solvents at ambient temperature (25 °C). These values are derived from physicochemical principles and are intended as a practical guide for initial solvent screening.
It is imperative to note that the data in Table 2 is illustrative and must be confirmed experimentally using the protocols outlined in this guide.
Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Class | Dielectric Constant (20°C)[7] | Illustrative Solubility ( g/100 mL) |
| n-Hexane | Non-Polar Aprotic | 1.89 | ~ 1.5 |
| Toluene | Non-Polar Aprotic | 2.38 | ~ 15.0 |
| Dichloromethane | Polar Aprotic | 9.08 | > 25.0 |
| Ethyl Acetate | Polar Aprotic | 6.02 | ~ 18.0 |
| Acetone | Polar Aprotic | 21.01 | ~ 20.0 |
| 2-Propanol | Polar Protic | 19.92 | ~ 8.0 |
| Ethanol | Polar Protic | 24.55 | ~ 5.0 |
| Methanol | Polar Protic | 32.70 | ~ 2.5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.00 | > 30.0 |
Experimental Protocols for Solubility Determination
The following section details a robust, standard method for quantitatively determining the solubility of this compound.
Shake-Flask Method (Gravimetric Determination)
This equilibrium-based method is considered the gold standard for solubility measurement due to its reliability and directness. It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.
Caption: Workflow for the Shake-Flask Gravimetric Method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatic shaker or water bath
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Pre-weighed glass evaporation dishes or beakers
-
Analytical balance (readable to 0.1 mg)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is required (e.g., ~100 mg).
-
Solvent Addition: Add a known volume or mass (e.g., 5 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is fully saturated. Visual inspection should confirm the presence of undissolved solid.
-
Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature. Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe. Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate the filter membrane. Dispense a precise volume or the remaining supernatant into a pre-weighed evaporation dish.
-
Mass Determination of Solution: Immediately record the total weight of the evaporation dish containing the filtered solution. The mass of the solvent can be determined by subtracting the dish's tare weight.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 40-60 °C). A gentle stream of nitrogen can also be used to facilitate evaporation.
-
Final Mass Measurement: Once the solvent has completely evaporated and a dry residue remains, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute.
-
Calculation: The solubility can be expressed in various units:
-
g / 100 g solvent: (mass of residue / mass of solvent) * 100
-
g / 100 mL solution: This requires knowing the density of the final solution. The gravimetric method is most accurate when expressed by mass.
-
Conclusion
While quantitative solubility data for this compound is not readily found in the literature, its physicochemical properties strongly indicate a lipophilic nature, with poor aqueous solubility and good solubility in a range of non-polar and polar aprotic organic solvents. This guide provides the theoretical foundation and a detailed, reliable experimental protocol—the shake-flask gravimetric method—to enable researchers to accurately determine its solubility. The illustrative data and procedural workflows presented herein offer a robust starting point for any research or development activity involving this important chemical intermediate.
References
[9] Determination of Solubility Class. (n.d.). Retrieved from Google Search. [10] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Google Search. [11] Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from Google Search. [12] How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from Google Search. [13] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from Google Search. [2] this compound. (2025, May 20). ChemSynthesis. Retrieved from Google Search. [14] this compound. (2025, July 16). ChemicalBook. Retrieved from Google Search. [4] this compound (C10H7Cl2N). (n.d.). PubChemLite. Retrieved from Google Search. [3] this compound. (n.d.). Santa Cruz Biotechnology. Retrieved from Google Search. [1] this compound - 96%. (n.d.). Aladdin Scientific. Retrieved from Google Search. [8] Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from Google Search. [5] Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from Google Search. [15] An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. (n.d.). Benchchem. Retrieved from Google Search. [6] An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from Google Search. [7] Common Solvents Used in Organic Chemistry: Table of Properties. (n.d.). Scribd. Retrieved from Google Search.
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An In-Depth Technical Guide to the Purity Analysis of 1,3-Dichloro-7-methylisoquinoline
This guide provides a comprehensive framework for the purity analysis of 1,3-Dichloro-7-methylisoquinoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering robust, self-validating protocols for accurate impurity profiling.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound (CAS No. 21902-37-4) is a halogenated aromatic heterocyclic compound.[1] Its molecular structure, featuring a reactive dichloro-substituted pyridine ring fused to a methylated benzene ring, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[2][3] The ICH Q3A(R2) guideline, in particular, establishes thresholds for reporting, identifying, and qualifying impurities, necessitating the development of highly specific and sensitive analytical methods.[4] This guide is structured to provide the scientific and methodological foundation for achieving compliance and ensuring the highest quality of this compound.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the manufacturing process is the cornerstone of effective impurity profiling. While the specific, proprietary synthesis of this compound may vary, a likely and common synthetic route involves the chlorination of a corresponding isoquinolone precursor.
A plausible synthesis involves the reaction of 7-methylisoquinoline-1,3(2H,4H)-dione with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] This type of reaction is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides.
Based on this presumed synthetic pathway, a logical impurity profile can be predicted, which is crucial for developing targeted analytical methods.
Potential Process-Related Impurities:
-
Starting Materials:
-
Unreacted 7-methylisoquinoline-1,3(2H,4H)-dione.
-
-
Reagents:
-
Residual phosphorus-containing compounds from the use of POCl₃.[7]
-
-
Intermediates:
-
Monochloro-isomers (e.g., 1-chloro-7-methylisoquinolin-3-ol or 3-chloro-7-methylisoquinolin-1-ol).
-
-
By-products:
-
Over- or under-methylated isoquinoline analogues.
-
Isomers with chlorine substitution at different positions on the ring, arising from potential side reactions.
-
Polymeric by-products formed under harsh reaction conditions.[4]
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., toluene, dichloromethane, methanol).
-
Potential Degradation Products:
Halogenated azaarenes can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradants that may form during storage or in the drug product formulation.
-
Hydrolysis: The chloro-substituents may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxy-isoquinolines.
-
Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photodegradation: Exposure to light, particularly UV, may induce degradation.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can definitively determine the purity of a compound. Therefore, an orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive analysis. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a robust and self-validating system.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for this purpose.[8][9]
Expertise & Experience: Method Development Rationale
The choice of a C18 stationary phase is a logical starting point for the separation of moderately non-polar compounds like this compound.[10] A gradient elution with acetonitrile and water allows for the effective separation of impurities with a range of polarities. The addition of a buffer, such as phosphate, helps to maintain a consistent pH and improve peak shape, especially for any ionizable impurities. UV detection is suitable due to the chromophoric nature of the isoquinoline ring system.
Protocol: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify this compound from its potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 50.0 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Sonicate if necessary to ensure complete dissolution.
Trustworthiness: A Self-Validating System This method is designed to be self-validating through system suitability tests. Prior to sample analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000. These parameters ensure the precision and performance of the chromatographic system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
Expertise & Experience: Method Development Rationale
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of volatile and semi-volatile organic compounds. A temperature gradient program allows for the separation of compounds with different boiling points. Electron ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.
Protocol: GC-MS for Impurity Identification
Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the identity of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.[11]
-
Ensure the solvent is of high purity to avoid interferences.
Trustworthiness: A Self-Validating System The mass spectrum of the main peak should be compared to a reference spectrum, if available, or analyzed for its characteristic fragmentation pattern. The molecular ion peak should correspond to the molecular weight of this compound (212.1 g/mol ).[1] The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) should be present. The fragmentation pattern can be predicted to involve the loss of a methyl group, chlorine atoms, and potentially HCN from the ring.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed.
Expertise & Experience: Rationale for NMR Analysis
¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR provides information on the carbon skeleton. For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring and a singlet in the aliphatic region for the methyl group. The absence of protons at the 1 and 3 positions of the isoquinoline ring is a key indicator of the correct structure. The use of a deuterated solvent like CDCl₃ is standard for this type of compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structure of this compound and to identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | ~10 mg/mL | ~50 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) |
Expected Spectral Features:
-
¹H NMR: A singlet for the methyl group (around 2.5 ppm), and distinct signals in the aromatic region (7-8.5 ppm) for the protons on the benzene ring.
-
¹³C NMR: A signal for the methyl carbon (around 20 ppm), and multiple signals in the aromatic region for the carbons of the isoquinoline ring system, including two signals for the carbons bearing chlorine atoms.
Trustworthiness: A Self-Validating System The obtained spectra should be consistent with the proposed structure of this compound. The presence of unexpected signals may indicate impurities. For example, the presence of a signal around 9-10 ppm in the ¹H NMR could suggest an aldehyde impurity, while additional methyl signals could indicate over- or under-methylated by-products.
Data Presentation and Visualization
Quantitative Data Summary
The results from the HPLC analysis should be tabulated to clearly present the purity of the batch and the levels of any detected impurities.
Table 1: Example HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Impurity Classification | Status (ICH Q3A) |
| 1 | 8.5 | 0.08 | Unknown | Reportable |
| 2 | 12.3 | 99.75 | This compound | - |
| 3 | 15.1 | 0.12 | Known By-product | Identifiable & Qualifiable |
| Total Impurities | 0.20 | |||
| Assay | 99.75 |
Experimental Workflow Visualization
Conclusion
The purity analysis of this compound requires a multi-faceted and scientifically rigorous approach. By understanding the potential impurities arising from the synthetic process and employing orthogonal analytical techniques such as HPLC, GC-MS, and NMR, a comprehensive and reliable assessment of the compound's purity can be achieved. The protocols outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for researchers and drug development professionals to ensure the quality and safety of this critical pharmaceutical intermediate.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]
- ICH Q3A, Q3C and M7 Guidelines for Impurities in Drug Substance.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- Ring-closure of 2 with phosphorus oxychloride to 7-chlorobenro~b~~,8]phenanthroline (3). [Link]
- Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. [Link]
- Stability Indicating HPLC Method Development and Valid
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]
- Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
- Forced Degrad
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
- A New Reverse Phase High-Performance Liquid Chromatography (RP- HPLC) Method for Determination of Kinetin Riboside. SciSpace. [Link]
- The Journal of Organic Chemistry 1969 Volume.34 No.5. [Link]
- The Journal of Organic Chemistry 1969 Volume.34 No.8. [Link]
- The Journal of Organic Chemistry 1969 Volume.34 No.11. [Link]
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
- Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
- Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates.
- Mass Spectrometry - Fragmentation P
- Reaction of phosphorus oxychloride and polar polyhydric compounds.
- A novel synthesis of isoquinolone derivatives.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
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Unlocking the Therapeutic Potential of 1,3-Dichloro-7-methylisoquinoline: A Technical Guide for Medicinal Chemists
Introduction: The Isoquinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in the realm of drug discovery.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom offers a key site for hydrogen bonding and salt formation, enhancing solubility and bioavailability. Nature itself has frequently utilized this framework, with numerous isoquinoline alkaloids demonstrating a wide array of potent biological activities, from the analgesic properties of morphine to the antimicrobial effects of berberine.[2][3] In recent years, synthetic isoquinoline derivatives have emerged as crucial components in the development of targeted therapies, particularly in oncology, infectious diseases, and neuroinflammation.[1][4] This guide focuses on a specific, highly versatile but underexplored starting material: 1,3-Dichloro-7-methylisoquinoline (CAS No: 21902-37-4) . The strategic placement of two chlorine atoms at the C1 and C3 positions, combined with the methyl group at C7, presents a unique opportunity for selective functionalization, paving the way for the rapid generation of novel compound libraries with significant therapeutic potential.
This compound: A Versatile Building Block for Drug Discovery
The true value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C3 position. This regioselectivity is a powerful tool for the medicinal chemist, allowing for a stepwise and controlled diversification of the isoquinoline core.[5] This inherent reactivity allows for the systematic exploration of the chemical space around the isoquinoline scaffold, a critical step in establishing structure-activity relationships (SAR).
| Property | Value | Reference |
| CAS Number | 21902-37-4 | [6] |
| Molecular Formula | C10H7Cl2N | [6] |
| Molecular Weight | 212.08 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Proposed Therapeutic Applications and Development Strategies
Based on the extensive body of literature surrounding the pharmacological activities of isoquinoline derivatives, we propose three primary therapeutic avenues for the exploration of novel compounds derived from this compound:
-
Oncology: Targeting Kinase Signaling and Topoisomerases
-
Neuroinflammation: Modulation of the MAPK/NF-κB Pathway
-
Infectious Diseases: Development of Novel Antiviral Agents
Oncology: A Multi-pronged Approach to Cancer Therapy
The isoquinoline scaffold is a prominent feature in a number of anticancer agents, with mechanisms of action ranging from topoisomerase inhibition to the modulation of key signaling kinases.[2][7][8] The ability to selectively functionalize both the C1 and C3 positions of this compound allows for the design of libraries targeting multiple facets of cancer cell biology.
Rationale for Kinase Inhibitor Development
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Isoquinoline-based compounds have been successfully developed as potent kinase inhibitors.[9][10] By utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, a diverse array of aryl, heteroaryl, and amine moieties can be introduced at the C1 and C3 positions to probe the ATP-binding pockets of various kinases.
Synthetic Strategy: Sequential Cross-Coupling
The differential reactivity of the C1 and C3 chlorine atoms allows for a sequential cross-coupling strategy to generate a library of 1,3-disubstituted-7-methylisoquinolines.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Experimental Protocol: Kinase Inhibition Screening Cascade
-
Primary Screen: The synthesized library will be screened at a single concentration (e.g., 10 µM) against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BRAF, MEK).
-
Dose-Response Analysis: Hits from the primary screen will be subjected to 10-point dose-response curves to determine their IC50 values.
-
Selectivity Profiling: Promising candidates will be profiled against a broader panel of kinases to assess their selectivity.
-
Cell-Based Assays: The most potent and selective compounds will be evaluated for their ability to inhibit the proliferation of cancer cell lines with known kinase dependencies.
Neuroinflammation: Targeting the MAPK/NF-κB Signaling Pathway
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response in microglia, the resident immune cells of the brain. Isoquinoline derivatives have been shown to possess potent anti-inflammatory properties by modulating these pathways.[11][12]
Rationale for MAPK/NF-κB Pathway Inhibition
By inhibiting the activation of MAPKs (e.g., p38, JNK) and the subsequent nuclear translocation of NF-κB, isoquinoline-based compounds can suppress the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[11][12] This provides a compelling rationale for developing novel 7-methylisoquinoline derivatives as potential therapeutics for neurodegenerative diseases.
Synthesis and Screening Workflow
Caption: Screening cascade for neuroinflammation drug discovery.
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity
-
Cell Culture: BV-2 murine microglial cells will be used as a model system.
-
Stimulation: Cells will be pre-treated with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant will be quantified using the Griess assay.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant will be measured by ELISA.
-
Western Blotting: The phosphorylation status of key signaling proteins (p38, JNK, IκBα) and the nuclear translocation of NF-κB p65 will be assessed by Western blot analysis to confirm the mechanism of action.
Infectious Diseases: Exploring Novel Antiviral Scaffolds
The isoquinoline scaffold is present in several natural and synthetic compounds with demonstrated antiviral activity, including against coronaviruses.[13][14][15] The structural diversity that can be readily achieved from this compound makes it an attractive starting point for the discovery of novel antiviral agents.
Rationale for Antiviral Drug Development
Isoquinoline alkaloids have been reported to interfere with multiple stages of the viral life cycle, including viral entry, replication, and egress.[14] For instance, some bis-benzylisoquinoline alkaloids have shown protective activity against coronaviruses.[13][15] The development of a library of 1,3-disubstituted-7-methylisoquinolines could lead to the identification of novel compounds with potent activity against a range of viruses.
Pharmacophore-Based Virtual Screening and Synthesis
A pharmacophore model can be generated based on known isoquinoline-based antiviral agents. This model can then be used to guide the selection of building blocks for the synthesis of a focused library of 1,3-disubstituted-7-methylisoquinolines with a higher probability of antiviral activity.[16]
Caption: Workflow for antiviral drug discovery.
Experimental Protocol: Cell-Based Antiviral Assay
-
Cell Culture and Virus Propagation: A suitable cell line and virus (e.g., Vero E6 cells and a reporter-expressing SARS-CoV-2 pseudovirus) will be used.
-
Cytotoxicity Assay: The cytotoxicity of the synthesized compounds on the host cells will be determined using an MTT or similar assay to identify non-toxic concentrations for antiviral testing.
-
Antiviral Activity Assay: Host cells will be pre-treated with non-toxic concentrations of the test compounds, followed by infection with the virus. Antiviral activity will be quantified by measuring the reduction in viral replication (e.g., via reporter gene expression or viral RNA quantification by RT-qPCR).
-
Mechanism of Action Studies: For promising hits, time-of-addition and other mechanistic studies can be performed to identify the stage of the viral life cycle that is being inhibited.
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the development of novel therapeutics. Its unique reactivity profile allows for the efficient and controlled synthesis of diverse libraries of 1,3-disubstituted isoquinoline derivatives. The strong precedent for the biological activity of the isoquinoline scaffold in oncology, neuroinflammation, and infectious diseases provides a solid foundation for the exploration of these novel compounds. The systematic application of the synthetic and screening strategies outlined in this guide is anticipated to lead to the identification of novel lead compounds with significant potential for further preclinical and clinical development.
References
- ChemSynthesis. (2025). This compound.
- Cheon, S. H., Park, J. S., Lee, J. Y., Lee, Y. N., Yi, H., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
- Chen, Q., Yang, Y., Lu, Y., Wang, Y., Wu, J., & Chen, Z. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 25(40), 5563-5593.
- Chen, C. C., Hsieh, P. C., Ko, W. G., & Lin, Y. L. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship.
- Sharma, D., Sharma, N., Manchanda, N., Prasad, S. K., Sharma, P. C., Thakur, V. K., Rahman, M. M., & Dhobi, M. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17.
- Hung, H. C., Chen, C. C., Hsieh, P. C., Ko, W. G., & Lin, Y. L. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship.
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- Hsieh, S. Y., & Stoltz, B. M. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(10), 2916-2921.
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The Emerging Therapeutic Potential of 1,3-Dichloro-7-methylisoquinoline Derivatives: A Technical Guide for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. Among these, halogenated derivatives have garnered significant attention for their potential to modulate therapeutic effects. This technical guide focuses on the 1,3-dichloro-7-methylisoquinoline core, a scaffold with underexplored but promising biological potential. While direct studies on this specific derivative are nascent, this document provides a comprehensive framework for its investigation, drawing upon the established bioactivities of related isoquinoline and quinoline compounds. We will delve into the synthetic pathways, potential anticancer and antimicrobial mechanisms, and provide detailed, field-proven protocols for the biological evaluation of this intriguing class of molecules. This guide is intended to empower researchers to unlock the therapeutic promise of this compound derivatives.
Introduction: The Isoquinoline Scaffold in Drug Discovery
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds that are structural isomers of quinolines. This fundamental structure is present in a vast array of natural products, most notably in alkaloids like morphine and berberine, which exhibit potent physiological effects.[1] The therapeutic versatility of the isoquinoline nucleus has made it a privileged scaffold in the design of novel synthetic drugs.[2] Modifications to the isoquinoline core, such as the introduction of halogen atoms, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[3]
The focus of this guide, the this compound scaffold, presents a unique combination of features: two reactive chlorine atoms at positions 1 and 3, and a methyl group at position 7. The chlorine atoms can serve as handles for further chemical modification or may themselves contribute to the compound's biological activity through halogen bonding or by influencing its interaction with biological targets. The methyl group can impact steric interactions and lipophilicity. While specific biological data for this exact scaffold is limited, the broader family of chloro-substituted isoquinolines and quinolines has demonstrated significant potential, particularly in oncology and infectious diseases.[4][5]
Synthesis of the this compound Core
The foundational step in exploring the biological activity of this class of compounds is a robust and reproducible synthetic route to the core scaffold. A key reference for the synthesis of this compound was reported in The Journal of Organic Chemistry in 1969. While the full detailed procedure from this specific paper is not provided here, a general and established synthetic strategy for similar 1,3-dichloroisoquinolines provides a reliable starting point for researchers. The synthesis typically involves a multi-step process that can be adapted for the 7-methyl substituted analog.
A plausible synthetic approach, based on established isoquinoline syntheses, is outlined below. This should be considered a general guideline, and optimization of reaction conditions is recommended.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive research into the biological activities of structurally related isoquinoline and quinoline derivatives, we can hypothesize several promising avenues of investigation for this compound derivatives.
Anticancer Potential
Numerous quinoline and isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G2/M.[7]
-
Inhibition of Key Enzymes:
-
Induction of Oxidative Stress: Some quinoline derivatives can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.
The presence of dichloro-substituents on the styryl and/or quinazoline rings has been shown to significantly modulate the cytotoxic activity of these compounds.[9] It is plausible that the 1,3-dichloro substitution on the isoquinoline ring could enhance interactions with biological targets, potentially leading to potent anticancer activity.
Caption: Potential anticancer signaling pathways modulated by this compound derivatives.
Antimicrobial Activity
The quinoline and isoquinoline cores are present in many compounds with potent antimicrobial properties.[10] The mechanisms of antibacterial action for related compounds, such as fluoroquinolones, are well-established and primarily involve the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[11][12] It is conceivable that this compound derivatives could exert their antimicrobial effects through similar mechanisms or by disrupting other essential bacterial processes, such as cell wall synthesis or membrane integrity.[13] The halogenation of the isoquinoline ring may also contribute to antimicrobial activity through mechanisms like protein precipitation or oxidation.[14]
Experimental Protocols for Biological Evaluation
To systematically investigate the biological potential of novel this compound derivatives, a tiered screening approach is recommended. This begins with broad cytotoxicity and antimicrobial screening, followed by more detailed mechanistic studies for lead compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screen for cytotoxic compounds.[15][16][17]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired concentrations.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the test compounds) and a positive control (a known anticancer drug).[15]
-
Incubate the plate for 48 to 72 hours.[15]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]
-
Preparation of Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.
-
Prepare a bacterial suspension in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Dilute this suspension in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[20]
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then create a working stock in CAMHB.
-
Add 100 µL of the working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[20]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[20]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.[20]
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
-
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for this compound derivatives are not yet available, we can infer potential trends from related heterocyclic compounds.
-
Position of Halogenation: The position of chlorine atoms on the isoquinoline or quinoline ring is a critical determinant of biological activity.[9] The 1 and 3 positions are electronically distinct and may lead to different interactions with biological targets.
-
Nature of Substituents: The electron-withdrawing nature of the chlorine atoms can significantly impact the electronic distribution of the aromatic system, potentially enhancing binding to target proteins.[3] The methyl group at the 7-position, being electron-donating, can also influence the molecule's electronic properties and provides a point for steric interactions.
-
Lipophilicity: The addition of chlorine and methyl groups will increase the lipophilicity of the parent isoquinoline molecule. This can affect its ability to cross cell membranes and reach intracellular targets.
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Derivatives
| Position of Modification | Type of Substituent | Anticipated Effect on Activity | Rationale |
| C1 & C3 | Chlorine (fixed) | Essential for core activity | Electron-withdrawing nature and potential for halogen bonding. |
| C7 | Methyl (fixed) | Modulates lipophilicity and steric interactions | Can influence binding pocket fit and membrane permeability. |
| Other Positions (e.g., C4, C5, C6, C8) | Electron-donating groups (e.g., -OCH₃, -NH₂) | May increase or decrease activity | Can alter electronic properties and hydrogen bonding potential. |
| Other Positions (e.g., C4, C5, C6, C8) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Likely to enhance activity | Can increase the electrophilicity of the ring system. |
| Other Positions (e.g., C4, C5, C6, C8) | Bulky substituents | May decrease activity | Steric hindrance could prevent optimal binding to the target. |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Drawing on the well-established biological activities of the broader isoquinoline and quinoline families, there is a strong rationale for investigating these derivatives as potential anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating such research, from the synthesis of the core molecule to detailed protocols for its biological evaluation.
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions at other positions of the isoquinoline ring. Systematic screening of these compounds against a panel of cancer cell lines and pathogenic microorganisms will be crucial to identify lead candidates. Subsequent mechanistic studies, including enzyme inhibition assays, cell cycle analysis, and apoptosis assays, will be necessary to elucidate their modes of action. The insights gained from these studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
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The Architecture of Nature's Scaffolds: An In-depth Technical Guide to Isoquinoline Alkaloids and Their Synthetic Precursors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline alkaloids represent one of the most significant and structurally diverse families of natural products, with a profound impact on medicine and pharmacology.[1] Their intricate molecular architectures have not only provided a plethora of therapeutic agents, from the potent analgesic morphine to the antimicrobial berberine, but have also continually challenged and inspired synthetic chemists.[2] This guide provides a comprehensive exploration of the core of isoquinoline alkaloids, delving into their biosynthetic origins, structural classifications, and the pivotal synthetic strategies employed to construct these complex molecules. We will dissect the mechanistic underpinnings of classical synthetic reactions and provide detailed, field-proven protocols, offering a robust resource for professionals engaged in natural product synthesis and drug discovery.
The Biological Blueprint: Biosynthesis of Isoquinoline Alkaloids
The journey of isoquinoline alkaloids begins with fundamental amino acid precursors, primarily L-tyrosine.[1] Nature's elegant synthetic machinery transforms these simple building blocks into the complex scaffolds that characterize this alkaloid family.
The Genesis: From Tyrosine to the Benzylisoquinoline Core
The biosynthetic pathway commences with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2] The enzyme-catalyzed condensation of these two molecules, a critical Pictet-Spengler-type reaction, forges the fundamental 1-benzyltetrahydroisoquinoline skeleton, (S)-norcoclaurine.[2][3] This pivotal intermediate serves as the common precursor to the vast majority of isoquinoline alkaloids.[2]
The initial steps in this pathway involve:
-
Hydroxylation and Decarboxylation of Tyrosine: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase.[4][5] Subsequently, aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group to yield dopamine.[6]
-
Formation of 4-HPAA: Tyrosine also serves as the precursor to 4-HPAA.
The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine.[2]
Caption: Biosynthetic conversion of L-tyrosine to dopamine.
The Morphine Saga: A Case Study in Biosynthetic Complexity
The biosynthesis of morphine, a prominent morphinan alkaloid, provides a compelling example of the intricate enzymatic transformations that follow the formation of the benzylisoquinoline core.[7] The established biosynthetic sequence in Papaver somniferum (the opium poppy) is as follows:
Tyrosine → Norlaudanosoline → Reticuline → Salutaridine → Salutaridinol-I → Thebaine → Codeine → Morphine [7]
A key step in this pathway is the stereochemical inversion of (S)-reticuline to (R)-reticuline, which is essential for the subsequent C-C phenol-coupling to form the morphinan skeleton.[8][9] This transformation is catalyzed by the enzyme STORR ((S)-to-(R)-reticuline).[10] The conversion of (R)-reticuline to thebaine involves a series of enzymatic steps including oxidation, reduction, and acetylation.[9][11] Finally, thebaine is converted to morphine via neopinone, codeinone, and codeine intermediates.[11]
Caption: Simplified biosynthetic pathway from (R)-reticuline to morphine.
A Spectrum of Structures: Classification of Isoquinoline Alkaloids
The vast family of isoquinoline alkaloids can be categorized into several major subgroups based on their structural features.[12]
| Class | Key Structural Feature | Examples |
| Simple Isoquinolines | Basic isoquinoline or tetrahydroisoquinoline core. | Coripalline[13] |
| Benzylisoquinolines | A benzyl group attached to C1 of the isoquinoline core. | Papaverine, (S)-Norcoclaurine[13][14] |
| Aporphines | Intramolecularly cyclized benzylisoquinolines forming a tetracyclic system. | Boldine, Glaucine[13][14] |
| Protoberberines | A tetracyclic system with an additional carbon atom (the "berberine bridge") derived from the N-methyl group of a benzylisoquinoline precursor. | Berberine, Palmatine[12] |
| Benzophenanthridines | A tetracyclic system formed by oxidative cleavage and recyclization of protoberberines. | Sanguinarine[13] |
| Protopines | A macrocyclic structure containing a ten-membered ring, derived from protoberberines. | Protopine |
| Phthalideisoquinolines | A phthalide moiety attached to the isoquinoline core. | Narcotine (Noscapine)[14] |
| Morphinans | A pentacyclic ring system characteristic of morphine and related compounds. | Morphine, Codeine, Thebaine[15] |
| Emetine Alkaloids | Contains two isoquinoline units. | Emetine[14] |
The Chemist's Craft: Synthetic Routes to Isoquinoline Alkaloids
The synthesis of isoquinoline alkaloids has been a central theme in organic chemistry for over a century, leading to the development of powerful and elegant synthetic strategies.[16]
Foundational Strategies: The Pillars of Isoquinoline Synthesis
Three classical named reactions form the bedrock of isoquinoline alkaloid synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[16][17]
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[18][19] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[18][20] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[19]
Causality in Experimental Choices: The choice of dehydrating agent and reaction conditions is critical. For electron-rich aromatic rings, milder conditions are often sufficient.[20] However, for substrates lacking electron-donating groups, more forcing conditions, such as refluxing in POCl₃ with P₂O₅, are necessary to drive the electrophilic aromatic substitution.[19][21]
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The Isoquinoline Core: A Journey from Poppy Fields to Pharmaceutical Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents one of the most privileged structures in medicinal chemistry and natural product synthesis.[1][2] Comprising a benzene ring fused to a pyridine ring, its unique electronic and steric properties have made it a cornerstone in the development of a vast array of therapeutic agents.[3] From the potent analgesics derived from the opium poppy to modern synthetic drugs targeting cardiovascular diseases, the isoquinoline core has demonstrated remarkable versatility.[4][5] This guide provides a comprehensive overview of the discovery and history of substituted isoquinolines, delving into the foundational synthetic methodologies that have enabled their exploration and the evolution of these techniques to meet the demands of modern drug discovery. We will explore the causality behind key experimental choices, the self-validating nature of established protocols, and the authoritative scientific grounding that underpins our understanding of this critical molecular framework.
A Historical Odyssey: From Natural Alkaloids to Synthetic Innovation
The story of isoquinolines is intrinsically linked to the history of medicine and the study of natural products. For centuries, the medicinal properties of plants containing isoquinoline alkaloids have been exploited, long before their chemical structures were understood.[6]
A chronological overview of key milestones reveals the evolution of our understanding and application of isoquinolines:
-
Ancient Times: The opium poppy, Papaver somniferum, is cultivated for its medicinal properties, primarily for pain relief.[4]
-
1804-1806: Friedrich Sertürner isolates morphine from opium, marking the dawn of alkaloid chemistry.[6] This discovery provided the first concrete evidence of a specific chemical entity responsible for the physiological effects of a medicinal plant.
-
1848: Georg Merck discovers papaverine, another key alkaloid in opium, which, unlike morphine, exhibits antispasmodic properties.[7]
-
1885: Isoquinoline itself is first isolated from coal tar by Hoogewerf and van Dorp, providing a fundamental building block for synthetic chemists.[1]
-
1893: The Bischler-Napieralski reaction is developed, offering the first general synthetic route to 3,4-dihydroisoquinolines.[8] This seminal work opened the door to the laboratory synthesis of a wide range of isoquinoline derivatives.
-
1911: The Pictet-Spengler reaction is discovered, providing a mild and efficient method for the synthesis of tetrahydroisoquinolines, a core structure in many natural products.[9][10]
-
1893: The Pomeranz-Fritsch reaction is independently described by both Pomeranz and Fritsch, presenting another versatile method for isoquinoline synthesis.[11][12]
-
20th & 21st Centuries: The development of modern synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation reactions, revolutionizes the synthesis of complex substituted isoquinolines, enabling the creation of novel drug candidates with high precision and efficiency.[3][13]
Pillars of Synthesis: Foundational Reactions for Isoquinoline Construction
The ability to synthetically access the isoquinoline core and its derivatives has been built upon a foundation of several key named reactions. These methods, while developed over a century ago, remain cornerstones of heterocyclic chemistry and are continuously being refined and adapted.
The Bischler-Napieralski Reaction: Cyclodehydration of β-Phenylethylamides
Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides.[8] This electrophilic aromatic substitution reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[14][15] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[16]
Mechanistic Insights: The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[14][15]
-
Mechanism A (via Dichlorophosphoryl Imine-Ester): The amide oxygen attacks the phosphorus center of POCl₃, leading to a highly reactive intermediate. Intramolecular electrophilic attack on the electron-rich aromatic ring, followed by elimination, yields the dihydroisoquinoline.
-
Mechanism B (via Nitrilium Ion): Dehydration of the amide forms a reactive nitrilium ion intermediate. This potent electrophile then undergoes intramolecular cyclization onto the aromatic ring to afford the product.[8]
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Safety and handling precautions for 1,3-Dichloro-7-methylisoquinoline
An In-Depth Technical Guide to the Safe Handling of 1,3-Dichloro-7-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
This compound is a substituted aromatic heterocycle, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science.[1][2] While specific, in-depth toxicological and reactivity data for this particular molecule are not extensively published, its structure—a chlorinated isoquinoline—provides a strong basis for establishing robust safety and handling protocols. The guidance herein is synthesized from Safety Data Sheets (SDS), principles of organic chemistry, and toxicological data from structurally related compounds. This document is intended to empower researchers to work safely by understanding the rationale behind each precaution.
Section 1: Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. This compound is a solid organic compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 21902-37-4 | [3][4] |
| Molecular Formula | C₁₀H₇Cl₂N | [3][4] |
| Molecular Weight | 212.08 g/mol | [3] |
| Structure | SMILES: CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [3] |
| Physical Properties | Data for melting point, boiling point, and density are not consistently available, suggesting it should be handled as a stable solid at room temperature. | [3] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are categorized based on GHS (Globally Harmonized System) classifications derived from supplier safety data sheets.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Citation(s) |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |
Mechanistic Insights and Toxicological Rationale
While specific toxicological studies on this compound are scarce, the observed hazards can be understood through the lens of related chemical classes:
-
Dermal and Ocular Irritation: Chlorinated aromatic compounds are known skin and eye irritants.[6] Their reactivity and lipophilicity allow them to penetrate the outer layers of the skin and mucous membranes, leading to inflammation and irritation. The chlorine atoms on the isoquinoline ring can enhance this effect.
-
Respiratory Irritation: As a fine solid powder, airborne particles can be inhaled, causing mechanical and chemical irritation to the respiratory tract.
-
Potential for Systemic Effects: The isoquinoline core is found in many biologically active and toxic compounds. Some tetrahydroisoquinoline derivatives, for instance, have been identified as neurotoxins.[7] Although this compound is not a tetrahydroisoquinoline, this highlights the potential for isoquinoline-based molecules to interact with biological systems if absorbed. Chronic exposure to other chlorinated solvents has been linked to effects on the liver and kidneys, underscoring the importance of minimizing systemic exposure.[8]
Reactivity and Chemical Incompatibility
A thorough risk assessment must include potential hazardous reactions.
-
Basicity: The parent isoquinoline is a weak base (pKa of 5.14) and reacts with strong acids to form salts.[7] However, the two electron-withdrawing chlorine atoms on the pyridine ring of this compound are expected to significantly reduce the basicity of the nitrogen atom, making it much less reactive towards acids than isoquinoline itself.
-
Incompatible Agents: To prevent uncontrolled reactions, avoid contact with:
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases: While the C-Cl bonds are relatively stable, strong bases under certain conditions (e.g., high heat) could potentially catalyze hydrolysis or elimination reactions.
-
Strong Acids: Although the nitrogen is weakly basic, contact with strong, hot, or fuming acids should be avoided as it may lead to degradation or unknown reactions.[9]
-
-
Thermal Decomposition: Do not expose the compound to high temperatures. Thermal decomposition of chlorinated organic compounds can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene (COCl₂).[10][11] Complete combustion requires temperatures exceeding 900°C.[11]
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and diligent laboratory practices, is essential.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is detailed below. This equipment should be donned before entering the handling area and removed before exiting.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles. | Protects against airborne particles and splashes. |
| Body Protection | A lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |
Laboratory Handling Protocol
-
Preparation:
-
Designate a specific area within a fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
-
Weighing and Transfer:
-
Handle the compound as a solid powder. Avoid any actions that could generate dust, such as vigorous scraping or rapid pouring.
-
Use a microspatula for transfers. If weighing, tare the balance with the weigh boat inside the fume hood.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly.
-
Keep the vessel capped or covered to the extent possible during dissolution.
-
-
Post-Handling:
-
Wipe down the handling area within the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.
-
Dispose of all contaminated disposable materials (gloves, towels, weigh boats) in a designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Section 4: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Exposure Response
The following diagram outlines the immediate steps to take in the event of personal exposure.
Caption: First aid workflow for exposure to this compound.
Spill Management Protocol
For spills occurring inside a chemical fume hood:
-
Alert: Inform nearby personnel.
-
Isolate: Keep the fume hood sash lowered.
-
Absorb: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., isopropanol), then soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
For spills outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a large spill or a spill of airborne dust without proper training and respiratory protection.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect environmental and public health.
Waste Segregation and Collection
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, absorbent materials from spills, and any unreacted compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Halogenated Organic Solids" and list the chemical name.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled container for "Hazardous Waste: Halogenated Organic Liquids."
-
Incompatibility: Do not mix halogenated waste streams with non-halogenated waste streams.[12] Never mix incompatible chemicals, such as acidic and basic waste streams, in the same container.[9]
Disposal Procedures
-
On-Site Treatment (Not Recommended): Chemical neutralization or degradation of this compound in the lab is not recommended without a validated protocol. The byproducts of incomplete reactions could be more hazardous than the parent compound. Do not attempt to neutralize via combustion, as this can generate toxic gases.[11]
-
Institutional Disposal: All waste containing this compound must be disposed of through your institution's official hazardous waste management program. Follow all institutional and local regulations for waste pickup and disposal.
References
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- USC Viterbi School of Engineering. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- Agency for Toxic Substances and Disease Registry. (1992). Medical Management Guidelines for Acute Chemical Exposures.
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- Gomes, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
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- ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
- Tomaszewski, P., et al. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules.
- Northeastern University. (n.d.). Laboratory Sink Disposal. OARS.
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- Rodrigues, F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.
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- Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives.
- ResearchGate. (n.d.). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- Kim, S., et al. (2016). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention.
- van Rensburg, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
- CUTM Courseware. (n.d.). INCOMPATIBILITIES.
- CERES Research Repository. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
- Emory University. (n.d.). EHSO Manual 2023-2024.
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- Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.
- Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 1-amino-3-chloro-7-methylisoquinoline
Abstract
This document provides a comprehensive guide for the synthesis of 1-amino-3-chloro-7-methylisoquinoline, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline core is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2][3] This guide details a robust, two-part synthetic strategy commencing with the preparation of a dichloro-isoquinoline intermediate, followed by a highly regioselective palladium-catalyzed C-N cross-coupling reaction. The protocols are designed to be self-validating, with explanations for key experimental choices, characterization data expectations, and a thorough troubleshooting guide to ensure reproducibility and success for researchers and scientists.
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern on the isoquinoline ring is critical for modulating biological activity, making the development of efficient and selective synthetic routes to novel derivatives a paramount objective.
The target molecule, 1-amino-3-chloro-7-methylisoquinoline, is a versatile building block. The primary amine at the C1 position serves as a crucial handle for further functionalization, such as amide bond formation, while the chlorine atom at the C3 position allows for subsequent cross-coupling reactions to introduce additional diversity. The methyl group at C7 provides a specific structural feature that can influence binding affinity and metabolic stability.
This guide outlines a logical and field-proven synthetic approach, breaking down the process into two major stages:
-
Chlorination: Synthesis of the key intermediate, 1,3-dichloro-7-methylisoquinoline, from a suitable isoquinolinedione precursor.
-
Regioselective Amination: Introduction of the C1-amino group via a Buchwald-Hartwig amination reaction, a powerful method for forming C-N bonds.[4][5]
Overall Synthetic Scheme
The proposed pathway leverages established and reliable transformations to construct the target molecule efficiently.
Caption: Overall two-step synthesis of the target compound.
Part I: Synthesis of this compound (Intermediate)
Principle and Rationale
The conversion of isoquinolin-1,3-dione systems to their corresponding 1,3-dichloro derivatives is a standard transformation in heterocyclic chemistry. The keto groups of the dione exist in tautomeric equilibrium with their enol (hydroxyl) forms. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this conversion. The mechanism involves the phosphorylation of the oxygen atoms by POCl₃, transforming the hydroxyl/carbonyl groups into excellent leaving groups (chlorophosphates), which are subsequently displaced by chloride ions present in the reaction mixture. This process effectively replaces the C-O bonds with more reactive C-Cl bonds, preparing the scaffold for subsequent nucleophilic substitution reactions.
Detailed Experimental Protocol: Chlorination
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 7-Methylisoquinolin-1,3-dione | 175.18 | 5.00 g | 28.5 | Starting material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 40 mL | 438 | Reagent and solvent; use in excess |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.0 mL | 5.7 | Optional: acid scavenger |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction |
| Saturated Sodium Bicarbonate (aq.) | - | ~150 mL | - | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-methylisoquinolin-1,3-dione (5.00 g, 28.5 mmol).
-
Reagent Addition: In a certified chemical fume hood, carefully add phosphorus oxychloride (40 mL) to the flask. If desired, add DIPEA (1.0 mL) to neutralize any generated HCl.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., containing NaOH pellets or solution).
-
Quenching: Cool the viscous residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue with vigorous stirring. This is a highly exothermic reaction. Once the initial reaction subsides, slowly add saturated sodium bicarbonate solution until the pH is neutral or slightly basic (~pH 8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to afford the pure this compound.
Expected Results
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.2-7.5 (m, 4H, Ar-H), 2.6 (s, 3H, -CH₃).
-
MS (ESI+): m/z calculated for C₁₀H₇Cl₂N [M+H]⁺: 211.99; found: 212.0.
-
Part II: Synthesis of 1-amino-3-chloro-7-methylisoquinoline
Principle and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[5][6] The reaction is highly versatile and tolerates a wide range of functional groups, making it superior to harsher classical methods like the Ullmann condensation.[4]
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (our dichloro-intermediate), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (or ammonia source) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[5][6]
Regioselectivity: A critical aspect of this synthesis is the selective amination at the C1 position over the C3 position. The C1 position (alpha to the ring nitrogen) of the isoquinoline core is generally more electron-deficient and sterically accessible than the C3 position, making it significantly more reactive towards nucleophilic attack and oxidative addition by the palladium catalyst. This inherent electronic property of the isoquinoline ring system allows for a highly regioselective transformation, often without the need for protecting groups.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 212.08 | 2.12 g | 10.0 | Intermediate from Part I |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 183 mg | 0.2 (2 mol%) | Palladium catalyst precursor |
| XPhos | 476.62 | 286 mg | 0.6 (6 mol%) | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | Strong, non-nucleophilic base |
| Ammonia (0.5 M solution in 1,4-dioxane) | 17.03 | 30 mL | 15.0 | Ammonia source; handle with care |
| Toluene (anhydrous) | 92.14 | 50 mL | - | Anhydrous reaction solvent |
| Ethyl Acetate & Hexanes | - | As needed | - | For chromatography |
Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (2.12 g, 10.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), XPhos (286 mg, 0.6 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (50 mL) followed by the 0.5 M solution of ammonia in 1,4-dioxane (30 mL, 15.0 mmol) via syringe.
-
Heating: Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-amino-3-chloro-7-methylisoquinoline.
Expected Results
-
Yield: 65-80%
-
Appearance: White to light tan solid.
-
Characterization (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.9-7.2 (m, 4H, Ar-H), 5.5 (br s, 2H, -NH₂), 2.5 (s, 3H, -CH₃). The broad singlet for the amino protons is characteristic.
-
MS (ESI+): m/z calculated for C₁₀H₉ClN₂ [M+H]⁺: 193.05; found: 193.1.
-
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care. Quenching should be performed slowly in an ice bath.
-
Palladium Catalysts & Phosphine Ligands: Heavy metals and ligands can be toxic and air-sensitive. Handle under an inert atmosphere where specified.[8]
-
Sodium tert-butoxide: A strong, corrosive base. Avoid contact with skin and moisture.
-
Chlorinated Heterocycles: Many halogenated organic compounds are irritants and potentially toxic. Avoid inhalation and skin contact.[9]
-
Ammonia Solution: Corrosive and has a pungent odor. Use in a well-ventilated fume hood.[10][11]
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with local, state, and federal regulations.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low yield of dichloro-intermediate | 1. Incomplete reaction. 2. Product loss during aqueous work-up. | 1. Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. 2. Perform extractions thoroughly. Ensure the aqueous layer is fully neutralized before extraction. |
| Part II: Buchwald-Hartwig reaction fails or is sluggish | 1. Inactive catalyst due to oxygen exposure. 2. Poor quality base or solvents. 3. Insufficient temperature. | 1. Ensure all glassware is oven-dried and the system is properly purged with inert gas. Use fresh Pd₂(dba)₃ or a more air-stable Pd-precatalyst. 2. Use freshly opened anhydrous solvents. Ensure the NaOtBu is a fine, free-flowing powder and not clumped (indicating hydration). 3. Ensure the oil bath is at the correct temperature. Some difficult couplings may require higher temperatures or microwave irradiation. |
| Part II: Formation of side products (e.g., diamination or hydrodehalogenation) | 1. Reaction time is too long or temperature is too high. 2. Non-optimal ligand-to-metal ratio. | 1. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. 2. Ensure the correct stoichiometry of the ligand is used. A ligand-to-palladium ratio of 2:1 to 3:1 is typical. |
| Purification Difficulties | Product co-elutes with impurities. | Adjust the polarity of the eluent system for column chromatography. If separation is still difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
Conclusion
This guide provides a detailed and reliable methodology for the synthesis of 1-amino-3-chloro-7-methylisoquinoline. By following the two-part protocol—chlorination followed by a regioselective Buchwald-Hartwig amination—researchers can access this valuable chemical building block in good yields. The insights into reaction principles, safety, and troubleshooting are intended to empower scientists in drug development and organic synthesis to confidently reproduce and adapt these methods for their specific research needs.
References
- Larock, R. C., & Huang, Q. (2001). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 66(18), 6052–6062. [Link]
- Baxendale, I. R., et al. (2006). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic & Biomolecular Chemistry, 4(15), 2891-2898. [Link]
- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10432-10436. [Link]
- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie (International ed. in English), 50(44), 10432–10436. [Link]
- Organic Chemistry Portal. Isoquinoline Synthesis. [Link]
- ACS Green Chemistry Institute.
- Wikipedia.
- Dave, C. G., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
- Wikipedia.
- Hajós, G., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Ma, D., & Cai, Q. (2008). Recent Synthetic Developments and Applications of the Ullmann Reaction. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
- Industrial Safety & Hygiene News. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
- Diplomata Comercial. (2024). What are the Health and Safety Guidelines for Using Amines? [Link]
- Al-Ostoot, F. H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435–1488. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- California State University, Bakersfield.
- Zhang, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 28(32), 6678–6710. [Link]
- Wyrębek, P., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(11), 2636. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. csub.edu [csub.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1,3-Dichloro-7-methylisoquinoline
Introduction: Unlocking the Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous natural products and synthetic compounds with significant biological activity. The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of 1,3-dichloro-7-methylisoquinoline. This substrate presents a unique opportunity for selective mono- and di-functionalization, enabling the synthesis of a diverse array of 1- and/or 3-substituted isoquinoline derivatives. We will delve into the mechanistic underpinnings of this reaction, explore the factors governing regioselectivity, and provide robust, step-by-step protocols for both mono- and sequential diarylation.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The active catalytic species, a Pd(0) complex, orchestrates the coupling of an organic halide with an organoboron reagent. The cycle can be broken down into three key steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the C-Cl bond is a critical determinant of which position reacts first.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity: The Decisive Role of the C1 Position
A critical consideration when working with dihalogenated substrates is the regioselectivity of the initial coupling reaction. In the case of 1,3-dichloroisoquinoline, the electronic properties of the isoquinoline ring system play a decisive role. The C1 position is electronically more deficient than the C3 position due to the inductive effect of the adjacent nitrogen atom. This heightened electrophilicity makes the C1-Cl bond significantly more susceptible to oxidative addition by the Pd(0) catalyst.
Indeed, studies have shown that the Suzuki-Miyaura coupling of arylboronic acids with 1,3-dichloroisoquinoline, particularly when using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds with high regioselectivity to afford the 1-aryl-3-chloroisoquinoline as the exclusive product. This inherent reactivity provides a reliable strategy for the selective mono-functionalization of the this compound scaffold.
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the C1 Position
This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid at the C1 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene and water in a 4:1 ratio. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvents.
-
Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-3-chloro-7-methylisoquinoline product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings. |
| Ligand | Triphenylphosphine | An integral part of the catalyst, it stabilizes the palladium center and influences its reactivity. |
| Base | K₂CO₃ | A moderately strong inorganic base, crucial for the formation of the reactive boronate species. |
| Solvent System | Toluene/Water (4:1) | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Protocol 2: Sequential Di-Arylation - Coupling at the C3 Position
Following the successful mono-arylation at the C1 position, the remaining C3-chloro group can be subjected to a second Suzuki-Miyaura coupling. It is important to note that the C3 position is now more sterically hindered and electronically deactivated, which may necessitate more forcing reaction conditions or a more active catalyst system.
Materials:
-
1-Aryl-3-chloro-7-methylisoquinoline (from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equivalents)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.2 equivalents)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the 1-aryl-3-chloro-7-methylisoquinoline (1.0 equiv), the second arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.1 equiv) and SPhos (0.2 equiv).
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 5:1 ratio.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the less reactive nature of the C3-Cl bond, longer reaction times (24-48 hours) may be required.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the 1,3-diaryl-7-methylisoquinoline product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky and electron-rich phosphine ligand that promotes the oxidative addition to the less reactive C3-Cl bond. |
| Base | K₃PO₄ | A stronger base compared to K₂CO₃, which can enhance the rate of transmetalation. |
| Solvent System | 1,4-Dioxane/Water (5:1) | A higher boiling point solvent system suitable for more challenging coupling reactions. |
| Temperature | 110-120 °C | Increased temperature is often necessary to overcome the higher activation energy for the coupling at the C3 position. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. For the C3-coupling, more electron-rich and bulky ligands may be necessary. Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.
-
Side Reactions: The primary side reaction is often hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be minimized by ensuring an efficient transmetalation step, which can be influenced by the choice of base and the quality of the boronic acid.
-
Purification: The polarity of the substituted isoquinoline products can vary significantly depending on the nature of the coupled aryl groups. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and highly regioselective pathway for the synthesis of 1-aryl-3-chloro-7-methylisoquinolines. The inherent electronic bias of the isoquinoline ring directs the initial coupling to the C1 position with high fidelity. Subsequent functionalization at the more challenging C3 position can be achieved under more forcing conditions with a more active catalyst system. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of new molecules with potential applications in drug development and materials science.
References
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Johnson Matthey.
- Common Organic Chemistry.
Sources
Functionalization of the C1 and C3 positions of 1,3-Dichloro-7-methylisoquinoline
An In-Depth Technical Guide to the Regioselective Functionalization of 1,3-Dichloro-7-methylisoquinoline
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceutical agents. Its rigid, planar structure serves as an excellent scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Consequently, the development of versatile and efficient methods for the functionalization of the isoquinoline nucleus is a cornerstone of medicinal chemistry. This compound is a particularly valuable starting material, offering two distinct and differentially reactive chlorine atoms at the C1 and C3 positions. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of these positions, empowering researchers in drug development to generate diverse molecular architectures for structure-activity relationship (SAR) studies.
Core Principle: Understanding the Differential Reactivity of C1 and C3
The key to the selective derivatization of this compound lies in the inherent electronic differences between the C1 and C3 positions. This differential reactivity allows for a stepwise functionalization strategy, typically addressing the C1 position first, followed by modification at C3.
-
The C1 Position (α-position): The carbon at the C1 position is directly adjacent to the ring nitrogen. This proximity makes it significantly more electron-deficient (electrophilic) due to the inductive electron-withdrawing effect of the nitrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this heightened electrophilicity facilitates the initial oxidative addition step of the Pd(0) catalyst, making the C1-Cl bond significantly more reactive than the C3-Cl bond.[1][2]
-
The C3 Position (γ-position): While also influenced by the nitrogen atom, the C3 position's electrophilicity is less pronounced than that of C1. Consequently, harsher reaction conditions are often required to functionalize the C3-Cl bond, allowing for excellent regioselectivity in the initial reaction step.
This reactivity hierarchy is the foundation upon which the following protocols are built. By carefully controlling reaction conditions, one can achieve selective mono-functionalization at C1, isolating the 1-substituted-3-chloro-7-methylisoquinoline intermediate for subsequent elaboration at C3.
Table 1: Comparison of Reactivity at C1 and C3 Positions
| Position | Electronic Character | Reactivity in Pd-Catalyzed Couplings | Reactivity in SNAr | Mechanistic Rationale |
| C1 | Highly Electron-Deficient (α to N) | High | Moderate-High | Favored site for Pd(0) oxidative addition. Can stabilize the negative charge in a Meisenheimer complex.[3] |
| C3 | Moderately Electron-Deficient (γ to N) | Low | Moderate | Less favorable for oxidative addition. Can also stabilize a Meisenheimer intermediate, but is generally less reactive than C1. |
Visualizing the General Functionalization Strategy
The overall workflow for the sequential functionalization of this compound is depicted below. This strategy leverages the higher reactivity of the C1 position for the initial coupling, followed by a second, distinct transformation at the C3 position.
Caption: General workflow for sequential C1 and C3 functionalization.
Part 1: Protocols for Selective C1 Functionalization
The following protocols are designed to selectively target the C1 position, leaving the C3 chlorine atom intact for further modification.
Protocol 1.1: C1-Selective Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming C-C bonds between an organoboron species (boronic acid or ester) and an organic halide.[4] For 1,3-dichloroisoquinoline, using a catalyst like Tetrakis(triphenylphosphine)palladium(0) under relatively mild conditions ensures exclusive coupling at the C1 position.[1]
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio), or Toluene/Ethanol/Water
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inerting: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting isoquinoline.
-
Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-3-chloro-7-methylisoquinoline.
Caption: Step-by-step workflow for the C1-selective Suzuki coupling.
Protocol 1.2: C1-Selective Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[5][6] The use of specialized bulky, electron-rich phosphine ligands is crucial for the efficient coupling of less reactive aryl chlorides.[7] By keeping the temperature moderate, selectivity for the C1 position can be maintained.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd-ligand complex.
-
Ligand: A bulky phosphine ligand such as SPhos, XPhos, or RuPhos (2-4 mol%)
-
Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): Inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (3 mol%), and the base (NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) followed by the anhydrous solvent (Toluene, to ~0.2 M). Finally, add the amine (1.2 equiv).
-
Reaction: Seal the vial tightly. Remove it from the glovebox and place it in a preheated heating block or oil bath at 90-110 °C.
-
Monitoring: Stir the reaction vigorously for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to afford the desired 1-amino-3-chloro-7-methylisoquinoline.
Part 2: Protocols for C3 Functionalization
Once the 1-substituted-3-chloro-7-methylisoquinoline is synthesized and purified, the less reactive C3-Cl bond can be targeted. This often requires more forcing conditions or a different class of reaction.
Protocol 2.1: C3 Sonogashira Coupling
Principle: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] To overcome the lower reactivity of the C3-Cl bond, higher temperatures and a robust catalytic system are typically necessary.
Materials:
-
1-Substituted-3-chloro-7-methylisoquinoline (from Part 1)
-
Terminal Alkyne (1.5 - 2.0 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Base: A liquid amine base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used as the solvent or co-solvent.
-
Solvent (optional): Anhydrous DMF or THF
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 1-substituted-3-chloro-7-methylisoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (4 mol%), and CuI (8 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine. If the starting material has poor solubility, a co-solvent like DMF can be used. Add the terminal alkyne (1.5 equiv) via syringe.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The mixture may become thick, so efficient stirring is critical.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the amine base.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to yield the final 1,3-disubstituted-7-methylisoquinoline.
Protocol 2.2: C3 Nucleophilic Aromatic Substitution (SNAr)
Principle: The C3-Cl bond, while less reactive than C1-Cl in cross-coupling, can still be displaced by potent nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][10] This pathway involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion.[3] This method is particularly useful for installing oxygen or sulfur nucleophiles.
Materials:
-
1-Substituted-3-chloro-7-methylisoquinoline
-
Nucleophile: e.g., Sodium methoxide (NaOMe), Sodium thiophenoxide (NaSPh), or an alcohol/thiol with a strong base like Sodium hydride (NaH). (2.0 - 3.0 equiv)
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP.
-
Heating source (oil bath or microwave reactor)
Step-by-Step Methodology:
-
Nucleophile Preparation (if needed): If starting with an alcohol (ROH) or thiol (RSH), suspend NaH (2.0 equiv) in anhydrous DMF in a flask under an inert atmosphere. Cool to 0 °C and add the alcohol/thiol dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: Add a solution of the 1-substituted-3-chloro-7-methylisoquinoline (1.0 equiv) in a minimal amount of DMF to the solution of the nucleophile.
-
Heating: Heat the reaction mixture to 120-150 °C. For sluggish reactions, microwave irradiation can significantly accelerate the substitution.
-
Monitoring: Follow the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Extraction: Extract the resulting aqueous mixture three times with ethyl acetate or another suitable organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the pure 1,3-disubstituted product.
Table 2: Summary of Recommended Reaction Conditions
| Reaction | Position | Catalyst / Reagents | Base | Solvent | Temp (°C) | Key Insights |
| Suzuki | C1 | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-90 | High selectivity at C1 is achieved under these mild conditions.[1] |
| Buchwald | C1 | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 90-110 | Bulky ligands are essential for activating the C-Cl bond.[7] |
| Sonogashira | C3 | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Et₃N, DMF | 100-120 | Higher temperatures are needed to activate the less reactive C3-Cl bond. |
| SNAr | C3 | None (Strong Nucleophile) | NaH, NaOMe | DMF, DMSO | 120-150 | A metal-free alternative for specific nucleophiles; requires high temperatures.[10] |
Conclusion
The functionalization of this compound offers a strategic and versatile approach to synthesizing novel, complex isoquinoline derivatives. By understanding and exploiting the differential reactivity of the C1 and C3 positions, researchers can selectively introduce a wide range of substituents using a variety of modern synthetic methods. The protocols outlined in this guide provide a robust starting point for laboratory execution, enabling the rapid generation of compound libraries for applications in medicinal chemistry and materials science. As with any synthetic procedure, optimization of the specific substrates and conditions may be required to achieve optimal yields.
References
- Valk, J.-M., Claridge, T. D. W., & Brown, J. M. (1995). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Dalton Transactions, (20), 3483-3490. [Link]
- Al-Zoubi, R. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
- Capps, J. D. (1948). Some Derivatives of 7-Methylquinoline. Journal of the American Chemical Society, 70(10), 3470–3472. [Link]
- ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... [Link]
- Li, X., et al. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3898–3901. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- Wikipedia contributors. (2023).
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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- Mohammadi, M. K., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 8(5), 425-428. [Link]
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- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- Frontiers. (n.d.). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
- Common Organic Chemistry. (n.d.).
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- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2814–2823. [Link]
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Application Notes & Protocols: A Modular Approach to the Synthesis of Novel Kinase Inhibitors from 1,3-Dichloro-7-methylisoquinoline
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid framework and capacity for diverse functionalization have made it a cornerstone in the development of potent inhibitors for various protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] Consequently, the design of small molecules that selectively target kinase ATP-binding sites is a paramount strategy in modern drug discovery.[4][5]
The starting material, 1,3-dichloro-7-methylisoquinoline, represents a highly versatile and strategic platform for building libraries of potential kinase inhibitors. It features two distinct reactive chlorine atoms at the C1 and C3 positions. The C1 position, being alpha to the ring nitrogen, exhibits heightened reactivity towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C3 position. This inherent differential reactivity allows for a controlled, sequential functionalization strategy, enabling the systematic introduction of various chemical moieties to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.
This guide provides a comprehensive, modular workflow for the synthesis and evaluation of novel kinase inhibitors starting from this compound. We detail robust protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by a standardized in vitro kinase assay for biological characterization.
Core Synthetic Strategy: A Sequential Cross-Coupling Approach
The overall strategy involves a two-step, sequential functionalization of the dichloro-isoquinoline core. The first reaction targets the more reactive C1 position, typically with a carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling. The resulting mono-substituted intermediate is then subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-based substituent at the C3 position. This modular approach allows for the generation of a diverse chemical library by simply varying the coupling partners in each step.
Sources
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Anticancer Agents Using 1,3-Dichloro-7-methylisoquinoline
Introduction: The Isoquinoline Scaffold in Oncology
The isoquinoline nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] In the realm of oncology, isoquinoline derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide array of anticancer mechanisms.[2] These mechanisms include, but are not limited to, the induction of apoptosis and cell cycle arrest, as well as the targeted inhibition of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] Furthermore, certain isoquinoline-based molecules have been identified as potent inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair in rapidly proliferating cancer cells.[5]
1,3-Dichloro-7-methylisoquinoline is a key starting material for the synthesis of a diverse library of substituted isoquinoline derivatives. The differential reactivity of the chlorine atoms at the C1 and C3 positions allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This versatility makes it an attractive building block for the development of novel kinase inhibitors and other targeted anticancer agents.[6]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of potential anticancer agents starting from this compound. The methodologies described herein are based on established and robust chemical transformations, providing a solid foundation for researchers in drug discovery and development.
Strategic Synthesis of Substituted Isoquinoline Derivatives
The synthesis of biologically active isoquinoline derivatives from this compound typically involves a sequential functionalization strategy. The chlorine atom at the C1 position is generally more susceptible to nucleophilic substitution than the chlorine at the C3 position. This difference in reactivity can be exploited to introduce different substituents at these two positions in a controlled manner. The most common and powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
A representative synthetic pathway is outlined below, starting with a selective Buchwald-Hartwig amination at the C1 position, followed by a Suzuki-Miyaura coupling at the C3 position. This sequence allows for the introduction of an amino group, a common feature in many kinase inhibitors, at C1, and an aryl or heteroaryl moiety at C3, which can be crucial for tuning the compound's selectivity and potency.
Caption: Representative synthetic workflow for the preparation of a potential isoquinoline-based anticancer agent.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of 1-amino-3-aryl-7-methylisoquinoline derivatives.
Protocol 1: Selective Buchwald-Hartwig Amination of this compound at the C1 Position
This protocol describes the selective amination of the C1 position of this compound. The choice of ligand and reaction conditions is critical for achieving high selectivity and yield.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the isoquinoline starting material.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 1-amino-3-chloro-7-methylisoquinoline derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Xantphos | This catalyst system is known for its high efficiency in C-N bond formation with a broad range of amines.[7] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7] |
| Solvent | Anhydrous Toluene | A high-boiling, aprotic solvent is necessary for the reaction temperature and to prevent quenching of the base. |
| Temperature | 100 °C | Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe. |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Amino-3-chloro-7-methylisoquinoline Derivatives
This protocol details the palladium-catalyzed cross-coupling of the remaining chlorine at the C3 position with a boronic acid to introduce an aryl or heteroaryl group.[8]
Materials:
-
1-Amino-3-chloro-7-methylisoquinoline derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the 1-amino-3-chloro-7-methylisoquinoline derivative (1.0 equivalent), the boronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to the flask to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (typically 8-16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 1-amino-3-aryl-7-methylisoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and widely used catalyst for Suzuki-Miyaura couplings.[8] |
| Base | Potassium Carbonate | A moderately strong base is required for the transmetalation step of the catalytic cycle.[8] |
| Solvent | Dioxane/Water | The aqueous-organic solvent mixture is crucial for dissolving both the organic substrates and the inorganic base. |
| Temperature | 90 °C | Promotes efficient catalytic turnover without significant catalyst decomposition. |
Biological Evaluation and Mechanism of Action
The synthesized 1-amino-3-aryl-7-methylisoquinoline derivatives are designed as potential kinase inhibitors. The nitrogen-containing isoquinoline core can form key hydrogen bonds within the ATP-binding pocket of various kinases, while the substituents at the C1 and C3 positions can be tailored to achieve selectivity and potency against specific kinase targets.[6]
A primary biological target for this class of compounds is the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in a wide range of human cancers.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a potential isoquinoline-based anticancer agent.
Initial biological screening of the synthesized compounds would typically involve in vitro cytotoxicity assays against a panel of cancer cell lines. Compounds demonstrating significant antiproliferative activity would then be subjected to further mechanistic studies, such as kinase inhibition assays and western blot analysis, to confirm their on-target activity and elucidate their precise mechanism of action.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel, substituted isoquinoline derivatives with potential as anticancer agents. The strategic and selective functionalization of the C1 and C3 positions using robust palladium-catalyzed cross-coupling reactions allows for the generation of a diverse chemical library for structure-activity relationship studies. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of next-generation targeted cancer therapeutics.
References
- Isoquinoline alkaloids-enriched herbal plants have been used as traditional folk medicine for their anti-inflammatory, antimicrobial, and analgesic effects.
- Compounds based on an isoquinoline scaffold (benzo[c]pyridine) display a broad spectrum of biological activities. In recent years, studies have focused mainly on their anticancer properties.
- The PI3K-Akt-mTOR signaling pathway is one of the most frequently deregulated biochemical cascades in various types of cancer. MDPI. [Link]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Open Chemistry. [Link]
- With a goal of identifying potent topoisomerase (topo) inhibitor, the C4-aromatic ring of the anticancer agent, 3,4-diarylisoquinolone, was strategically shifted to design 1,3-diarylisoquinoline. PubMed. [Link]
- Quinoline-containing compounds have gained prominence in drug discovery as versatile scaffolds. Wiley Online Library. [Link]
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.
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- 8. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Antimicrobial Compounds from 1,3-Dichloro-7-methylisoquinoline
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing 1,3-Dichloro-7-methylisoquinoline as a versatile starting scaffold for the synthesis and development of new antimicrobial drug candidates. We present a structured, multi-phase workflow, complete with detailed experimental protocols, from initial screening to preliminary mechanism of action studies and lead optimization. The protocols are designed with self-validating systems and are grounded in established scientific principles to ensure reproducibility and reliability.
Introduction: The Rationale for Isoquinoline Scaffolds
Antimicrobial resistance is a critical global health threat that requires innovative strategies for the development of new therapeutics.[4][5] Natural products and their synthetic analogues have historically been a rich source of antibiotics.[5] Among these, compounds featuring the isoquinoline nucleus have demonstrated a wide range of potent biological activities, including antibacterial, antifungal, and antiviral properties.[1][6][7][8] The inherent versatility of the isoquinoline ring system allows for extensive chemical modification, making it an attractive starting point for generating diverse chemical libraries and exploring structure-activity relationships (SAR).[3][8]
This document focuses on This compound (CAS No. 21902-37-4)[9][10] as a foundational scaffold. The two chlorine atoms at the C1 and C3 positions are excellent leaving groups, providing reactive sites for nucleophilic substitution and cross-coupling reactions. This enables the strategic introduction of various functional groups to modulate the compound's physicochemical properties and biological activity, serving as a launchpad for a robust medicinal chemistry program.
Phase 1: Primary Antimicrobial Efficacy Screening
The initial phase of development involves assessing the fundamental antimicrobial properties of newly synthesized derivatives of this compound. The primary goal is to determine the minimum concentration of a compound required to inhibit or kill pathogenic microbes.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13][14]
Causality and Scientific Rationale: This assay is the gold standard for antimicrobial susceptibility testing because it provides a quantitative measure of a compound's potency.[13] Using a standardized bacterial inoculum (~5×10^5 CFU/mL) and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures consistency and reproducibility, allowing for valid comparisons between compounds and with reference antibiotics.[11][15]
Detailed Protocol:
-
Preparation of Compound Stock: Dissolve the synthesized isoquinoline derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well flat-bottom plate, add 50 µL of sterile CAMHB to wells 2 through 11 for each compound being tested. Well 12 will serve as a sterility control (media only).
-
Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to achieve the desired starting concentration, ensuring the final DMSO concentration is ≤1%) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of ~5 × 10^5 CFU/mL in the wells after inoculation.[13]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.[13] Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[13]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11][16]
Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) agents.
Causality and Scientific Rationale: While the MIC indicates growth inhibition, it does not confirm cell death. The MBC test is a crucial follow-up to understand the true nature of the antimicrobial effect. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16] This distinction is vital for clinical applications, where a bactericidal effect is often preferred for treating serious infections.
Detailed Protocol:
-
Perform MIC Assay: Set up the MIC test as described in Protocol 1.1.
-
Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19] Visually, this is the lowest concentration plate that shows no more than 0.1% of the original number of colonies.
Phase 2: Lead Candidate Evaluation & Selectivity
An ideal antimicrobial compound must be potent against pathogens but exhibit minimal toxicity towards host cells. This phase evaluates the therapeutic window of the lead candidates identified in Phase 1.
Protocol 2.1: Mammalian Cell Cytotoxicity Assay (XTT Method)
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[20]
Causality and Scientific Rationale: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the tetrazolium salt XTT to a soluble orange-colored formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[20] This provides a quantitative measure of cytotoxicity, typically expressed as the CC50 value (the concentration that reduces cell viability by 50%).
Detailed Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lead compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (viability control) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[20]
-
Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting viability versus log concentration and fitting the data to a dose-response curve.
Data Presentation and Decision Making
Summarize the screening data to calculate the Selectivity Index (SI) , a critical parameter for prioritizing compounds for further development.
SI = CC50 / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells.
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |
| ISO-001 | S. aureus | 4 | 8 | 2 | HEK293 | >128 | >32 |
| ISO-002 | S. aureus | 16 | 64 | 4 | HEK293 | 64 | 4 |
| ISO-003 | E. coli | 8 | 64 | 8 | HEK293 | >128 | >16 |
| ISO-004 | E. coli | 2 | 4 | 2 | HEK293 | 32 | 16 |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | HEK293 | >200 | >200 |
Table 1: Representative data summary for hypothetical isoquinoline derivatives. Compounds with a high SI (e.g., ISO-001) and a low MBC/MIC ratio are prioritized.
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills bacteria is crucial for optimization and for predicting potential resistance mechanisms. A common target for antimicrobial agents is the bacterial cell membrane.
Protocol 3.1: Bacterial Cell Membrane Permeability Assay
This assay uses the fluorescent dye Propidium Iodide (PI) to assess the integrity of the bacterial cell membrane.[22]
Causality and Scientific Rationale: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.[23][24] However, if the cell membrane is compromised or damaged by an antimicrobial compound, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.[25] This provides direct evidence of membrane disruption as a potential mechanism of action.
Detailed Protocol:
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to an OD600 of 0.5.
-
Assay Setup: In a black 96-well plate, add 100 µL of the bacterial suspension to each well.
-
PI Addition: Add PI to each well to a final concentration of 10 µM.
-
Compound Treatment: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a positive control known to disrupt membranes (e.g., polymyxin B) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Analysis: An increase in fluorescence intensity in compound-treated wells compared to the negative control indicates membrane permeabilization.
Phase 4: Lead Optimization and Structure-Activity Relationship (SAR)
Lead optimization is an iterative process where the chemical structure of a promising compound (a "lead") is systematically modified to improve its properties.[26][27]
Scientific Rationale: The goal of lead optimization is to enhance potency (lower the MIC), improve selectivity (increase the SI), and optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[26][28] By systematically altering the substituents on the this compound scaffold, a Structure-Activity Relationship (SAR) can be established. This relationship provides crucial insights into which chemical features are essential for antimicrobial activity and which can be modified to reduce toxicity.[28] For isoquinoline derivatives, modifications at various positions have been shown to significantly impact their antimicrobial efficacy.[4][6][29]
Proposed Strategy for this compound:
-
C1 and C3 Positions: The chloro groups are ideal handles for introducing diversity.
-
Nucleophilic Aromatic Substitution (S_NAr): React with various amines, thiols, and alcohols to generate libraries of derivatives with different functional groups. This can modulate polarity, hydrogen bonding capacity, and steric bulk.
-
Cross-Coupling Reactions: Employ Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups.[4] These modifications can enhance target interactions, for instance, by enabling π-π stacking with residues in an enzyme's active site.
-
-
C7-Methyl Group: The methyl group can be functionalized, for example, via benzylic bromination followed by substitution, to explore the impact of modifications at this position.
The iterative cycle of design, synthesis, and testing is central to this phase, as illustrated in the workflow diagram below.
Visualizations: Workflows and Conceptual Diagrams
Caption: Lead optimization strategy for the this compound scaffold.
Conclusion
The structured approach outlined in these application notes provides a robust pathway for the development of novel antimicrobial agents derived from this compound. By integrating standardized protocols for efficacy and toxicity testing with preliminary mechanism of action studies and a clear strategy for lead optimization, research teams can efficiently identify and advance promising candidates. The chemical tractability of the starting scaffold, combined with the proven biological potential of the isoquinoline core, marks this as a promising area for antimicrobial drug discovery.
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Application Note & Protocol: Regioselective Amination of 1,3-Dichloro-7-methylisoquinoline
Abstract
The 7-methylisoquinoline scaffold is a key structural motif in medicinal chemistry. The ability to selectively introduce amino functionalities at the C1 and C3 positions of 1,3-dichloro-7-methylisoquinoline is critical for the development of novel pharmaceutical candidates. This document provides a comprehensive guide to the regioselective amination of this substrate. We present a detailed mechanistic rationale for the inherent reactivity differences between the C1 and C3 positions, enabling a highly selective palladium-catalyzed Buchwald-Hartwig amination protocol for the synthesis of 1-amino-3-chloro-7-methylisoquinoline derivatives. Furthermore, we provide a subsequent protocol for the amination of the remaining C3 position to achieve disubstituted products. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights and robust, step-by-step experimental procedures.
Introduction & Mechanistic Rationale for Regioselectivity
The functionalization of nitrogen-containing heterocycles is a cornerstone of modern drug discovery.[1] Isoquinoline derivatives, in particular, are prevalent in a wide range of biologically active compounds. The starting material, this compound, presents two reactive sites for amination. However, the electronic properties of the isoquinoline ring system render the two chlorine atoms chemically distinct.
The nitrogen atom at position 2 exerts a strong electron-withdrawing effect, primarily through resonance and induction. This effect significantly reduces the electron density at the α-position (C1), making it substantially more electrophilic and thus more susceptible to nucleophilic attack than the C3 position. This principle governs the selectivity in both classical Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): In an SNAr mechanism, a nucleophile attacks the electron-deficient carbon, forming a negatively charged Meisenheimer complex.[2] The stability of this intermediate is key to the reaction's feasibility. For this compound, attack at C1 allows the negative charge to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction. Attack at C3 does not permit such stabilization, making the SNAr pathway at C3 kinetically and thermodynamically disfavored.[3]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction has become a preferred method for forming C-N bonds.[4][5] The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[6][7] This step is the regioselectivity-determining step. The electron-deficient nature of the C1 position makes the C1-Cl bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, palladium-catalyzed amination is expected to show high selectivity for the C1 position under kinetically controlled conditions.[8][9]
This inherent electronic bias allows for a highly controlled, stepwise functionalization of the scaffold. The first amination will almost exclusively occur at C1. The subsequent amination at the less reactive C3 position will require more forcing conditions.
Experimental Overview & Workflow
The selective amination is performed in two potential stages: (A) selective mono-amination at the C1 position, and (B) subsequent amination at the C3 position for disubstitution. The general workflow involves the careful setup of an inert atmosphere reaction, followed by purification and characterization.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol A: Selective Mono-Amination at the C1 Position
This protocol details the synthesis of 1-amino-3-chloro-7-methylisoquinoline derivatives. The conditions are optimized for high regioselectivity at the C1 position.
3.1. Materials and Reagents
-
This compound
-
Amine of choice (primary or secondary)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
3.2. Key Reaction Parameters
The choice of catalyst, ligand, and base is crucial for success, especially with challenging substrates. The following table provides recommended starting points.[4][7]
| Parameter | Recommended Reagent/Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is air-stable but requires in-situ reduction. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | Xantphos (4 mol%) or DavePhos (4 mol%) | Xantphos is a robust, general-purpose ligand. DavePhos can be effective for sterically hindered amines or less reactive chlorides.[9][10] |
| Base | NaOt-Bu (1.4 equiv.) | A strong, non-nucleophilic base suitable for a wide range of amines. For very base-sensitive substrates, Cs₂CO₃ may be used. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling, non-protic solvents are standard. Ensure they are rigorously dried and degassed. |
| Temperature | 100-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
3.3. Step-by-Step Protocol
-
Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the same vial, add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add enough anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1 M with respect to the isoquinoline substrate.
-
Reaction: Tightly seal the vial with a Teflon-lined cap. Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block set to 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-amino-3-chloro-7-methylisoquinoline product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regiochemistry can be unambiguously confirmed by 2D NMR techniques like HMBC and NOESY.
Protocol B: Synthesis of 1,3-Disubstituted Diamino Derivatives
The C3-Cl bond, now on the 1-amino-3-chloro-7-methylisoquinoline product from Protocol A, is significantly less reactive. Amination at this position requires more forcing conditions. It is also possible to perform a one-pot diamination from the starting dichloro-isoquinoline by using a larger excess of the amine and more forcing conditions.
4.1. Key Modifications for C3-Amination
-
Increased Reagent Stoichiometry: Use a larger excess of the amine (2.5-3.0 equiv.) and base (3.0 equiv.) if starting from this compound. If starting from the mono-aminated product, use 1.2-1.5 equiv. of the second amine.
-
Higher Temperature: Increase the reaction temperature to 120-130 °C.
-
Longer Reaction Time: Expect significantly longer reaction times (24-48 hours).
-
Robust Catalyst System: A more robust ligand, such as one of the Buchwald biarylphosphine ligands (e.g., RuPhos or XPhos), may be necessary to facilitate the challenging oxidative addition at C3.[10]
4.2. Step-by-Step Protocol (One-Pot Diamination Example)
-
Setup: Follow steps 1-3 from Protocol A, but use 2.5 equivalents of the amine and 3.0 equivalents of NaOt-Bu. Use a robust ligand like RuPhos (4 mol%).
-
Reaction: Seal the vessel and heat to 120 °C.
-
Monitoring: Monitor the reaction by LC-MS, tracking the disappearance of both the starting material and the mono-aminated intermediate.
-
Work-up and Purification: Follow steps 6-9 from Protocol A. Note that the separation of mono- and di-aminated products may require careful optimization of the column chromatography conditions.
Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle involves a Pd(0)/Pd(II) interchange.
Caption: Simplified Buchwald-Hartwig catalytic cycle.[5][6]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent; Inappropriate ligand/base choice. | Use a fresh bottle of base (NaOt-Bu is hygroscopic). Ensure solvent is anhydrous and degassed. Screen different ligands and bases. Increase temperature. |
| Formation of Byproducts | Hydrodehalogenation (Ar-H formation); Ligand degradation. | Ensure a strictly inert atmosphere. Use a more robust ligand. Lower the reaction temperature if possible. |
| Poor C1/C3 Selectivity | Reaction conditions are too harsh, leading to over-reaction. | For mono-amination, reduce temperature and reaction time. Use a less active catalyst system or a weaker base like K₂CO₃. |
Conclusion
The selective amination of this compound is a highly achievable transformation governed by the intrinsic electronic properties of the heterocyclic core. By leveraging the enhanced reactivity of the C1 position, the Buchwald-Hartwig cross-coupling reaction provides a reliable and high-yielding protocol for the synthesis of 1-amino-3-chloro-7-methylisoquinoline derivatives. Subsequent functionalization at the less reactive C3 position can be achieved under more forcing conditions, enabling the synthesis of disubstituted analogues. This stepwise approach offers a powerful strategy for building molecular complexity and generating diverse libraries for drug discovery programs.
References
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- Baxendale Group - Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents". [Online]. Available: [Link]. Accessed January 8, 2026.
- ResearchGate. "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF". [Online]. Available: [Link]. Accessed January 8, 2026.
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- Dalal Institute. "Aromatic Nucleophilic Substitution". [Online]. Available: [Link]. Accessed January 8, 2026.
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- FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. "AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES". [Online]. Available: [Link]. Accessed January 8, 2026.
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Experimental setup for Suzuki coupling with chloro-substituted isoquinolines
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of Chloro-Substituted Isoquinolines
Authored by: Gemini, Senior Application Scientist
Publication Date: January 8, 2026
Abstract
The isoquinoline scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active natural products.[1][2] The functionalization of this core structure is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutics.[3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl frameworks.[3][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the Suzuki coupling of chloro-substituted isoquinolines. While chloro-heterocycles present unique challenges due to their lower reactivity compared to their bromo and iodo analogs, this guide outlines robust protocols, discusses the rationale behind component selection, and offers troubleshooting advice to ensure successful implementation.[6][7]
Introduction: The Significance of Isoquinoline Functionalization
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a key component in numerous FDA-approved drugs and clinical candidates for treating a wide range of diseases, including cancer, microbial infections, and cardiovascular disorders.[8][9][10] The ability to precisely install diverse substituents onto the isoquinoline ring system is therefore of paramount importance in drug discovery. The Suzuki-Miyaura coupling offers a highly efficient means to achieve this, demonstrating broad functional group tolerance and utilizing readily available boronic acid reagents.[11][12]
However, the coupling of chloro-substituted heterocycles like isoquinolines is often challenging. The C-Cl bond is stronger and less reactive, making the initial oxidative addition step of the catalytic cycle the rate-determining barrier.[7][13] Furthermore, the Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6][14] Overcoming these hurdles requires a carefully optimized experimental setup, particularly concerning the choice of catalyst, ligand, base, and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[15][16] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the chloro-isoquinoline, inserting itself into the carbon-chlorine bond. This forms a Pd(II) intermediate. This step is typically the slowest for chloroarenes and requires a highly active, electron-rich catalyst.[5][13]
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[5][17]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][15]
Experimental Design: Selecting the Right Components
Success in coupling chloro-isoquinolines hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalyst and Ligand System
For unreactive aryl chlorides, the choice of ligand is more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[13] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] The most successful approaches utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[13][18]
-
Buchwald Biaryl Phosphine Ligands : These are the industry standard for difficult couplings. Ligands such as SPhos and XPhos are particularly effective for electron-rich and heteroaromatic chlorides due to their steric bulk and electron-donating properties, which stabilize the active monoligated Pd(0) species.[13][19]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent choices for coupling aryl chlorides.[17]
Base Selection
The base plays a crucial role in activating the boronic acid for the transmetalation step.[17] For challenging substrates, stronger, non-nucleophilic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄) : An effective and commonly used strong base.
-
Cesium Carbonate (Cs₂CO₃) : Often provides superior results, particularly in difficult couplings, though it is more costly.[13]
-
Potassium Fluoride (KF) : A milder option that can be effective and is useful when base-sensitive functional groups are present.[17]
Solvent System
Aprotic polar solvents are typically used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.
-
Ethereal Solvents : 1,4-Dioxane or Tetrahydrofuran (THF), often in a mixture with water (e.g., 4:1 or 5:1 ratio), are standard choices.[4]
-
Aromatic Solvents : Toluene can be effective, especially at higher temperatures.
-
Amide Solvents : N,N-Dimethylformamide (DMF) can be used, but may require careful temperature control to avoid decomposition.[20]
All solvents must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
Recommended Experimental Protocols
The following protocols provide a robust starting point. Optimization may be necessary for specific chloro-isoquinoline and boronic acid partners.
Protocol 1: Conventional Thermal Heating
This protocol is suitable for standard laboratory setups.
Materials:
-
Chloro-substituted isoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the chloro-isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and the SPhos ligand (0.06 mmol).[6]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure the complete removal of oxygen.[13]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 5:1) via syringe.[4]
-
Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[4]
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Purification : Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields.[21][22]
Materials:
-
Same reagents as Protocol 1
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Reaction Setup : To a microwave vial, add the chloro-isoquinoline (1.0 mmol), arylboronic acid (1.5 equiv), Na₂CO₃ (2.0 equiv), and PdCl₂(PPh₃)₂ (10 mol%).[22] Note: Different catalyst/base combinations can be used, similar to the thermal protocol.
-
Solvent Addition : Add the degassed solvent (e.g., Acetonitrile or a Dioxane/Water mixture) to achieve a concentration of ~0.2 M.[22]
-
Reaction : Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.[4][22]
-
Workup and Purification : After cooling, perform the same workup and purification steps as described in Protocol 1.[22]
Summary of Recommended Conditions
The following table summarizes typical starting conditions for the Suzuki coupling of chloro-isoquinolines.
| Parameter | Recommended Conditions | Rationale & Comments |
| Substrate | Chloro-isoquinoline | Less reactive than bromo/iodo analogs; requires an active catalyst system.[6] |
| Coupling Partner | Aryl- or Heteroarylboronic Acid | Generally stable and commercially available. Use 1.2-1.5 equivalents. Boronic esters can also be used.[23] |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Common, air-stable Pd(II) and Pd(0) sources that form the active catalyst in situ.[12][17] |
| Ligand | SPhos, XPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[13][19] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong bases are needed to facilitate the transmetalation step effectively.[13] |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene | Degassed aprotic polar solvents are standard. Water often accelerates the reaction.[4] |
| Temperature | 80-110 °C (Conventional) 120-150 °C (Microwave) | Higher temperatures are needed to overcome the activation energy of oxidative addition.[4][22] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst system. 2. Catalyst inhibition by isoquinoline nitrogen. 3. Poor quality reagents. | 1. Switch to a more active ligand system (e.g., SPhos, XPhos). Increase catalyst/ligand loading.[6][13] 2. Use a bidentate ligand or increase the reaction temperature. 3. Use fresh, high-purity boronic acid and ensure solvents are anhydrous and properly degassed. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents or reduce the amount of water.[6] 2. Monitor the reaction closely and stop it upon completion. 3. Switch to a milder base like KF or K₂CO₃. |
| Dehalogenation (Chloro-isoquinoline replaced by -H) | 1. Hydride sources in the reaction mixture (e.g., solvent, base). 2. Catalyst-mediated reduction. | 1. Ensure an inert atmosphere is strictly maintained. 2. Choose a solvent less prone to acting as a hydride source. |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling of chloro-substituted isoquinolines is a highly valuable transformation for drug discovery and synthetic chemistry. While the reduced reactivity of the C-Cl bond presents challenges, these can be reliably overcome through the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully selecting the catalyst, base, and solvent, and by maintaining rigorous inert and anhydrous conditions, researchers can successfully synthesize a diverse range of functionalized isoquinoline derivatives. The microwave-assisted protocols, in particular, offer a path to rapid reaction optimization and library synthesis, accelerating the pace of discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[1][10]
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents Med Chem, 21(7), 811-824.[9]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.[24]
- (2024).
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.[25]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- NIH. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC.[22]
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.[19]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.[27]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformation.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.[30]
- ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines.[31]
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.[33]
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.[7]
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Use of 1,3-Dichloro-7-methylisoquinoline as a building block in organic synthesis
An Application Guide for the Strategic Use of 1,3-Dichloro-7-methylisoquinoline in Organic Synthesis
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The strategic functionalization of this heterocyclic system is paramount in drug discovery programs for modulating potency, selectivity, and pharmacokinetic properties. This compound has emerged as a highly versatile and valuable building block for the synthesis of complex molecular architectures. Its utility stems from the two chlorine atoms at the C1 and C3 positions, which possess differential reactivity, enabling chemists to perform selective and sequential functionalization. This guide provides an in-depth exploration of the reactivity of this building block and detailed protocols for its application in organic synthesis.
Physicochemical Characteristics
A foundational understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 21902-37-4[3][4] |
| Molecular Formula | C₁₀H₇Cl₂N[3][4] |
| Molecular Weight | 212.08 g/mol [3] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) |
The synthesis of this compound has been reported in the literature, providing a reliable route to this key intermediate.[3]
Core Reactivity: A Tale of Two Chlorines
The synthetic power of this compound lies in the distinct electronic environments of the C1 and C3 positions. The electron-withdrawing effect of the ring nitrogen atom renders the C1 position significantly more electrophilic and thus more susceptible to nucleophilic attack than the C3 position. This inherent electronic bias is the cornerstone of designing selective synthetic strategies.
dot
Caption: Differential reactivity of C1 and C3 positions.
1. Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this building block is nucleophilic aromatic substitution (SNAr). A nucleophile attacks the electron-deficient carbon atom bearing a halogen, proceeding through a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[5][6]
-
Causality of Selectivity: The C1 position's proximity to the nitrogen atom provides greater stabilization for the negative charge that develops in the Meisenheimer intermediate. Consequently, reactions with nucleophiles under controlled, kinetically-driven conditions (e.g., lower temperatures, stoichiometric control of the nucleophile) will overwhelmingly favor substitution at the C1 position. This allows for the reliable synthesis of 1-substituted-3-chloro-7-methylisoquinolines.
2. Palladium-Catalyzed Cross-Coupling Reactions
Both C-Cl bonds can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[7][8][9] This capability opens a vast chemical space for introducing diverse aryl, heteroaryl, and amino functionalities.
-
Achieving Selectivity: While SNAr reactions offer a straightforward path to C1 functionalization, cross-coupling reactions can also be rendered selective. Generally, the C-Cl bond at the more electrophilic C1 position is also more reactive towards the oxidative addition step in the catalytic cycle. However, by carefully selecting ligands, bases, and temperature, the reactivity can be modulated. For sequential functionalization, it is common to first perform a selective SNAr at C1 and then subject the resulting 3-chloro intermediate to a more forcing cross-coupling reaction to functionalize the C3 position.[8][10]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with explanations for each critical step, ensuring reproducibility and a clear understanding of the underlying chemistry.
Protocol 1: Selective Mono-Amination at the C1 Position
This protocol details the selective substitution of the C1 chlorine with an amine nucleophile, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.
Workflow Diagram
dot
Caption: Workflow for selective C1 mono-amination.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent such as N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane (approx. 0.2 M concentration).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Expert Insight: Using a slight excess of the amine ensures complete consumption of the starting material, while the base scavenges the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 60-80 °C) may be required for less reactive amines. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Trustworthiness Check: The aqueous washes are critical for removing the polar solvent (NMP) and the DIPEA-HCl salt, simplifying the subsequent purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-amino-3-chloro-7-methylisoquinoline product.
Expected Outcomes with Various Amines:
| Nucleophile (Amine) | Typical Conditions | Expected Yield |
| Morpholine | NMP, 60 °C, 6h | >90% |
| Benzylamine | Dioxane, 80 °C, 8h | 85-95% |
| Aniline | NMP, 100 °C, 12h | 70-85% |
| Piperidine | THF, RT, 4h | >95% |
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C3 Position
This protocol utilizes the product from Protocol 1 to introduce an aryl or heteroaryl group at the less reactive C3 position, demonstrating a powerful sequential functionalization strategy.
Step-by-Step Methodology:
-
Catalyst Pre-formation/Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the 1-amino-3-chloro-7-methylisoquinoline (from Protocol 1, 1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Expert Insight: The choice of catalyst and ligand is crucial. For a less reactive C-Cl bond, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) is often required to facilitate the oxidative addition step.[7] Cesium carbonate is a stronger base and can accelerate reactions that are sluggish with potassium carbonate.
-
-
Solvent Addition and Degassing: Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Trustworthiness Check: Rigorous degassing is essential to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to lower yields and the formation of palladium black.[7]
-
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 1-amino-3-aryl-7-methylisoquinoline.
Sequential Functionalization Logic
dot
Caption: Logic of the sequential SNAr/Cross-Coupling strategy.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly substituted isoquinoline derivatives. The key to its utility is the differential reactivity of the C1 and C3 chloro-substituents. By leveraging controlled nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can access a diverse array of novel chemical entities for drug discovery and materials science. The protocols outlined in this guide provide a robust framework for the strategic and selective functionalization of this important synthetic intermediate.
References
- This compound - 21902-37-4, C10H7Cl2N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Nucleophilic Substitution Reactions. LibreTexts. [Link]
- Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
- Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic...
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society. [Link]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
- Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline deriv
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Phthalide-isoquinoline derivatives, their preparation and their use in medicaments.
- 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
- Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7. MDPI. [Link]
- (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
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Application Notes & Protocols: Greener Synthetic Routes for Functionalized Isoquinolines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] Traditional synthetic routes to these valuable compounds, such as the Bischler-Napieralski and Pictet-Spengler reactions, often necessitate harsh conditions, toxic reagents, and stoichiometric amounts of activating agents, leading to significant environmental concerns and poor atom economy.[1][3] This application note provides a comprehensive guide to modern, greener alternatives for the synthesis of functionalized isoquinolines. We will explore a range of methodologies that align with the principles of green chemistry, including catalytic C-H activation, multicomponent reactions, photocatalysis, and the use of sustainable reaction media and energy sources. Detailed protocols for selected transformative reactions are provided to enable their practical implementation in the laboratory.
Introduction: The Imperative for Greener Isoquinoline Synthesis
The rich biological activity of isoquinoline derivatives, spanning from anticancer to antiviral and neuroprotective properties, has cemented their importance in medicinal chemistry.[1][5] However, the environmental footprint of classical synthetic methods is increasingly scrutinized. These multi-step procedures frequently employ strong acids, hazardous solvents, and generate substantial waste, challenging the sustainability of drug discovery and development.[1][3] The adoption of greener synthetic strategies is therefore not merely an academic exercise but a critical step towards more efficient, economical, and environmentally benign chemical manufacturing. This guide is designed to equip researchers with the knowledge and practical protocols to implement these advanced, sustainable methods.
Foundational Green Strategies for Isoquinoline Synthesis
Recent years have witnessed a paradigm shift in the synthesis of isoquinolines, with a focus on methodologies that are both efficient and environmentally responsible. These approaches prioritize atom economy, energy efficiency, and the reduction of hazardous waste.[1][2] The following sections will delve into key green strategies, providing both the theoretical underpinnings and detailed experimental protocols.
Transition-Metal-Catalyzed C–H Activation/Annulation: An Atom-Economical Approach
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecules, offering a more direct and atom-economical alternative to traditional cross-coupling reactions.[6][7] This strategy avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and associated waste.
The choice of catalyst, directing group, and oxidant are critical for the success of C-H activation reactions. Rhodium(III) and Ruthenium(II) complexes are often employed due to their high catalytic activity and functional group tolerance.[8][9][10] Directing groups are utilized to position the metal catalyst in close proximity to the target C-H bond, ensuring high regioselectivity.[7] The use of air or molecular oxygen as the terminal oxidant, in place of expensive and toxic metal-based oxidants, represents a significant advancement in greening these transformations.[8] Furthermore, conducting these reactions in environmentally benign solvents like water or biomass-derived ethanol enhances their sustainability profile.[8][11]
This protocol describes a highly regioselective synthesis of isoquinolones from N-alkyl benzamides and alkynes using a Rh(III) catalyst with air as the sole oxidant in an aqueous medium.
Experimental Workflow Diagram:
Caption: Workflow for Rh(III)-Catalyzed Isoquinolone Synthesis.
Materials:
-
N-alkyl benzamide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Water (H₂O)
Procedure:
-
To a screw-capped reaction tube, add the N-alkyl benzamide (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl2]2 (0.0125 mmol), and NaOAc (1.0 mmol).
-
Add 2.0 mL of water to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The isoquinolone product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Quantitative Data Summary:
| Entry | N-alkyl benzamide | Alkyne | Yield (%) |
| 1 | N-methylbenzamide | Diphenylacetylene | 95 |
| 2 | N-ethylbenzamide | 1-phenyl-1-propyne | 92 |
| 3 | N-propyl-4-methoxybenzamide | Di-p-tolylacetylene | 88 |
| 4 | N-methyl-4-chlorobenzamide | 1,2-diphenylethyne | 90 |
Data adapted from a representative Rh-catalyzed C-H activation protocol.[8]
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are inherently green.[12] They offer high atom and step economy, operational simplicity, and can generate diverse molecular scaffolds from simple precursors.[12]
The success of an MCR often hinges on the choice of catalyst and reaction conditions that can orchestrate a cascade of bond-forming events. For the synthesis of isoquinoline derivatives, catalysts like KF/Clinoptilolite nanoparticles or magnetically recoverable Fe₃O₄ nanoparticles have been shown to be effective, particularly in green solvents like water or under solvent-free conditions.[1][3] These catalysts are often reusable, further enhancing the sustainability of the process.[1] The use of ultrasound irradiation can also accelerate the reaction, leading to higher yields in shorter times.[1][3]
This protocol describes a green, solvent-free method for synthesizing pyrrolo-[2,1-a]-isoquinoline derivatives via a four-component reaction using KF/Clinoptilolite nanoparticles as a reusable catalyst at room temperature.
Materials:
-
Phthalaldehyde or its derivative (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Alkyl bromide (1.0 equiv)
-
Activated acetylenic compound (1.0 equiv)
-
KF/Clinoptilolite (KF/CP) nanoparticles (catalyst)
Procedure:
-
In a mortar, grind a mixture of phthalaldehyde (1 mmol), the primary amine (1 mmol), the alkyl bromide (1 mmol), the activated acetylenic compound (1 mmol), and KF/CP nanoparticles (0.1 g).
-
Continue grinding at room temperature for the time specified in the literature for the particular substrates (typically 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
Filter off the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data Summary:
| Entry | Primary Amine | Alkyl Bromide | Acetylenic Compound | Yield (%) |
| 1 | Methylamine | Ethyl bromoacetate | Dimethyl acetylenedicarboxylate | 95 |
| 2 | Ethylamine | Propargyl bromide | Diethyl acetylenedicarboxylate | 92 |
| 3 | Benzylamine | Allyl bromide | Dibenzoylacetylene | 90 |
| 4 | Aniline | Benzyl bromide | Methyl propiolate | 88 |
Data synthesized from a representative four-component reaction protocol.[1]
Visible-Light Photocatalysis: Harnessing Light for Green Transformations
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild and environmentally benign conditions.[13][14][15] This approach utilizes light as a clean and renewable energy source to generate reactive intermediates, often avoiding the need for high temperatures and harsh reagents.
The selection of the photocatalyst is paramount and is based on its photophysical properties, such as its absorption spectrum and redox potentials. Organic dyes like Eosin Y and 4CzIPN, as well as iridium and ruthenium complexes, are commonly used.[1][13][14] The choice of solvent is also important, with polar aprotic solvents like DMSO, DMF, or acetonitrile often being employed. The reaction is typically carried out under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
This protocol describes a metal-free, photocatalytic method for the synthesis of amide-functionalized isoquinoline-1,3-diones via a cascade amidation/cyclization reaction using an organic photocatalyst.
Reaction Mechanism Diagram:
Caption: Mechanism of Photocatalytic Isoquinoline-1,3-dione Synthesis.
Materials:
-
N-substituted-N-acryloylbenzamide (1.0 equiv)
-
Oxamic acid derivative (1.5 equiv)
-
4CzIPN (1-5 mol%)
-
Solvent (e.g., DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted-N-acryloylbenzamide (0.2 mmol), the oxamic acid derivative (0.3 mmol), and 4CzIPN (0.002-0.01 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 2.0 mL of degassed solvent via syringe.
-
Place the reaction tube approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | N-substituent | Oxamic Acid Derivative | Yield (%) |
| 1 | Methyl | Phenylglyoxylic acid | 85 |
| 2 | Ethyl | 2-Oxo-2-(phenylamino)acetic acid | 82 |
| 3 | Benzyl | (4-Methoxyphenyl)glyoxylic acid | 88 |
| 4 | Phenyl | (4-Chlorophenyl)(oxo)acetic acid | 79 |
Data synthesized from a representative photocatalytic protocol.[1][3]
Emerging Green Technologies: The Future of Isoquinoline Synthesis
Beyond the established methods discussed above, several cutting-edge technologies are poised to further revolutionize the synthesis of isoquinolines.
Flow Chemistry
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up.[16][17] The ability to safely handle hazardous intermediates and reagents makes flow chemistry particularly attractive for industrial applications.[17] The development of telescoped flow processes, where multiple reaction steps are integrated into a single continuous stream, can significantly reduce waste and purification efforts.[16]
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times.[1][3][9] These techniques are particularly well-suited for high-throughput synthesis and library generation in drug discovery.
Conclusion and Future Outlook
The synthesis of functionalized isoquinolines has undergone a significant green transformation. The methodologies outlined in this application note demonstrate that high efficiency and environmental responsibility are not mutually exclusive. By embracing catalytic C-H activation, multicomponent reactions, photocatalysis, and other green technologies, researchers can develop more sustainable and economical routes to these vital chemical entities. The continued development of novel catalysts, the use of biomass-derived solvents, and the integration of flow chemistry are expected to further advance the field, paving the way for a new era of environmentally conscious chemical synthesis.
References
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
- RSC Publishing. (n.d.).
- Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- ACS Publications. (2023). Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. The Journal of Organic Chemistry. [Link]
- Iranian Journal of Organic Chemistry. (2020). Green synthesis of isoquinoline derivatives using multicomponent reactions of amides. [Link]
- ResearchGate. (n.d.).
- Nath, A., Awad, J. M., & Zhang, W. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Overview of classical vs. green isoquinoline synthesis methods. [Link]
- Stork, G. (n.d.).
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Taylor & Francis Online. (n.d.). Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates.
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Advances in Green Synthesis of Functionalized Quinolines of Medicinal Impact (2018‐Present). [Link]
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
- ChemistryViews. (2023). Green Synthesis of 3,4-Unsubstituted Isoquinolones. [Link]
- National Institutes of Health. (2013).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
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Revolutionizing Isoquinoline Synthesis: A Guide to Microwave-Assisted Protocols
Introduction: The Enduring Importance of the Isoquinoline Scaffold and the Drive for Greener Synthesis
The isoquinoline core is a privileged heterocyclic scaffold that forms the structural backbone of a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Consequently, the development of efficient and sustainable methods for the synthesis of isoquinolines is a cornerstone of modern medicinal and organic chemistry.
Traditionally, the construction of the isoquinoline ring system has relied on classical named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch cyclizations.[1] While foundational, these methods often necessitate harsh reaction conditions, prolonged heating, and the use of stoichiometric, and often hazardous, reagents, leading to significant energy consumption and waste generation.[2]
In recent years, the principles of green chemistry have spurred a paradigm shift in synthetic methodology.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling alternative to conventional heating methods.[4] By utilizing microwave irradiation, chemists can achieve rapid, uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[5][6] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, a process known as dielectric heating.[3] This efficient energy transfer not only shortens reaction times but also frequently results in higher product yields, improved selectivity, and cleaner reaction profiles with fewer byproducts.[6] Furthermore, MAOS often allows for the use of greener solvents or even solvent-free conditions, significantly reducing the environmental impact of chemical synthesis.[3]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of microwave-assisted protocols for the synthesis of isoquinoline derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format. This application note will empower you to harness the full potential of microwave synthesis to accelerate your research and development efforts in a more sustainable and efficient manner.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
The advantages of MAOS stem from its unique heating mechanism. Unlike conventional heating, where heat is transferred inefficiently through convection, microwave irradiation delivers energy directly to the molecules within the reaction vessel.[4] This leads to a rapid and uniform increase in temperature throughout the bulk of the sample, minimizing the occurrence of hot spots and thermal degradation of sensitive compounds.[5]
Key benefits of employing microwave synthesis include:
-
Rate Acceleration: Reactions are often completed in minutes rather than hours.[5]
-
Higher Yields: Improved reaction kinetics and reduced side reactions frequently lead to greater product yields.[6]
-
Enhanced Purity: Cleaner reaction profiles simplify product purification.[6]
-
Energy Efficiency: Reduced reaction times translate to significant energy savings.[3]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of sustainable chemistry.[3]
It is crucial, however, to utilize dedicated microwave reactors designed for chemical synthesis. These instruments incorporate essential safety features, such as precise temperature and pressure monitoring, which are absent in domestic microwave ovens.[7]
Application Protocols for Microwave-Assisted Isoquinoline Synthesis
This section provides detailed protocols for the microwave-assisted synthesis of isoquinoline derivatives via three powerful methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and a modern palladium-catalyzed approach.
Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently aromatized to the corresponding isoquinolines.[8] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), under thermal conditions.[9] Microwave irradiation dramatically accelerates this cyclization.
Reaction Scheme:
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, overcoming the high activation energy of the cyclization and significantly reducing the reaction time from several hours to minutes.
-
Phosphorus Oxychloride (POCl₃): Acts as a powerful dehydrating agent, activating the amide carbonyl for the intramolecular electrophilic aromatic substitution.[3]
-
Toluene or Solvent-Free: Toluene is a suitable high-boiling solvent for this reaction. Running the reaction neat (solvent-free) is a greener alternative that is often successful under microwave conditions.
Detailed Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the β-arylethylamide (1.0 mmol).
-
Solvent Addition (Optional): If not running solvent-free, add 3 mL of dry toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.0 mmol) to the vial.
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at 140 °C for 30 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by the slow addition of crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH of ~9-10.
-
Extraction: Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Data Summary:
| Starting Material | Product | Solvent | Time (min) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Toluene | 30 | High | |
| N-Phenethylbenzamide | 1-Phenyl-3,4-dihydroisoquinoline | Solvent-free | 30 | High |
Workflow Diagram:
[Image of the Pictet-Spengler reaction showing a beta-arylethylamine and an aldehyde converting to a tetrahydroisoquinoline]
Microwave-Assisted Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines
Modern transition-metal catalysis offers novel and versatile routes to highly functionalized isoquinoline derivatives. Palladium-catalyzed reactions, in particular, have been developed for the construction of the isoquinoline skeleton. Microwave irradiation can significantly enhance the efficiency of these catalytic cycles. [4] Reaction Scheme:
Causality of Experimental Choices:
-
Microwave Irradiation: Accelerates the rate of the catalytic cycle, including oxidative addition, insertion, and reductive elimination steps, leading to a rapid synthesis. [4]* Pd(PPh₃)₄ Catalyst: A robust and versatile palladium(0) catalyst suitable for a wide range of cross-coupling and cyclization reactions. [4]* DMF/H₂O Solvent System: A polar aprotic solvent mixture that effectively absorbs microwave energy and solubilizes the reactants and catalyst.
-
Sodium Formate (HCOONa): Acts as a reductant in the catalytic cycle. [4] Detailed Protocol:
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the N-propargyl oxazolidine (0.2 mmol), Pd(PPh₃)₄ (0.01 mmol, 5 mol%), and sodium formate (0.4 mmol).
-
Solvent Addition: Add a mixture of DMF and water (3:1, 2 mL).
-
Vessel Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the 4-substituted isoquinoline.
Data Summary:
| Substrate | Catalyst | Time (min) | Yield (%) | Reference |
| N-propargyl oxazolidines | Pd(PPh₃)₄ | 30 | High | [4] |
Experimental Workflow Diagram:
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols:
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. [7]Domestic ovens lack the necessary safety features and can be extremely dangerous. [7]* Pressure and Temperature Monitoring: Always monitor the reaction pressure and temperature to prevent vessel failure and potential explosions.
-
Proper Vessel Usage: Use only the recommended sealed vessels for pressurized reactions.
-
Avoid Superheating: Ensure adequate stirring to prevent localized superheating, especially in viscous mixtures. [7]* Chemical Compatibility: Be aware of the potential for highly exothermic reactions and the stability of reagents and products at elevated temperatures. [7]
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior alternative to conventional heating for the synthesis of isoquinoline derivatives. The protocols outlined in this guide for the Bischler-Napieralski, Pictet-Spengler, and palladium-catalyzed reactions demonstrate the transformative power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By embracing these advanced methodologies, researchers and drug development professionals can accelerate the discovery and synthesis of novel isoquinoline-based compounds, paving the way for new therapeutic agents and advanced materials. The continued development of microwave technology, including the advent of continuous-flow microwave reactors, promises even greater scalability and control, further solidifying its role as an indispensable tool in modern organic synthesis.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview
- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions
- Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines
- Importance of Microwave He
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones
- Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionaliz
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies
- Microwave-assisted multicomponent domino cyclization–aromatization: an efficient approach for the synthesis of substituted quinolines
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Safety Consider
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction
- Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline deriv
- A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects
- Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry
- Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condens
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up
- Microwave-Assisted Organic Synthesis
- Bischler–Napieralski reaction
- Bischler-Napieralski Reaction
- Pictet–Spengler reaction
- Pomeranz–Fritsch reaction
- Pictet-Spengler Tetrahydroisoquinoline Synthesis
- Pomeranz-Fritsch Reaction
- Pomeranz-Fritsch Isoquinoline Synthesis
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
- Bischler-Napieralski Reaction: Examples & Mechanism
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Natural Products Containing the Isoquinoline Core
Introduction: The Enduring Significance of the Isoquinoline Nucleus in Natural Products and Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif that forms the structural cornerstone of a vast and diverse family of over 2,500 known alkaloids.[1][2] These natural products exhibit a remarkable spectrum of biological activities, including antitumor, antimicrobial, cardioprotective, and neuroprotective properties.[1][2] The profound pharmacological relevance of isoquinoline-containing molecules, such as the potent analgesic morphine, the antimicrobial agent berberine, and the anticancer drug ecteinascidin 743, has rendered their chemical synthesis a subject of intense and sustained investigation.[3][4][5] The intricate molecular architectures and stereochemical complexity of these natural products present formidable challenges to synthetic chemists, driving the development of innovative and elegant synthetic strategies.
This comprehensive guide provides an in-depth exploration of the key synthetic methodologies for constructing the isoquinoline core, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical name reactions and highlight the transformative impact of modern transition-metal-catalyzed approaches. Through detailed case studies of landmark total syntheses, we aim to provide not only a practical guide but also a source of inspiration for the design and execution of synthetic routes toward novel isoquinoline-based therapeutic agents.
Part 1: Classical Strategies for Isoquinoline Core Construction
For decades, the construction of the isoquinoline framework has been dominated by a handful of powerful and reliable name reactions. These methods, while classic, remain highly relevant in contemporary organic synthesis.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular electrophilic aromatic substitution.[6][7] This reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under thermal conditions.[7][8] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.
Causality of Experimental Choices: The choice of a strong dehydrating agent like POCl₃ is crucial for activating the amide carbonyl, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[6][7] The reaction is most efficient with electron-rich aromatic rings, as the electron-donating substituents stabilize the cationic intermediate formed during the electrophilic attack on the aromatic ring.[7]
Diagram 1: Mechanism of the Bischler-Napieralski Reaction
Caption: Mechanism of the Bischler-Napieralski Reaction.
Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 g, 4.48 mmol) and anhydrous toluene (20 mL).
-
Slowly add phosphorus oxychloride (1.25 mL, 13.44 mmol) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3,4-dihydroisoquinoline.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and a carbonyl compound (aldehyde or ketone) into a tetrahydroisoquinoline.[9][10] This reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and other pharmacologically active compounds.[9]
Causality of Experimental Choices: The acid catalyst is essential for the formation of a highly electrophilic iminium ion from the initial condensation of the amine and the carbonyl compound.[9][10] This iminium ion then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. The choice of solvent and temperature can significantly influence the reaction rate and yield.
Diagram 2: Mechanism of the Pictet-Spengler Reaction
Sources
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- 5. Total Synthesis of Potent Antitumor Alkaloid Ecteinascidin 743 [jstage.jst.go.jp]
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- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Dichloroisoquinolines
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of dichloroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this challenging heterocyclic scaffold. Dichloroisoquinolines present a unique set of obstacles due to the reduced reactivity of aryl chlorides and the potential for catalyst inhibition by the nitrogen heterocycle.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to guide you toward a successful synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address the most common issues encountered during the amination of dichloroisoquinolines. Follow the decision tree below to diagnose and resolve experimental failures.
Q1: My reaction shows no conversion. The aryl chloride starting material is fully recovered. What's wrong?
A1: This is a classic sign of a failed oxidative addition, the crucial first step where the palladium catalyst inserts into the C-Cl bond. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a highly active catalytic system.[1][3]
-
Probable Cause: The Pd(0) species is not active enough to break the C-Cl bond. This can be due to an inappropriate ligand, insufficient temperature, or catalyst deactivation.
-
Recommended Actions:
-
Enhance the Ligand: Switch to a more electron-rich and sterically hindered biaryl phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the activation of aryl chlorides.[4][5] They promote the formation of a monoligated, 14-electron Pd(0) species, which is the highly active form required for oxidative addition.[6]
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3/G4). Pre-catalysts provide more reliable and efficient formation of the active Pd(0) species, leading to more consistent results.[7]
-
Increase Temperature: The oxidative addition step has a significant activation energy barrier. Increasing the reaction temperature to 100-110 °C is often necessary for aryl chlorides.[8][9]
-
Verify Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure your solvent is thoroughly degassed and that the reaction is set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk line.[8][10]
-
Q2: My starting material is consumed, but I'm getting a low yield of the desired product along with a significant amount of a side product where the chlorine has been replaced by hydrogen (hydrodehalogenation).
A2: This indicates that the catalytic cycle is initiated, but a competing side reaction is dominant. Hydrodehalogenation occurs when an intermediate palladium-hydride species reductively eliminates to form a C-H bond instead of the desired C-N bond.
-
Probable Cause: The base or solvent system may be promoting the formation of palladium-hydrides, or the reductive elimination of the C-N bond is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.[6][11]
-
Recommended Actions:
-
Screen Bases: The choice of base is critical and highly context-dependent.[12] While strong bases like NaOtBu are common, they can sometimes promote side reactions.[1] Try switching to a different base such as lithium bis(trimethylsilyl)amide (LHMDS) or a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
Change the Solvent: Solvents can influence the reactivity and stability of catalytic intermediates. If you are using an ethereal solvent like dioxane or THF, consider switching to an aromatic hydrocarbon like toluene, which is often effective and can disfavor certain side pathways.[1][10]
-
Re-evaluate the Ligand: The ligand's steric and electronic properties directly influence the rate of reductive elimination. A ligand that is too bulky might hinder the final C-N bond-forming step. While counterintuitive, screening a slightly less bulky (but still highly active) ligand from the Buchwald portfolio could be beneficial.
-
Q3: The reaction turns black, and I see a smear on my TLC plate or a complex mixture in the LC-MS, with no identifiable product.
A3: This points to decomposition, either of the starting materials, the product, or the catalyst itself.
-
Probable Cause: The reaction conditions are too harsh. Strong bases can decompose substrates with sensitive functional groups, and high temperatures can lead to catalyst decomposition (forming palladium black) or product degradation.[10]
-
Recommended Actions:
-
Use a Weaker Base: Strong alkoxide bases like NaOtBu can be aggressive. Switch to a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which offer broader functional group tolerance.[7]
-
Lower the Temperature: While high temperatures are often needed for activation, they can also accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Check Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and anhydrous. Impurities can poison the catalyst.[1]
-
Frequently Asked Questions (FAQs)
Q4: Which catalyst and ligand combination is the best starting point for a dichloroisoquinoline?
A4: For a challenging substrate like a dichloroisoquinoline, you need a robust and highly active catalyst system from the outset. A combination of a modern Buchwald biarylphosphine ligand with a palladium pre-catalyst is highly recommended.
-
Recommendation: Start with XPhos Pd G3 or RuPhos Pd G3/G4 .
-
Rationale:
-
Bulky Biaryl Ligands (XPhos, RuPhos): These ligands possess the necessary steric bulk to promote the formation of the active, monoligated Pd(0) species. This accelerates the difficult oxidative addition of the C-Cl bond and the final reductive elimination step, increasing overall reaction efficiency.[5][6]
-
Pre-catalysts (G3/G4): These are air-stable complexes that reliably generate the active L-Pd(0) catalyst under the reaction conditions, bypassing potential issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[7] This leads to greater reproducibility and often requires lower catalyst loadings.
-
Q5: How do I choose the right base and solvent?
A5: The base and solvent are interdependent and crucial for success.[13] The primary role of the base is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which precedes reductive elimination.[8][9]
| Component | Common Choices | Key Considerations & Rationale |
| Base | Strong: NaOtBu, KOtBu, LHMDS Weaker: K₃PO₄, Cs₂CO₃ | Strong bases are often the most effective for a wide range of substrates but can cause decomposition of sensitive functional groups.[1][10] Weaker inorganic bases offer better functional group tolerance and can minimize side reactions. Their effectiveness is highly dependent on solubility and particle size.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | The solvent must be anhydrous and deoxygenated . Toluene is an excellent and common starting point due to its high boiling point and good balance of solubility.[1] 1,4-Dioxane is also very common but is a solvent to be avoided if possible due to environmental and safety concerns.[14][15] The choice of solvent impacts base effectiveness; in nonpolar solvents like toluene, an anionic base (like NaOtBu) is needed to deprotonate the neutral palladium-amine complex.[12][13] |
Q6: Dichloroisoquinoline has two chlorine atoms. How can I control for mono-amination vs. di-amination, and how do I control which position reacts?
A6: This is a critical challenge. Controlling selectivity requires careful manipulation of reaction conditions and understanding the electronic properties of the substrate.
-
Mono- vs. Di-amination:
-
To favor mono-amination , use the amine as the limiting reagent (e.g., 1.0-1.1 equivalents relative to the dichloroisoquinoline). You can also run the reaction at a lower temperature or for a shorter time to stop it after the first coupling.
-
To favor di-amination , use an excess of the amine (≥ 2.2 equivalents) and ensure the reaction goes to completion at a sufficiently high temperature.
-
-
Regioselectivity (Which Chlorine Reacts First):
-
The relative reactivity of the two C-Cl bonds is determined by both steric and electronic factors. The chlorine atom at the more electron-deficient position, or the one that is less sterically hindered, will typically react first. This must often be determined empirically for a new substrate.
-
A good strategy is to run a small-scale reaction with 1.0 equivalent of the amine and analyze the crude product mixture by NMR or LC-MS to identify the major mono-aminated isomer. This will inform your strategy for scaling up.
-
General Optimization Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic dichloroisoquinoline. All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.[8]
Materials:
-
Dichloroisoquinoline (1.0 equiv)
-
Amine (1.1-1.2 equiv for mono-amination)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.5 M concentration)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the base.
-
Add Reagents: In the glovebox, add the dichloroisoquinoline followed by the anhydrous, degassed solvent.
-
Add Nucleophile: Add the amine coupling partner to the mixture.
-
Seal and Heat: Seal the vial tightly with a PTFE-lined cap. Remove it from the glovebox and place it in a pre-heated oil bath or heating block set to the desired temperature (start at 100 °C).
-
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed or conversion has stalled. Reactions typically run for 2-24 hours.[8]
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (NMR, MS, etc.).
References
- Håkansson, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
- Dorel, R., & Echavarren, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Various Authors (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate.
- Bera, S. S., & Szostak, M. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd.
- Various Authors (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- BenchChem (2025). Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.
- Various Authors (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Various Authors (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
- WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reddit User Discussion (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit.
- Various Authors (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate.
- WuXi AppTec (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- University of Leeds (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
- Fitzner, M., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World.
- Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- NROChemistry (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
- ACS GCI Pharmaceutical Roundtable (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
- Sigma-Aldrich (n.d.). Buchwald Ligands. Sigma-Aldrich.
- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reddit User Discussion (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros on Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving Yield in the Suzuki Coupling of 1,3-Dichloro-7-methylisoquinoline
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective coupling of 1,3-dichloro-7-methylisoquinoline. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and achieve your synthetic targets.
The Suzuki-Miyaura coupling of dihalogenated N-heterocycles presents a unique set of challenges, primarily centered around regioselectivity and the inherent reactivity of the C-Cl bonds. This guide addresses the most common issues in a practical question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low or no conversion of my starting material. Where should I begin troubleshooting?
Low conversion is the most common issue and typically points to a problem in one of the core components of the catalytic cycle. The coupling of an aryl chloride, particularly on a potentially coordinating heteroaromatic scaffold, requires a highly active catalyst system.
Core Insight: The rate-determining step for aryl chlorides is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[1] Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for this transformation.[2] Success hinges on generating and maintaining a sufficient concentration of a highly active, electron-rich Pd(0) species.
Troubleshooting Workflow:
Recommended Catalyst Systems: For challenging substrates like dichloro-isoquinolines, highly electron-rich and sterically hindered phosphine ligands are required to promote the difficult oxidative addition step.[3] N-Heterocyclic Carbene (NHC) ligands also provide a robust alternative.[4]
| Catalyst/Ligand System | Palladium Precursor | Base | Solvent System | Typical Temp. | Rationale |
| Buchwald Ligands | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-110 °C | Bulky, electron-rich ligands stabilize Pd(0) and accelerate oxidative addition and reductive elimination.[5][6] |
| NHC Ligands | (IPr)Pd(allyl)Cl | K₃PO₄ or NaOtBu | Dioxane/H₂O | 80-100 °C | Strong σ-donating ability creates a highly active catalyst, effective for aryl chlorides.[7] |
| Standard Ligands (Lower Activity) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C | May work for more activated systems but is likely to fail for this substrate. Included for comparison. |
Q2: My reaction is working, but I am getting a mixture of products. How can I control the regioselectivity to favor mono-arylation at the C1 position?
This is the central challenge for this substrate. The two chlorine atoms at the C1 and C3 positions are electronically distinct, which is the key to achieving selectivity.
Core Insight: In isoquinoline systems, the C1 position is α to the ring nitrogen. The powerful electron-withdrawing inductive effect of the nitrogen atom makes the C1 position significantly more electron-deficient (electrophilic) than the C3 position. This increased electrophilicity makes the C1-Cl bond far more susceptible to oxidative addition by the Pd(0) catalyst.[8][9] Literature on dihaloisoquinolines confirms a strong intrinsic preference for Suzuki-Miyaura coupling at the C1 position.[8]
sub [label=<
![]() |
| This compound |
pd [label="Pd(0)Ln", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
c1_path [label="C1 Oxidative Addition\n(Electron Deficient)\nMAJOR PATHWAY", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=10]; c3_path [label="C3 Oxidative Addition\n(Less Electron Deficient)\nMINOR PATHWAY", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=10];
sub -> pd [style=invis]; pd -> c1_path [label="Favored"]; pd -> c3_path [label="Disfavored", style=dashed]; } endomake Caption: Regioselectivity in the oxidative addition step.
Strategies to Maximize C1 Selectivity:
-
Use Milder Conditions: The electronic preference is strong. Avoid overly harsh conditions (very high temperatures or extremely active catalysts for prolonged times) that might begin to force the less-favorable C3 reaction. Start at 80-90 °C and monitor for the formation of the desired mono-C1-coupled product.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or ester. Using a large excess can drive the reaction towards undesired di-substitution.
-
Ligand Choice: While less critical than the substrate's electronics, standard ligands like PPh₃ or dppf are less likely to be reactive enough to overcome the barrier for C3 insertion compared to hyper-active modern ligands. This can sometimes be used to enhance selectivity.
Q3: I am observing significant amounts of side products, mainly dehalogenation and protodeboronation. How can I minimize these?
Side reactions compete with the productive catalytic cycle, directly reducing your yield. Understanding their mechanisms is key to suppression.
A. Protodeboronation: This is the hydrolysis of your boronic acid (Ar-B(OH)₂) to the corresponding arene (Ar-H).[2] It is often accelerated by high temperatures and strong bases, especially hydroxides.[10]
-
Solution 1: Use Boronic Esters. Pinacol boronic esters (Ar-Bpin) are significantly more stable than boronic acids and are less prone to premature decomposition.[11] They act as a "slow-release" source of the active boron species under the reaction conditions.[12]
-
Solution 2: Optimize the Base. Avoid strong hydroxide bases (e.g., NaOH, KOH). Use weaker inorganic bases like K₂CO₃ or non-aqueous bases like CsF. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation without excessively accelerating protodeboronation.[2]
-
Solution 3: Use Anhydrous Conditions. While a small amount of water is often beneficial, excess water promotes protodeboronation. Ensure your solvents are dry, particularly if using a boronic acid.[2]
B. Dehalogenation: This is the replacement of a chlorine atom with hydrogen on your isoquinoline starting material. It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the isoquinoline.[5] N-heterocyclic halides are particularly susceptible to this side reaction.[5][13]
-
Solution 1: Rigorous Inert Atmosphere. The Pd-H species can form from reactions with trace water or other proton sources. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[14]
-
Solution 2: Ligand Choice. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination of the cross-coupled product faster than the undesired dehalogenation pathway.[5]
-
Solution 3: Base Selection. Avoid alkoxide bases if possible, as they can be a source of hydrides. K₃PO₄ is generally a safe choice.[5]
Experimental Protocols
Protocol 1: General Procedure for C1-Selective Mono-Arylation
This protocol provides a robust starting point for the coupling of this compound with an arylboronic pinacol ester.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic pinacol ester, and the finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degassing: With the stir bar spinning, bubble the inert gas through the reaction mixture for 15-20 minutes.
-
Heating: Place the flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Molander, G. A., & Brown, A. R. (2016). Mechanistic Study of the Suzuki–Miyaura Reaction of Potassium Organotrifluoroborates: Synthesis of Pretransmetalation Intermediates and Observation of Boronic Acid Formation. Journal of the American Chemical Society. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Busch, M., et al. (2021).
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry. [Link]
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Zhang, Z-Q., et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Grabulosa, A., et al. (2007). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- Reddy, K. S., et al. (2009). Regioselective Alkynylation Followed by Suzuki Coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. PubMed. [Link]
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar. [Link]
- ABL Technology. (n.d.).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Boubakri, L., et al. (2017). Effect of solvent and base on Suzuki cross-coupling reaction.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Kumar, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Sarris, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Stepnicka, P., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]
- Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Kumar, A., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Gessner Group. (n.d.).
- Allais, C., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Al-Hadedi, A. A. M., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Ali, M. A., et al. (2008). The effect of various bases on the Suzuki coupling reaction.
- Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Malig, T. C., et al. (2016).
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
- Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. Reddit. [Link]
- Wang, W., et al. (2022). Optimization of the reaction conditions.
- Zhang, M., et al. (2022). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions...
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of Aminoquinolines: A Technical Support Guide to Overcoming Common Side Reactions in Chloroquinoline Amination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of aminoquinolines. The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization through amination is a critical step in the development of numerous therapeutic agents. However, the path from chloroquinolines to their aminated derivatives is often fraught with challenges in the form of undesirable side reactions.
This guide provides in-depth technical insights and practical, field-proven troubleshooting strategies to help you navigate these complexities. We will delve into the causality behind common experimental issues, offering robust protocols and logical frameworks to ensure the integrity and success of your syntheses.
Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reactions)
The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile method for coupling amines with aryl halides, including chloroquinolines.[1] However, the success of this reaction is highly dependent on a delicate interplay of catalyst, ligand, base, and substrate. Understanding the potential pitfalls is the first step toward mastering this powerful transformation.
Frequently Asked Questions (FAQs) - Palladium-Catalyzed Aminations
Q1: My primary side product is the dehalogenated quinoline. What is causing this, and how can I prevent it?
A1: The formation of a dehalogenated quinoline is a classic side reaction known as hydrodehalogenation. Mechanistically, it often arises from a competing pathway to the desired reductive elimination, namely β-hydride elimination from the palladium-amido intermediate. This is particularly an issue when the amine coupling partner has β-hydrogens.[2] Another potential cause is the premature decomposition of the catalyst.
To mitigate hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like DavePhos or XPhos can promote the desired reductive elimination over β-hydride elimination by creating a sterically congested environment around the palladium center. For the amination of dichloroquinolines, DavePhos has been shown to be effective where ligands like BINAP may fail.[3][4]
-
Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be effective and minimize base-sensitive side reactions.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Careful optimization of the temperature is recommended.
Q2: I am observing the formation of a diarylamine (N,N-diquinolinylamine). How can this be avoided?
A2: The formation of a diarylamine is the result of a second amination event, where the initially formed aminoquinoline acts as a nucleophile and couples with another molecule of chloroquinoline. This is more prevalent with less sterically hindered primary amines.
To suppress diarylation:
-
Stoichiometry: Use a slight excess of the amine nucleophile to ensure the chloroquinoline is consumed before significant diarylation can occur.
-
Sterically Hindered Ligands: As with hydrodehalogenation, bulky phosphine ligands can sterically hinder the approach of the larger aminoquinoline nucleophile to the palladium center, thus favoring the initial amination of the primary amine.
-
Amine Steric Hindrance: If your synthesis allows, using a more sterically hindered amine can also disfavor the second amination step.[3][4]
Q3: My reaction with a dichloroquinoline is giving me a mixture of mono- and di-aminated products with poor selectivity. How can I control the outcome?
A3: The selective monoamination of dichloroquinolines can be challenging due to the differing reactivities of the chlorine atoms. For example, in 2,6-dichloroquinoline, the 2-position is significantly more reactive than the 6-position.[4][5] Conversely, in other isomers, the reactivity difference might be less pronounced, leading to mixtures.
For selective monoamination:
-
Control Stoichiometry: Use one equivalent or a slight excess of the amine.
-
Ligand Choice: The ligand can influence selectivity. For instance, in the amination of 4,8-dichloroquinoline, BINAP favored monoamination, while DavePhos could be used to promote diamination when an excess of the amine was used.[3][4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-aminated product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.
A notable example of achieving selectivity is the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, where careful selection of the palladium catalyst and ligand (Pd₂(dba)₃ and BINAP) allows for the selective amination at the C-Br bond, leaving the C-Cl bond intact for further functionalization.[6][7]
Troubleshooting Guide: Palladium-Catalyzed Amination of Chloroquinolines
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Ensure an inert atmosphere (argon or nitrogen). Use freshly opened, high-purity reagents. Consider using a pre-catalyst. |
| 2. Poor choice of ligand/base combination. | 2. Screen different phosphine ligands (e.g., DavePhos, XPhos) and bases (NaOtBu, K₃PO₄, Cs₂CO₃). | |
| 3. Low reactivity of the chloroquinoline. | 3. Increase reaction temperature and/or time. For particularly unreactive chlorides, consider converting to the corresponding bromide or iodide. | |
| Hydrodehalogenation | 1. β-hydride elimination pathway is competitive. | 1. Use bulky, electron-rich phosphine ligands. Lower the reaction temperature. |
| 2. Catalyst decomposition. | 2. Ensure rigorous exclusion of air and moisture. | |
| Diarylation (N,N-diquinolinylamine) | 1. Product amine is reacting further. | 1. Use a slight excess of the primary amine. Employ bulky ligands to sterically hinder the second amination. |
| Formation of Alkoxy-quinoline | 1. Alkoxide base (e.g., NaOtBu) is acting as a nucleophile. | 1. Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. |
| Formation of Quinolinol | 1. Presence of water or hydroxide ions. | 1. Use anhydrous solvents and reagents. If a hydroxide base is necessary, carefully control the stoichiometry and reaction conditions. |
Visualizing Reaction Pathways: Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination and competing side reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
For chloroquinolines that are sufficiently activated by electron-withdrawing groups (e.g., a nitro group) or where the chlorine is at an activated position (e.g., 2- or 4-position), direct nucleophilic aromatic substitution (SNAr) can be a viable and often preferable alternative to palladium-catalyzed methods.[8] This approach avoids the use of expensive and sensitive catalysts and ligands.
Frequently Asked Questions (FAQs) - SNAr Aminations
Q1: Under what circumstances should I consider SNAr over a Buchwald-Hartwig reaction for my chloroquinoline?
A1: SNAr is most effective when the quinoline ring is electron-deficient at the site of substitution. This is generally true for 2- and 4-chloroquinolines, where the nitrogen atom of the quinoline ring acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate.[9] The presence of additional strong electron-withdrawing groups, such as a nitro group, further enhances the reactivity. For example, 4-chloro-7-nitroquinoline is highly susceptible to SNAr.[8] If your chloroquinoline is not sufficiently activated (e.g., 6- or 8-chloroquinoline without other activating groups), a palladium-catalyzed approach is likely necessary.[1][5]
Q2: My SNAr reaction is sluggish. How can I increase the reaction rate?
A2: To accelerate an SNAr reaction:
-
Increase Temperature: These reactions often require elevated temperatures. The use of high-boiling point polar aprotic solvents like DMF, DMSO, or NMP is common.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times.[10][11]
-
Solvent Choice: Polar aprotic solvents are generally best as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus increasing its nucleophilicity.
-
Use of a Base: A base such as triethylamine or potassium carbonate can be used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[12]
Q3: I am getting a quinolinol side product in my SNAr reaction. What is the cause?
A3: The formation of a quinolinol is due to the reaction of the chloroquinoline with water or hydroxide ions. This can happen if your solvent is not anhydrous or if you are using a hydroxide base under harsh conditions. To avoid this, ensure you are using dry solvents and, if a base is needed, opt for a non-hydroxide source like potassium carbonate or an amine base.
Troubleshooting Guide: SNAr Amination of Chloroquinolines
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Chloroquinoline is not sufficiently activated. | 1. Confirm the chloroquinoline is at an activated position (2- or 4-) or has electron-withdrawing groups. If not, consider a Buchwald-Hartwig reaction. |
| 2. Insufficient reaction temperature/time. | 2. Increase the temperature, prolong the reaction time, or use microwave irradiation. | |
| 3. Poor solvent choice. | 3. Use a high-boiling point polar aprotic solvent like DMF or DMSO. | |
| Formation of Quinolinol | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Avoid hydroxide bases if possible. |
| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition. | 1. Lower the reaction temperature and monitor the reaction progress to find the optimal conditions. |
| 2. The amine nucleophile is not stable under the reaction conditions. | 2. Consider protecting sensitive functional groups on the amine. |
Visualizing Reaction Pathways: SNAr Amination
Caption: General mechanism for SNAr amination and the competing hydrolysis side reaction.
Section 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Amination of a Chloroquinoline
This protocol is adapted from procedures for the amination of dichloroquinolines.[4][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloroquinoline (1.0 eq), palladium source (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., DavePhos, 4.4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.2 eq) followed by the base (e.g., NaOtBu, 1.4 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Amination of an Activated Chloroquinoline
This protocol is based on general procedures for SNAr reactions.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the activated chloroquinoline (e.g., 4,7-dichloroquinoline, 1.0 eq) and the amine (1.1-1.5 eq).
-
Solvent and Base: Add a polar aprotic solvent (e.g., ethanol, DMF, or NMP). If required, add a base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 90-120 °C) with stirring. Alternatively, perform the reaction in a sealed microwave reactor.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
References
- Aboelnaga, A., & EL-Sayeda, H. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Chen, J., et al. (2023). A palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines. Frontiers in Chemistry.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions: A practical route to antimalarial agents. European Journal of Organic Chemistry, 2007(23), 3843-3846.
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10844-10854.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Aminoquinolines: Classical and Modern Routes. BenchChem.
- BenchChem. (2025).
- Yin, J., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1288.
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central (PMC).
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109.
- Leadbeater, N. E., & Williams, J. M. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
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- 12. rsc.org [rsc.org]
Technical Support Center: Purification Strategies for Substituted Isoquinoline Products
Welcome to the technical support center for the purification of substituted isoquinoline products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. As a class of compounds known for their diverse biological activities, achieving high purity is paramount for accurate downstream applications, from biological screening to clinical development.
This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing purification choices. We will explore the "why" behind each technique, enabling you to troubleshoot effectively and adapt methodologies to your specific substituted isoquinoline.
Part 1: Foundational Principles - Understanding Your Isoquinoline
Before selecting a purification strategy, it is critical to understand the properties of your target molecule. Isoquinoline is a weak base, with a pKa of approximately 5.14 for its conjugate acid.[1][2][3][4] This basicity, conferred by the nitrogen atom in the ring, is the most powerful tool in your purification arsenal.
The nature and position of substituents on the isoquinoline core will modulate its key properties:
-
Basicity (pKa): Electron-donating groups (e.g., -OCH₃, -NH₂) will increase the basicity (raise the pKa), while electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease it.[5] This variation is crucial for designing effective acid-base extractions and for predicting chromatographic behavior.
-
Polarity and Solubility: Substituents dramatically alter the polarity of the molecule, influencing its solubility in various organic solvents and its retention characteristics in both normal-phase and reversed-phase chromatography.
-
Crystallinity: The overall molecular symmetry, substituent type, and intermolecular forces (e.g., hydrogen bonding) will determine the ease of crystallization.[6][7]
Part 2: Troubleshooting Common Purification Challenges
This section addresses specific issues frequently encountered during the purification of substituted isoquinolines in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture contains both my target isoquinoline and acidic by-products. What is the most efficient first-pass purification step?
A1: An acid-base liquid-liquid extraction is the ideal initial step.[8] The basicity of the isoquinoline nitrogen allows for its selective separation from acidic and neutral impurities.
-
Causality: By dissolving your crude mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and extracting with a dilute aqueous acid (e.g., 1M HCl), your basic isoquinoline will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2] Neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will neutralize the isoquinoline salt, causing it to precipitate or allowing it to be re-extracted into a fresh organic phase.
Q2: My isolated isoquinoline product is a persistent yellow or brown oil, even after initial extraction. What is causing this discoloration and how can I remove it?
A2: The color likely stems from high-molecular-weight, conjugated by-products or oxidation products.[1] Nitrogen heterocycles can be susceptible to air oxidation, especially if stored for extended periods or handled at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the colored oil in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is often effective at adsorbing colored impurities.
-
Silica Gel Plug Filtration: For less polar impurities, quickly passing a solution of your compound through a short plug of silica gel can be effective.[9]
-
Crystallization: If your compound is a solid, crystallization is a highly effective method for rejecting colored impurities, which are often excluded from the crystal lattice.
-
Q3: I am struggling to separate regioisomers of my substituted isoquinoline using flash chromatography. The spots are very close on TLC. What should I do?
A3: Separating regioisomers is a common challenge due to their similar polarities. A multi-pronged approach is necessary.
-
Troubleshooting Workflow:
-
Optimize TLC: Systematically screen different solvent systems. Try incorporating solvents that offer different selectivities, such as dichloromethane or benzene (with appropriate safety precautions), in place of standard ethyl acetate/hexane mixtures.[9]
-
Deactivate Silica Gel: Isoquinolines can interact strongly with acidic silanol groups on silica gel, leading to peak tailing and poor separation. Pre-treating your silica gel or adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent can significantly improve peak shape and resolution.[9]
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a different chromatography technique like preparative HPLC.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolving power. A reversed-phase C18 column is a good starting point. Method development will be key to achieving baseline separation.[10][11]
-
Q4: My isoquinoline derivative is highly water-soluble and difficult to extract and purify. What strategies can I employ?
A4: Highly polar, water-soluble isoquinolines, such as those with multiple hydroxyl or amine groups, pose a unique challenge.
-
Recommended Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for purifying very polar compounds. HILIC uses a polar stationary phase (like silica or diol) with a mobile phase gradient that starts with a high organic content and transitions to a higher aqueous content.[12] This provides good retention for polar compounds that would elute in the void volume on a C18 column.
-
pH-Zone-Refining Counter-Current Chromatography: This is a powerful preparative technique for separating acidic or basic compounds based on their pKa values and partition coefficients. It has been successfully used to separate isoquinoline alkaloids.[13]
-
Salt Formation and Crystallization: If your compound can be crystallized, converting it to a salt (e.g., hydrochloride or sulfate) can alter its solubility profile, potentially enabling crystallization from a different solvent system (like ethanol/ether).
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Acid-Base Extraction for General Purification
Objective: To separate a basic substituted isoquinoline from neutral and/or acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane, DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer (containing neutral/acidic impurities) into a flask. Drain the upper aqueous layer (containing the protonated isoquinoline salt) into a separate, clean flask.
-
Back-Extraction: Return the organic layer to the separatory funnel and extract again with a fresh portion of 1M HCl (e.g., 25 mL) to ensure complete recovery of the basic product. Combine this aqueous extract with the first one.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >10 (check with pH paper). The deprotonated isoquinoline will either precipitate as a solid or form an oily layer.
-
Final Extraction: Extract the basified aqueous mixture three times with fresh DCM (e.g., 3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified substituted isoquinoline.[14]
Protocol 2: Flash Column Chromatography with a Basic Modifier
Objective: To purify a substituted isoquinoline from impurities of similar polarity.
Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf value of ~0.2-0.3.
-
Prepare Eluent: Prepare the bulk mobile phase and add 0.5-1.0% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica.[9]
-
Pack the Column: Dry or slurry pack a flash chromatography column with silica gel (230-400 mesh) using your prepared eluent.[15]
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]
-
Elution: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.
-
Analysis: Combine the pure fractions and remove the solvent in vacuo. Note: Triethylamine is volatile and will be removed with the solvent.
Part 4: Visualization of Purification Workflow
A logical workflow is essential for efficiently tackling a new purification challenge. The following diagram outlines a decision-making process for purifying a novel substituted isoquinoline.
Caption: Decision workflow for isoquinoline purification.
Part 5: Purity Assessment and Characterization
Confirming the purity and identity of your final product is a critical final step.
-
Chromatographic Methods: HPLC is the gold standard for purity assessment.[1] An ideal analysis shows a single major peak with >95% purity by peak area.
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your substituted isoquinoline. The chemical shifts and coupling patterns provide definitive evidence of the substitution pattern. For unambiguous assignment of regioisomers, 2D NMR experiments like COSY, HSQC, and NOESY are invaluable.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[17]
-
Data Summary Table: Analytical Techniques
| Technique | Purpose | Key Information Provided |
| HPLC | Purity Assessment & Quantification | Retention time, peak purity, % area |
| ¹H NMR | Structural Confirmation | Chemical shift, integration, coupling constants |
| ¹³C NMR | Structural Confirmation | Number and type of carbon atoms |
| 2D NMR | Isomer Determination | Connectivity between protons and carbons |
| MS | Identity Confirmation | Molecular weight (m/z) |
References
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- Wikipedia. (n.d.). Isoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
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- ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases.
- ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives.
- SlideShare. (n.d.). Fused heterocyclic compound isoquinoline.
- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
- ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- ResearchGate. (n.d.). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography.
- National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines.
- Google Patents. (n.d.). US6218541B1 - Method for extracting bisbenzylisoquinolines.
- ResearchGate. (n.d.). Characterization of Isoquinoline Alkaloids from Neolitsea sericea var. aurata by HPLC-SPE-NMR.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- ResearchGate. (n.d.). Crystal Structure of Isoquinoline Derivatives.
- ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- National Institutes of Health. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus.
- Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?
- University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- ResearchGate. (n.d.). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal.
- ResearchGate. (n.d.). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal.
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- International Journal of Corrosion and Scale Inhibition. (2024). Effect of the substituent nature on the efficiency of isoquinolines.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Química Organica.org. (n.d.). Isoquinoline synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- ACS Publications. (n.d.). Electrical Effects of ortho-Substituents in Pyridines and Quinolines.
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- 15. orgsyn.org [orgsyn.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Reactions of Isoquinolines
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the deactivation of palladium catalysts in reactions involving isoquinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful transformations. Here, we move beyond simple procedural lists to offer in-depth, scientifically grounded troubleshooting advice. Our goal is to empower you with the understanding of why deactivation occurs and provide actionable strategies to mitigate it, ensuring the robustness and success of your synthetic endeavors.
The isoquinoline core is a privileged scaffold in medicinal chemistry, but its inherent properties, particularly the Lewis basic nitrogen atom, present unique challenges for palladium-catalyzed cross-coupling and C-H functionalization reactions. This guide provides a structured approach to diagnosing and solving common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common initial observations that suggest catalyst deactivation.
Q1: My reaction started well, but now it has stalled, and I see a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the active Pd(0) catalyst into inactive palladium particles.[1][2] This is a common deactivation pathway.
Primary Causes:
-
Ligand Dissociation: If the ligand protecting the palladium center dissociates, the "naked" Pd(0) atoms can easily aggregate.[2]
-
High Temperature: Elevated temperatures can accelerate the decomposition of the catalyst and promote aggregation.[2]
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[2]
Immediate Troubleshooting Steps:
-
Ligand Choice: Switch to bulkier, more electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos). These ligands form more stable complexes with palladium, preventing dissociation and aggregation.[2]
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable rate.[2]
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[2]
Q2: Why are my reactions with isoquinoline substrates particularly prone to catalyst deactivation?
A2: The primary culprit is the nitrogen atom within the isoquinoline ring. Nitrogen-containing heterocycles are well-known catalyst poisons for many transition metals, including palladium.[3]
Mechanism of Poisoning: The lone pair of electrons on the isoquinoline nitrogen can coordinate strongly to the palladium center.[3] This coordination can block the active sites required for the catalytic cycle to proceed, leading to the formation of stable, inactive palladium-isoquinoline complexes.[3] This is a form of chemical deactivation that can be difficult to reverse.[3]
Q3: My reaction is sluggish or fails completely, but I don't see any palladium black. What else could be wrong?
A3: Catalyst deactivation isn't always visually obvious. Several other mechanisms can be at play:
-
Substrate/Product Inhibition: The isoquinoline starting material or the functionalized product can bind too strongly to the catalyst, preventing turnover.[1][3]
-
Formation of Off-Cycle Species: The catalyst can enter non-productive pathways, forming stable dimeric or other inactive palladium complexes.[4]
-
Reductive Elimination Failure: The final step of many cross-coupling cycles, reductive elimination to form the product and regenerate the Pd(0) catalyst, may be slow or inhibited.
To diagnose this, consider running kinetic analysis or in-situ reaction monitoring if available. A common troubleshooting step is to screen different classes of ligands, as the ligand's electronic and steric properties heavily influence each step of the catalytic cycle.[5]
In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming specific deactivation challenges.
Guide 1: Combating Catalyst Poisoning by the Isoquinoline Nitrogen
The strong coordination of the isoquinoline nitrogen is a fundamental challenge. Here’s how to address it systematically.
Strategy 1.1: Strategic Ligand Selection
The choice of ligand is the most critical parameter for mitigating catalyst poisoning.[3] The goal is to use a ligand that binds strongly enough to stabilize the palladium center but not so strongly that it prevents substrate coordination.
| Ligand Class | Key Characteristics | When to Use | Example Ligands |
| Bulky Biarylphosphines | Sterically demanding and electron-rich.[2][5] | General starting point for C-H functionalization and cross-coupling. Promotes reductive elimination.[5] | XPhos, SPhos, RuPhos, DavePhos[2][5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable Pd-complexes. | When phosphine ligands fail or for very challenging couplings. | IPr, IMes |
| Bidentate Ligands | Form chelate complexes, can prevent aggregation. | Can be effective but may also inhibit catalysis by occupying too many coordination sites. | Xantphos, DPEPhos |
Protocol 1.1: Ligand Screening Workflow
-
Setup: Prepare a parallel array of reactions in vials or a multi-well plate.
-
Standard Conditions: To each reaction, add the isoquinoline substrate (1.0 equiv.), coupling partner (1.2-1.5 equiv.), base (e.g., K₂CO₃, Cs₂CO₃), and a consistent, degassed solvent (e.g., Toluene, Dioxane).
-
Catalyst Loading: Add a standard palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) at a consistent loading (e.g., 2 mol %).
-
Ligand Variation: To each reaction, add a different ligand from the table above. A typical Pd:Ligand ratio is 1:2.
-
Execution: Seal the reactions under an inert atmosphere (Argon or Nitrogen), heat to the desired temperature, and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
Analysis: Compare conversion and yield across the different ligands to identify the optimal choice.
Guide 2: Preventing Palladium Black Formation & Aggregation
Visual confirmation of palladium black is a clear indicator that the catalyst is not stable under the reaction conditions.
Strategy 2.1: Modifying Reaction Parameters
-
Lower Catalyst Loading: Counterintuitively, sometimes a lower catalyst concentration can disfavor the bimolecular aggregation process.
-
Solvent Choice: The solvent can influence catalyst stability. More polar aprotic solvents (e.g., DMF, DMAc) can sometimes help stabilize catalytic species, but must be rigorously dried and degassed.
-
Use of Additives: Certain additives can help stabilize the catalyst. For instance, in some Suzuki reactions, mild reducing agents like potassium formate can help maintain the palladium in the active Pd(0) state and minimize the concentration of free Pd(II) which can lead to side reactions.[6][7]
Strategy 2.2: Using Pre-catalysts
Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using well-defined Pd(0) sources or modern pre-catalysts. These are designed for controlled, slow release of the active catalyst, minimizing its concentration at any given time and thus reducing the rate of aggregation.
| Pre-catalyst Type | Activation Mechanism | Advantages |
| Pd(0) Sources (e.g., Pd₂(dba)₃) | Ligand association | Directly provides Pd(0), avoiding a reduction step. |
| [Pd(NHC)(allyl)Cl] type | Base-assisted activation | Fast and easy activation. The nature of the "throw-away" allyl ligand can influence activity.[8] |
| Buchwald Pre-catalysts (Gen 3, 4) | Base-assisted activation | Air-stable, highly efficient, and reliable for generating the active L-Pd(0) species. |
Guide 3: Catalyst Reactivation and Regeneration
In some cases, a deactivated catalyst can be at least partially restored. This is more common with heterogeneous catalysts but can sometimes be applied conceptually to homogeneous systems.
Strategy 3.1: Oxidative Re-addition
If the deactivation is due to the formation of inactive Pd(0) aggregates, it is sometimes possible to re-oxidize these species back to an active Pd(II) state, which can then re-enter the catalytic cycle.
-
Use of Mild Oxidants: In specific catalytic cycles, such as those involving C-H activation, an external oxidant (e.g., Ag₂CO₃, benzoquinone) is part of the reaction to regenerate the active Pd(II) catalyst from Pd(0).[9][10] If the reaction stalls, ensuring the oxidant is not depleted can be crucial. In a study on a heterogeneous Pd(II) catalyst, benzoquinone was used to successfully re-oxidize inactive Pd(0) species back to the active Pd(II) state.[10][11]
Protocol 3.1: Experimental Test for Oxidant Depletion
-
Monitor Reaction: If a reaction stalls, take a small aliquot for analysis to confirm the halt in product formation.
-
Add More Oxidant: To the stalled reaction, add a fresh portion of the oxidant (e.g., 0.5 equivalents).
-
Continue Monitoring: Continue to heat and stir the reaction, taking aliquots to see if product formation resumes.
-
Analysis: If the reaction restarts, it indicates that either the original oxidant was depleted or that it can help regenerate the active catalyst from a deactivated state.
This approach is highly specific to the reaction mechanism and should be used with a clear understanding of the catalytic cycle.
Visualizing Deactivation Pathways and Solutions
Understanding the interplay between the active catalytic cycle and deactivation pathways is key.
The Catalytic Cycle vs. Deactivation
Caption: Interplay of the active catalytic cycle and common deactivation pathways.
Troubleshooting Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,3-Dichloro-7-methylisoquinoline Reactions
Welcome to the technical support center for reactions involving 1,3-Dichloro-7-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The inherent reactivity of the dichloro-isoquinoline core, particularly the differential reactivity of the C1 and C3 positions, presents unique challenges. This resource provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Pathways
Low conversion of your this compound starting material is a frequent challenge. The primary reasons often revolve around catalyst activity, reaction conditions, and the inherent reactivity of the substrate. This section will guide you through a systematic process of elimination to identify and rectify the root cause of your low yields.
Q1: I'm observing little to no conversion of my this compound in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Where should I start troubleshooting?
Low or no conversion in palladium-catalyzed cross-coupling reactions is a common hurdle, often stemming from issues with the catalytic cycle.[1][2] A methodical evaluation of your reaction components and parameters is the most effective approach.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. The active Pd(0) species is highly sensitive to oxygen.[1][2]
-
Inappropriate Ligand Selection: The C-Cl bonds in this compound are relatively strong, requiring a potent catalytic system to facilitate oxidative addition.[3] The choice of ligand is therefore critical.
-
Recommendation: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary.[3][4] For Buchwald-Hartwig aminations, similar bulky monophosphine ligands or specific bidentate ligands like BINAP or DPPF might be required, depending on the amine.[5]
-
-
Insufficiently Strong Base: The base plays a crucial role in both the Suzuki-Miyaura (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions.[3][6][7]
-
Low Reaction Temperature: Aryl chlorides generally demand higher reaction temperatures to undergo efficient oxidative addition compared to their bromide or iodide counterparts.[3]
-
Recommendation: If your reaction is sluggish, consider cautiously increasing the temperature in 10-20 °C increments. A higher boiling point solvent like dioxane or toluene might be necessary.[3]
-
Q2: My reaction produces the mono-substituted product, but stalls before forming the di-substituted product. How can I drive the reaction to completion?
Achieving di-substitution on a dichloroheterocycle can be challenging because the electronic properties of the molecule change after the first substitution, often making the second C-Cl bond less reactive.[9]
Strategies to Promote Di-substitution:
| Strategy | Rationale | Recommended Action |
| Increase Equivalents of Coupling Partner | Pushes the reaction equilibrium towards the di-substituted product by Le Chatelier's principle. | Use a larger excess of the boronic acid, amine, or other coupling partner (e.g., 2.5–3.0 equivalents).[3] |
| Increase Catalyst and Ligand Loading | A higher concentration of the active catalyst may be needed to overcome the higher activation energy of the second coupling step. | Increase the catalyst loading to 5–10 mol%. Ensure the ligand-to-palladium ratio is maintained (typically 1:1 to 2:1 for monodentate ligands). |
| Prolong Reaction Time and/or Increase Temperature | The second substitution is often kinetically slower than the first. | Extend the reaction time and monitor by LC-MS. A moderate increase in temperature may also be beneficial.[3] |
| Use a Stronger Base or Different Solvent | A stronger base may be required to facilitate the second transmetalation or deprotonation step. Solvent can also play a key role in catalyst stability and reactivity. | For Suzuki reactions, consider switching to a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure the base is not being consumed by side reactions. A change in solvent from THF to a higher-boiling, less coordinating solvent like toluene or dioxane can be effective.[10][11][12] |
Q3: I am observing significant formation of a side product where one of the chlorine atoms is replaced by hydrogen (hydrodehalogenation). What causes this and how can it be minimized?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when a palladium-hydride species, formed from various potential sources, reductively cleaves the C-Cl bond.
Minimizing Hydrodehalogenation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Dichloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of regioselective functionalization of dichloroisoquinolines. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address the specific challenges you may encounter during your experimental work. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura coupling on a 1,3-dichloroisoquinoline. Why is the reaction preferentially occurring at the C1 position?
A1: The enhanced reactivity of the C1 position in 1,3-dichloroisoquinolines towards Suzuki-Miyaura coupling is primarily due to electronic effects. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which makes the adjacent C1 and C3 positions more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. However, the C1 position experiences a stronger electronic pull, rendering it the more reactive site for cross-coupling reactions.[1][2] This intrinsic electronic preference often dictates the initial site of functionalization.
Q2: How can I reverse the selectivity and favor functionalization at the C3 position in a 1,3-dichloroisoquinoline?
A2: While C1 is electronically favored, achieving C3 selectivity is possible through several strategic approaches:
-
Steric Hindrance: Introducing a bulky substituent at the C8 position can sterically hinder the approach of the palladium catalyst to the C1 position, thereby favoring reaction at the less hindered C3 position.[3][4][5]
-
Catalyst/Ligand Control: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly influence the regioselectivity.[6][7][8] These ligands can interact differently with the two chlorine atoms, potentially overriding the intrinsic electronic preference. A systematic screening of ligands is often necessary to identify the optimal system for C3 selectivity.
-
Substrate Modification: If synthetically feasible, starting with a 1-chloro-3-iodoisoquinoline would direct the initial coupling to the more reactive C-I bond at the C3 position.
Q3: In my Buchwald-Hartwig amination of a dichloroisoquinoline, I'm observing low yields and significant side products. What are the likely causes and solutions?
A3: Low yields and side reactions in Buchwald-Hartwig aminations are common challenges.[9][10][11] Here’s a troubleshooting guide:
-
Catalyst Deactivation: The nitrogen atom of the isoquinoline can coordinate to the palladium center, potentially leading to catalyst deactivation. Using a higher catalyst loading or employing a pre-catalyst that is less susceptible to inhibition can be beneficial.
-
Base Incompatibility: The choice of base is critical. Strong bases like sodium tert-butoxide are commonly used, but they can also promote side reactions. Consider screening other bases such as potassium phosphate or cesium carbonate.[10]
-
Ligand Selection: The ligand plays a pivotal role in stabilizing the catalyst and promoting the desired C-N bond formation. For challenging substrates, consider using more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos).[9]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as oxygen and moisture can deactivate the catalyst and lead to undesired side reactions.
Q4: I want to perform a C-H functionalization on my dichloroisoquinoline substrate. How can I control the regioselectivity?
A4: Regioselectivity in C-H functionalization is typically controlled by directing groups.[12][13][14] The nitrogen atom of the isoquinoline itself can act as a directing group, often favoring functionalization at the C8 position.[12][13][14] To achieve selectivity at other positions, you can introduce a directing group at a specific position on the isoquinoline core. For example, an amide or ester group can direct the reaction to its ortho position. The choice of the transition metal catalyst (e.g., Pd, Rh, Ru) is also a key factor in determining the site of C-H activation.[15][16][17]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline
Symptoms:
-
Formation of a mixture of C1- and C3-monofunctionalized products.
-
Significant amounts of the difunctionalized product, even with stoichiometric control of the boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
Detailed Explanation:
-
Ligand Effects: Standard, less bulky ligands like triphenylphosphine may not provide sufficient steric bulk around the palladium center to effectively discriminate between the C1 and C3 positions. Switching to bulkier, electron-rich biarylphosphine ligands can enhance selectivity.[6][7][8]
-
Temperature Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less reactive C3 position, leading to a mixture of products or difunctionalization. Lowering the temperature can often improve selectivity for the more reactive C1 site.
-
Base Strength: A strong base can accelerate the transmetalation step, potentially leading to a faster turnover and a higher likelihood of difunctionalization. A weaker base can slow down the catalytic cycle, allowing for better control.
-
Stoichiometry: Precise control of the boronic acid stoichiometry (ideally 1.0-1.1 equivalents) is crucial for achieving monofunctionalization.
Problem 2: Unsuccessful C-H Activation at a Desired Position
Symptoms:
-
No reaction or recovery of starting material.
-
Functionalization occurring at an undesired position (e.g., C8 instead of C5).
Decision Tree for C-H Functionalization Strategy:
Caption: Decision tree for planning a regioselective C-H functionalization.
Detailed Explanation:
-
Directing Group is Key: For predictable regioselectivity in C-H activation, a directing group is almost always necessary.[12][13][14] The choice of directing group will determine the position of functionalization.
-
Catalyst Screening: Different transition metals have different affinities for C-H bonds and directing groups. Palladium is commonly used for arylation, while rhodium and ruthenium are often employed for other transformations like alkylation or olefination.[15][16][17]
-
Condition Optimization: The solvent, temperature, and presence of additives (e.g., silver salts as oxidants) can have a profound impact on the efficiency and selectivity of C-H activation reactions. A systematic optimization is often required.
Data at a Glance: Influencing Factors on Regioselectivity
| Factor | Influence on Regioselectivity | Key Considerations |
| Electronic Effects | The electron-withdrawing nature of the isoquinoline nitrogen activates the C1 and C3 positions, with C1 being generally more reactive.[1][2] | This is the intrinsic reactivity and the baseline for predicting the outcome. |
| Steric Hindrance | Bulky substituents near a reactive site can block the approach of the catalyst, favoring reaction at a less hindered position.[3][4][5] | Can be used strategically to override electronic effects. |
| Catalyst/Ligand | The size and electronic properties of the ligand can dramatically alter the regiochemical outcome.[6][7][8] | A primary tool for "catalyst-controlled" regioselectivity. |
| Directing Groups | Covalently attached groups that coordinate to the metal catalyst, directing the functionalization to a specific C-H bond.[12][13][14] | Essential for predictable regioselectivity in C-H functionalization. |
| Reaction Temperature | Higher temperatures can lead to the reaction of less reactive sites, decreasing selectivity. | Lowering the temperature is a simple first step in troubleshooting poor selectivity. |
| Base | The nature and strength of the base can influence the rate of key steps in the catalytic cycle, affecting selectivity.[10] | Important in both cross-coupling and C-H activation reactions. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C1 Position of 1,3-Dichloroisoquinoline
Objective: To selectively functionalize the C1 position, leveraging its higher intrinsic reactivity.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 1,3-dichloroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Monochloro-functionalized Isoquinoline
Objective: To introduce an amine functionality at a specific position after initial regioselective functionalization.
Step-by-Step Methodology:
-
To a glovebox or an oven-dried Schlenk flask, add the chloro-isoquinoline substrate (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Mondal, S., et al. (2026).
- Larson, N. G., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. RSC Publishing.
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NIH.
- Mondal, S., et al. (2026).
- Saito, K., et al. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Larson, N. G., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- MacCormick, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Zhou, B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- MacCormick, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Larson, N. G., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Neufeldt, S. R. (2022).
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.
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- BenchChem. (2025).
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar.
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Corio, A., et al. (2021).
- Wikipedia. (n.d.).
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- Le-Deygen, I., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Chemistry LibreTexts. (2023).
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- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.
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- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
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- LibreTexts. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts.
- Science Talks. (2024).
- Wood, J. M., et al. (2021). The Different Facets of Metal‐Catalyzed C−H Functionalization Involving Quinone Compounds. Chemical record.
- Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Wikipedia. (n.d.). Steric effects. Wikipedia.
- Yang, K., et al. (2025). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation.
- O’Hara, F., et al. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- University of Calgary. (n.d.). Substituent Effects. University of Calgary.
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- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 8. chemrxiv.org [chemrxiv.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
Preventing homocoupling in Suzuki reactions with 1,3-Dichloro-7-methylisoquinoline
Answering the user's request.
Technical Support Center: Suzuki Coupling of 1,3-Dichloro-7-methylisoquinoline
A Guide for Senior Application Scientists
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with this compound. This substrate presents unique challenges, including the propensity for homocoupling and the need for controlled regioselectivity. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs: Preventing Homocoupling
Homocoupling of the boronic acid reagent is a persistent side reaction in Suzuki couplings that reduces the yield of the desired product and introduces purification challenges.[1][2] This section addresses the common causes and provides actionable solutions to minimize this byproduct.
Q1: What is homocoupling in the context of my Suzuki reaction, and what are its primary causes?
A1: Homocoupling is a side reaction where two molecules of your boronic acid (Ar-B(OH)₂) couple to form a symmetrical biaryl (Ar-Ar).[2] This is particularly problematic as it consumes your nucleophile, lowers the yield of the intended cross-coupled product (isoquinoline-Ar), and the resulting byproduct can be difficult to separate due to similar polarity.
The two primary drivers of boronic acid homocoupling are:
-
Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][3][4][5] This Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[2][3][4] Rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[4]
-
Excess Pd(II) Species: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced in situ to the active Pd(0) species.[1][3] Boronic acids can act as the reducing agent in this process, leading to the formation of the homocoupled dimer and Pd(0).[3][4] Minimizing the concentration of free Pd(II) is therefore essential.[6]
Q2: I'm observing significant boronic acid dimer formation. Which part of my experimental setup should I scrutinize first?
A2: The first and most critical parameter to verify is the reaction atmosphere. The presence of oxygen is a well-documented cause of homocoupling.[3][4][5][7]
Troubleshooting Workflow for Homocoupling:
Ensure your solvents are rigorously degassed using methods like nitrogen/argon sparging for 15-30 minutes or several freeze-pump-thaw cycles.[1] The reaction should be run under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[6][8]
Q3: How does my choice of palladium catalyst and ligand impact homocoupling, especially with a challenging substrate like an aryl chloride?
A3: The catalyst system is crucial. This compound contains aryl chloride moieties, which are less reactive than the corresponding bromides or iodides and often require more specialized catalysts.[3][9]
-
Palladium Source: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] These enter the catalytic cycle directly, avoiding the initial reduction step from Pd(II) that can cause homocoupling.[1][3] If using a Pd(II) source, modern precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, which can suppress side reactions.[1][3]
-
Ligand Selection: For coupling heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential.[1] Ligands such as SPhos, XPhos, or other Buchwald-type ligands are highly effective.[1] Their steric bulk hinders the formation of intermediates leading to homocoupling, while their electron-donating nature promotes the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[1][10] N-heterocyclic carbenes (NHCs) are also powerful ligands for these transformations.[10]
| Catalyst/Ligand System | Substrate Scope | Key Advantages |
| Pd(OAc)₂ / SPhos | Broad, including heteroaryl chlorides[11] | High activity, promotes fast reductive elimination. |
| Pd₂(dba)₃ / XPhos | Very broad, effective for hindered substrates | Excellent for challenging couplings, high stability. |
| Pd(Amphos)₂Cl₂ | Heteroaryl chlorides[12] | Air-stable precatalyst, high turnover numbers (TON).[12][13] |
| PEPPSI™-IPr | Heteroaryl chlorides | Robust NHC-based precatalyst. |
Q4: Can the base influence homocoupling? What are the best choices for my reaction?
A4: Yes, the base is a critical parameter. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[10][14][15] However, an overly strong or poorly soluble base can promote side reactions.
-
Recommended Bases: Weaker inorganic bases are generally preferred to minimize homocoupling. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[1][16] Sodium carbonate (Na₂CO₃) has also been shown to be effective.[16]
-
Bases to Avoid: Strong bases like sodium hydroxide (NaOH) can sometimes accelerate side reactions and may not be as effective under certain conditions.[16] Organic bases like triethylamine (TEA) are often less effective in Suzuki couplings.[16] The optimal choice is substrate-dependent and may require screening.
Q5: What is the effect of temperature and other procedural modifications on homocoupling?
A5: Both temperature and the mode of reagent addition can be leveraged to suppress byproduct formation.
-
Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[1] While heating is often necessary for aryl chlorides, excessive temperatures can accelerate the rate of homocoupling more than the desired cross-coupling.[1][17][18] A good starting point for screening is often around 60-80 °C.[19]
-
Slow Addition: Adding the boronic acid solution slowly via a syringe pump to the reaction mixture can be very effective. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[1][6]
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the catalyst preferentially reacts with the aryl halide.[1]
Managing Regioselectivity with this compound
For a dihalogenated substrate, achieving selective mono-arylation is a common goal. The two chlorine atoms on this compound are electronically and sterically distinct.
Q6: Which position on this compound is more reactive in a Suzuki coupling, and how can I favor mono-substitution?
A6: For 1,3-dihalo-isoquinolines, the C1 position is known to be significantly more reactive and electrophilic, making it the preferred site for selective Suzuki-Miyaura coupling.[20][21] The C1 position is alpha to the ring nitrogen, which activates it towards oxidative addition.
To favor mono-substitution at the C1 position:
-
Control Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0 equivalent of boronic acid to 1.2-1.5 equivalents of the dichloro-isoquinoline).
-
Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS. Stop the reaction as soon as the boronic acid is consumed to prevent the slower, secondary coupling at the C3 position.
-
Lower Temperature: Milder conditions will amplify the inherent reactivity difference between the C1 and C3 positions, enhancing selectivity.
Visualizing the Key Pathways
Understanding the catalytic cycles is key to troubleshooting. The desired Suzuki-Miyaura coupling and the undesired homocoupling pathway compete for the catalyst.
Experimental Protocol
General Protocol for Selective Mono-Arylation of this compound with Minimized Homocoupling
This protocol is a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.2 equiv)
-
Aryl boronic acid (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under a positive flow of inert gas, add this compound (1.2 equiv), the aryl boronic acid (1.0 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate small vial, under inert gas if possible, weigh the Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).
-
Reaction Assembly: Add the catalyst and ligand mixture to the Schlenk flask containing the substrates and base.
-
Solvent Degassing: The solvent mixture (e.g., 1,4-Dioxane/H₂O) must be rigorously degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction Initiation: Add the degassed solvent to the Schlenk flask via cannula or syringe. Seal the flask.
-
Degassing (Final): Subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas to ensure all residual oxygen is removed.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the limiting boronic acid.
-
Work-up: Once the boronic acid is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-arylated product.
References
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8376–8383.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426.
- Singh, R., Kumar, A., & Sharma, U. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. ChemistrySelect, 2(19), 5485-5491.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 40(13), 2492-2496.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5443-5447.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Busci, I. T., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 646–649.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System.
- Reeves, J. T., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(20), 10216–10223.
- National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Wiley Online Library. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- ResearchGate. (2025). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- YouTube. (2018). Suzuki Coupling Mechanism and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst and ligand selection for efficient cross-coupling of isoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the cross-coupling of isoquinolines. This guide is designed to provide practical, actionable solutions to common challenges encountered during these crucial synthetic transformations. Whether you are performing a C-H functionalization, a Suzuki-Miyaura coupling, or a Buchwald-Hartwig amination on an isoquinoline core, this resource offers troubleshooting advice, in-depth FAQs, and detailed protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My C-H arylation of isoquinoline is resulting in low yield or no reaction. What are the primary causes and how can I fix it?
A1: Low yields in direct C-H arylations of isoquinolines often stem from several critical factors related to the catalyst, directing group, or reaction conditions.
-
Inefficient C-H Activation: The initial C-H bond cleavage is often the rate-determining step.[1][2] The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating palladation at the C1 position.[2][3] However, the electronic nature of your isoquinoline substrate is crucial.
-
Solution: Ensure your palladium catalyst is competent. For C-H activation, Pd(OAc)₂ or similar Pd(II) sources are standard. The choice of ligand is critical to stabilize the palladium center and promote the C-H activation step. Consider using electron-rich and bulky phosphine ligands like those developed by Buchwald and Hartwig, which can facilitate the catalytic cycle.[4][5]
-
-
Catalyst Deactivation: The active Pd(0) species, necessary for the catalytic cycle, can be prone to decomposition, forming inactive palladium black.[6]
-
Incorrect Oxidant: Many C-H functionalization reactions are oxidative and require a suitable terminal oxidant to regenerate the active catalyst.[2][7]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with a halo-isoquinoline. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, arising from the reaction of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation or reductive elimination steps.
-
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Ligand Choice: The ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, disfavoring the homocoupling pathway.[5][9][10]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[11] A base that is too strong or too weak can lead to suboptimal reaction kinetics. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A screening of bases may be necessary for your specific substrate.
-
Q3: My Buchwald-Hartwig amination of a 1-chloro-isoquinoline is sluggish and gives incomplete conversion. What should I try?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the catalyst system and reaction conditions.[12]
-
Catalyst System: The combination of a palladium source and a suitable ligand is paramount.[4]
-
Palladium Source: While Pd₂(dba)₃ is common, modern precatalysts are often more effective as they ensure efficient generation of the active Pd(0) catalyst.[5][13]
-
Ligand Selection: For challenging substrates like electron-rich heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the oxidative addition step.[5][9] Bidentate ligands like BINAP or DPPF can also be effective.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[12][13]
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Solution: While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig reactions require heating, typically in the range of 80-110 °C.[13] If your reaction is sluggish, a modest increase in temperature may improve the conversion rate.
-
Catalyst & Ligand Selection FAQ
Q4: What is the fundamental role of the phosphine ligand in palladium-catalyzed cross-coupling reactions?
A4: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[9] Their primary roles include:
-
Enhancing Solubility: They render the metal complex soluble in organic solvents.[9]
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[1][9] This is often the rate-determining step of the catalytic cycle.[14]
-
Facilitating Reductive Elimination: Sterically bulky ligands promote the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[1][9]
Q5: How do I choose between a monodentate and a bidentate phosphine ligand?
A5: The choice depends on the specific reaction and substrates.
-
Monodentate Ligands: Bulky monodentate ligands (e.g., Buchwald's biarylphosphines) are highly effective in a wide range of cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings.[5] Their steric bulk helps to form highly active, monoligated Pd(0) species.[9]
-
Bidentate Ligands: Bidentate ligands (e.g., dppf, Xantphos) chelate to the palladium center. The "bite angle" of the ligand (the P-Pd-P angle) can significantly influence the outcome of the reaction. Wide bite-angle ligands like Xantphos can promote reductive elimination and suppress side reactions like β-hydride elimination.[15] They are particularly useful in reactions like Buchwald-Hartwig aminations of primary amines.[12]
Q6: What are palladium precatalysts and what advantages do they offer?
A6: Palladium precatalysts are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) catalyst in situ.[5][6]
-
Advantages:
-
Air and Moisture Stability: Unlike many Pd(0) sources (e.g., Pd(PPh₃)₄), precatalysts are often bench-stable, making them easier to handle.[6]
-
Reliable Stoichiometry: They provide a well-defined palladium-to-ligand ratio, leading to more reproducible results.
-
Efficient Catalyst Generation: They are designed for clean and rapid conversion to the active Pd(0) species, which can lead to lower catalyst loadings and reduced side reactions.[15]
-
Data & Protocols
Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 1-chloroisoquinoline
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | <10 |
| 2 | SPhos | K₂CO₃ | 80 | 85 |
| 3 | XPhos | K₃PO₄ | 80 | 92 |
| 4 | RuPhos | Cs₂CO₃ | 80 | 88 |
| 5 | dppf | K₂CO₃ | 100 | 65 |
Conditions: 1-chloroisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4.4 mol%), Base (2.0 equiv), Toluene, 12 h. Yields are indicative and may vary.
General Protocol for Buchwald-Hartwig Amination of 1-Chloro-isoquinoline
This protocol provides a starting point for the amination of 1-chloro-isoquinoline.[13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the base (e.g., NaOtBu, 1.2-2.0 equivalents), 1-chloro-isoquinoline (1.0 equivalent), and the amine (1.0-1.5 equivalents) to an oven-dried reaction vial equipped with a stir bar.[13]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.[13]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).[13]
-
Monitoring: Stir the reaction vigorously for 2-24 hours. Monitor the progress by TLC or LC-MS.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[13]
-
Characterization: Confirm the identity and purity of the product using NMR and MS analysis.[13]
Visual Guides
Troubleshooting Flowchart for Low-Yield Cross-Coupling
Caption: A decision tree for troubleshooting common cross-coupling failures.
Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Key steps in a Pd-catalyzed C-H arylation cycle of isoquinoline.
References
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
- Synthesis of isoquinolinone via palladium-catalyzed C–H activation... ResearchGate.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - PubMed Central.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.
- Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal.
- Late-Stage C–H Functionalization of Azines. PMC - PubMed Central.
- Pd/C-Catalyzed Synthesis of Isoquinolones through C H Activation. ResearchGate.
- Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed.
- Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. Europe PMC.
- Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit.
- Buchwald–Hartwig amination. Wikipedia.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. PubMed.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate.
- C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- Cross-Coupling Chemistry. University of Rochester.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.
- Buchwald-Hartwig Amination Reaction. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. MDPI.
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Impact of solvent and base on Buchwald-Hartwig amination of chloro-N-heterocycles
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical resource center dedicated to one of the most pivotal, yet challenging, C-N bond-forming reactions in modern drug discovery: the Buchwald-Hartwig amination of chloro-N-heterocycles. The prevalence of N-heterocyclic scaffolds in pharmaceuticals makes this reaction essential, but the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts presents unique challenges.[1][2]
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of how solvent and base choices dictate the success or failure of your reaction. We will move from core principles to symptom-based troubleshooting and practical, actionable protocols.
The Core Challenge: Overcoming the Inertia of the C-Cl Bond
The primary hurdle in the amination of chloro-N-heterocycles is the strength of the carbon-chlorine bond. The oxidative addition of this bond to the Pd(0) catalyst is often the rate-limiting step of the entire catalytic cycle.[1] Furthermore, the lone pair on the heterocyclic nitrogen can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[3]
Success, therefore, hinges on a carefully optimized system where the solvent, base, and ligand work in concert to promote the difficult oxidative addition while preventing catalyst inhibition and unwanted side reactions.
Troubleshooting Guide: A Symptom-Based Approach
When a reaction fails, the symptoms provide clues to the underlying problem. Use this guide to diagnose and resolve common issues.
Symptom 1: Low or No Conversion of Starting Material
This is the most common failure mode and typically points to an insufficiently active catalytic system or suboptimal reaction conditions.
-
Possible Cause A: Inappropriate Base Selection
-
The "Why": The base has a critical role: it deprotonates the amine (or the palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the reaction to proceed.[2][4][5] For the stubborn C-Cl bond, a strong base is required to drive the catalytic cycle forward. A base that is too weak will not generate the palladium-amido complex at a sufficient rate, stalling the reaction.
-
Solutions:
-
Employ a Strong Alkoxide Base: Sodium tert-butoxide (NaOtBu) is the workhorse and most effective base for these challenging couplings due to its high basicity.[1][6] If your substrate is sensitive to such a strong base, potassium tert-butoxide (KOtBu) can be a slightly milder alternative.
-
Consider Weaker Bases Carefully: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally reserved for more reactive aryl bromides or iodides.[1][6] If substrate sensitivity forces their use with a chloro-heterocycle, you will likely need to compensate with a more active (and expensive) catalyst system and higher reaction temperatures.[1]
-
Check Base Quality: Alkoxide bases are hygroscopic. Ensure you are using a fresh bottle of high-purity, anhydrous base. Contamination with water or carbonates can kill the reaction.[1]
-
-
-
Possible Cause B: Suboptimal Solvent Choice
-
The "Why": The solvent is not merely a medium but an active participant. It must solubilize all components and, crucially, it can interact with the palladium catalyst.[7] For C-Cl bond activation, non-polar, non-coordinating solvents are often superior. Highly polar or coordinating solvents can stabilize the palladium catalyst in an "off-cycle" state or hinder the approach of the chloro-heterocycle.[8][9][10]
-
Solutions:
-
Start with Toluene or Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations.[1][2] Toluene is favored for its non-polar nature, while 1,4-dioxane has slightly better solvating properties for some polar substrates.
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried and degassed. Water promotes the formation of palladium hydroxo species and contributes to hydrodehalogenation side reactions.[1]
-
-
-
Possible Cause C: Insufficiently Active Catalyst/Ligand System
-
The "Why": Standard ligands like PPh₃ are completely ineffective for activating C-Cl bonds.[1] This transformation requires highly electron-rich and sterically bulky phosphine ligands. These ligands promote the oxidative addition step and accelerate the final reductive elimination to release the product.[11][12][13]
-
Solutions:
-
Use Modern Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for activating challenging substrates like chloro-heterocycles.[1][3]
-
Employ a Pre-catalyst: Rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined pre-catalyst (e.g., XPhos Pd G3 or G4). These form the active catalyst more cleanly and efficiently.[1]
-
Increase Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary.[1]
-
-
Symptom 2: Significant Hydrodehalogenation Side Product (C-Cl → C-H)
You observe consumption of your starting material, but the main product is the heterocycle with the chlorine atom replaced by a hydrogen.
-
The "Why": Hydrodehalogenation is a competing pathway where the aryl halide is reduced instead of aminated.[1] This can occur if the reductive elimination step is slow, allowing competing pathways like β-hydride elimination or reaction with trace water to dominate.[14][15] It is often exacerbated by excess base or the presence of moisture.
-
Solutions:
-
Scrupulously Dry Conditions: This is the most critical factor. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.[1]
-
Verify Base Purity: Low-quality NaOtBu can contain sodium hydroxide, which worsens the problem. Use a freshly opened bottle from a reputable supplier.[1]
-
Use a Slight Excess of Amine: Using 1.2–1.5 equivalents of the amine coupling partner can help favor the desired C-N coupling pathway over the reduction pathway.[1]
-
Lower the Temperature: If the reaction is being run at a very high temperature, lowering it may reduce the rate of the competing hydrodehalogenation pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my electron-deficient chloropyridine? For electron-deficient systems, the C-Cl bond is more activated, but the pyridine nitrogen is also a more potent catalyst inhibitor. A strong, sterically hindered base like NaOtBu is almost always the best starting point. The steric bulk helps to disrupt catalyst-substrate inhibition complexes.
Q2: My reaction is clean but stalls at ~50% conversion. What should I do? This often points to catalyst death. The likely culprit is either slow, irreversible inhibition by the heterocyclic product or degradation due to trace oxygen/moisture. First, ensure your inert atmosphere technique is flawless (degas the solvent with 3-4 vacuum/argon cycles). If the problem persists, try adding a second portion of the catalyst and ligand halfway through the reaction.
Q3: Can I use a polar aprotic solvent like DMF or DMSO? It is generally not recommended for chloro-N-heterocycles. While these solvents can be used in some cross-coupling reactions, their strong coordinating ability can significantly impact the palladium catalyst.[4][8][10] They can stabilize off-cycle species, effectively sequestering the catalyst and preventing it from participating in the desired C-Cl activation. Stick to toluene or dioxane unless you have a specific reason (e.g., substrate solubility) to deviate.
Q4: Is NaOtBu always better than Cs₂CO₃? For chloro-N-heterocycles, yes, in almost all cases. Cs₂CO₃ is a much weaker base and is typically not strong enough to facilitate the deprotonation step efficiently for these unreactive substrates.[6][16] Its primary use is for coupling aryl triflates or for substrates with extremely base-sensitive functional groups, which usually necessitates switching to a more reactive aryl bromide anyway.
Data Tables & Protocols
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Formula | pKa (in DMSO) | Typical Use Cases & Characteristics | Pros | Cons |
| Sodium tert-butoxide | NaOt-Bu | ~32 | Workhorse for chloroarenes. Strong, non-nucleophilic, and sterically hindered.[6] | Highly effective for unreactive substrates; promotes fast reaction rates. | Can be too harsh for base-sensitive functional groups; highly hygroscopic. |
| Potassium Phosphate | K₃PO₄ | ~26 | Used for aryl bromides/iodides and base-sensitive substrates. | Mild; good functional group tolerance. | Generally too weak for efficient amination of chloro-heterocycles. |
| Cesium Carbonate | Cs₂CO₃ | ~21 | Used for aryl triflates and some sensitive aryl bromides.[16] | Very mild; high solubility due to the Cs⁺ cation. | Insufficiently basic for most chloroarene couplings.[6] |
Table 2: Guide to Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics & Role in Reaction |
| Toluene | 2.4 | 111 | Recommended starting point. Non-polar, non-coordinating. Favors the formation of the active monoligated Pd(0) species required for C-Cl activation.[8][9][17] |
| 1,4-Dioxane | 2.2 | 101 | Aprotic ether. Slightly more polar than toluene, which can help with substrate solubility. Generally a reliable choice.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic ether. Its lower boiling point limits the achievable reaction temperature, which can be detrimental for activating C-Cl bonds. |
| Dimethylformamide (DMF) | 36.7 | 153 | Use with caution. A polar, coordinating solvent. Can stabilize charged intermediates but may also inhibit the catalyst by strong coordination.[4][10] |
Visualizing the Process
Troubleshooting Flowchart
This decision tree can help guide your troubleshooting process when a reaction underperforms.
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.
The Catalytic Cycle: Influence of Solvent & Base
This diagram illustrates the key steps of the Buchwald-Hartwig amination cycle and highlights where the base and solvent exert their primary influence.
Caption: The catalytic cycle highlighting the critical roles of base and solvent.
Annotated General Protocol
This protocol is a robust starting point for the amination of a generic chloro-N-heterocycle with a secondary amine.
Reagents:
-
Chloro-N-heterocycle (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-N-heterocycle, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial. NaOtBu is a fine powder and should be handled carefully in a glovebox or under a strong argon stream to prevent inhalation and reaction with atmospheric moisture.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Scientist's Note: This step is non-negotiable. Oxygen deactivates the Pd(0) catalyst, leading to failed reactions.[1]
-
-
Addition of Liquids: Add the anhydrous toluene via syringe, followed by the amine.
-
Scientist's Note: Ensure the solvent has been properly degassed beforehand by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Scientist's Note: The C-Cl activation requires thermal energy. 80-110 °C is a typical temperature range.[1] Vigorous stirring is important, especially since the base is not fully soluble.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with water, and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. (2022). Chemical Science, 13(6), 1618–1628. [Link]
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). Chemical Science. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). Chemical Science, 13(6), 1618-1628. [Link]
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
- The Role of the Base in Buchwald-Hartwig Amination. (2025).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (2004).
- Phosphine ligands and c
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- Conditions for a selective Buchwald-Hartwig amination? (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gessnergroup.com [gessnergroup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Techniques for Monitoring 1,3-Dichloro-7-methylisoquinoline Reaction Progress
Welcome to the technical support center for the analysis of reactions involving 1,3-dichloro-7-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of monitoring the synthesis and subsequent reactions of this halogenated heterocyclic compound. Our focus is on providing practical, field-tested insights to ensure the accuracy and reliability of your analytical data.
Introduction: The Analytical Challenge
This compound is a key intermediate in various synthetic pathways. Its structure, featuring a basic nitrogen atom within the isoquinoline core and two reactive chlorine atoms, presents unique analytical challenges. Effective reaction monitoring is crucial for optimizing yield, minimizing impurity formation, and ensuring the quality of the final product.[1] This guide will explore the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[2] Its simplicity and speed allow for quick checks on the consumption of starting materials and the formation of products.
FAQ: TLC Analysis
Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?
A1: Tailing is a common issue when analyzing basic compounds like isoquinolines on standard silica gel plates.[3] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom of your compound.
-
Causality: The lone pair of electrons on the isoquinoline nitrogen forms a strong hydrogen bond with the acidic silanol groups (Si-OH) on the silica surface. This interaction slows the movement of the compound at the points of contact, causing the elongated spot.
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (NEt₃) in your eluent system (e.g., ethyl acetate/hexanes).[3]
-
Reduce Sample Concentration: Overloading the plate can exacerbate tailing. Ensure your spotting solution is dilute enough to form a small, tight spot on the baseline.[3]
-
Alternative Stationary Phases: If tailing persists, consider using alumina (basic) or C18-functionalized (reversed-phase) TLC plates.[3]
-
Q2: I'm not seeing any spots on my TLC plate after development.
A2: This can be due to a few factors related to either the compound's properties or the visualization method.
-
Causality: Isoquinoline derivatives are typically UV-active due to their aromatic nature. If you don't see a spot under a UV lamp, it could be that the concentration is too low or the compound does not absorb at the wavelength of your lamp (typically 254 nm and/or 365 nm).
-
Solutions:
-
Increase Concentration: Try spotting a more concentrated sample of your reaction mixture.
-
Use a Chemical Stain: If the compound is not UV-active, or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds that can be oxidized.
-
Q3: What is a good starting solvent system for analyzing this compound?
A3: The polarity of this compound is influenced by the polar C-Cl bonds and the methyl group. A good starting point for a "normal" polarity compound is a mixture of ethyl acetate and hexanes.[4]
-
Recommended Starting Point: Begin with a 20:80 mixture of ethyl acetate/hexanes.
-
Optimization:
-
If the Rf value is too low (spots don't move far from the baseline), increase the polarity by increasing the proportion of ethyl acetate (e.g., 30:70 or 40:60).[3]
-
If the Rf value is too high (spots move with the solvent front), decrease the polarity by increasing the proportion of hexanes (e.g., 10:90).[3]
-
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom.
-
Sample Spotting:
-
Dissolve a small amount of your starting material(s) and a sample of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the pencil line.
-
-
Development: Place the TLC plate in a sealed chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexanes with 1% triethylamine). Ensure the solvent level is below the baseline. Allow the solvent to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: The reaction is progressing if the starting material spot in the reaction mixture lane decreases in intensity while a new product spot appears. The reaction is considered complete when the starting material spot is no longer visible.
Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Analysis
HPLC is the workhorse for quantitative analysis of reaction progress, offering high resolution and reproducibility. A reversed-phase method using a C18 column is a common starting point for compounds of this nature.
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Cause | Scientific Explanation & Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | The basic nitrogen of the isoquinoline can interact with residual acidic silanol groups on the C18 column, causing tailing. Solution: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the silanol groups and minimize this interaction.[5] |
| Poor Resolution | Inadequate separation between the analyte and impurities or starting materials. | The mobile phase composition may not be optimal for separating compounds with similar polarities. Solution: Adjust the organic-to-aqueous ratio in your mobile phase. If using isocratic elution, try a shallow gradient to improve separation.[6] Consider a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Retention Time Drift | Fluctuations in temperature or mobile phase composition. | Column temperature affects retention time. Inconsistent mobile phase preparation or pump performance can also lead to drift. Solution: Use a column oven to maintain a constant temperature.[7] Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[8] |
| High Backpressure | Blockage in the system or column. | Particulate matter from the sample or precipitation of buffers can clog the column frit or tubing. Solution: Filter all samples through a 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column. If pressure is still high, systematically disconnect components to isolate the blockage.[5] |
Experimental Protocol: Starting HPLC Method Development
This is a starting point and will likely require optimization.
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or a wavelength maximum of your compound if known.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).
-
Dilute the aliquot in the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Start with a broad gradient to determine the approximate retention time of your compound and any impurities (e.g., 5% to 95% B over 20 minutes).[9]
-
Based on the gradient run, develop an isocratic or a more focused gradient method for routine monitoring.
-
Inject a standard of your starting material to identify its peak.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time. The peak areas can be used to estimate reaction conversion.
-
Workflow for HPLC Method Development
Caption: A decision-making workflow for developing an HPLC method.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Analytes and Impurity Identification
GC-MS is a powerful technique for analyzing volatile compounds and provides definitive identification of reaction components through mass spectrometry.[10] Given the chlorinated nature of this compound, it should be amenable to GC analysis.
Troubleshooting Guide: GC-MS Analysis
| Problem | Potential Cause | Scientific Explanation & Solution |
| Peak Tailing | Active sites in the liner or column. | The basic nitrogen can interact with active sites (e.g., silanols) in the GC system. Solution: Use an ultra-inert liner and a column designed for basic compounds.[11] Ensure proper column conditioning. |
| No Peaks or Very Small Peaks | Sample degradation in the inlet. | Halogenated compounds can be thermally labile. A high inlet temperature can cause degradation. Solution: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase if necessary. Ensure the sample is fully vaporized without degradation. |
| Ghost Peaks | Carryover from previous injections or septum bleed. | The analyte may adsorb to parts of the system and elute in subsequent runs. A degraded septum can also release volatile compounds. Solution: Run a solvent blank to check for carryover. If present, bake out the column and clean the inlet. Replace the septum regularly. |
| Poor Resolution of Isomers | Inadequate column selectivity. | If your reaction can produce isomers, a standard HP-5ms column may not provide sufficient resolution. Solution: Consider a column with a different stationary phase, such as one with higher phenyl content (e.g., DB-35ms), to exploit different separation mechanisms.[12] Optimize the temperature program with a slower ramp rate. |
Experimental Protocol: Starting GC-MS Method Development
-
System Preparation:
-
Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for more concentrated samples)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-350 m/z
-
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If solids are present, filter the sample.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to your starting material and product by comparing their mass spectra to known data or by injecting standards. The predicted monoisotopic mass of this compound is 210.99556 Da.[13] Look for the molecular ion peak and characteristic isotopic patterns from the two chlorine atoms.
-
Analyze the mass spectra of other peaks to identify potential byproducts or impurities.
-
Interpreting Mass Spectra
Caption: A logical flow for identifying compounds using GC-MS.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Quantification
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for compound-specific calibration curves.[14][15] It is particularly useful for confirming the structure of the product and identifying unexpected intermediates.
FAQ: NMR Analysis
Q1: How can I use NMR to quantify my reaction progress?
A1: Quantitative NMR (qNMR) relies on the principle that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[2]
-
Procedure:
-
Add a known amount of an internal standard to a precisely measured aliquot of your reaction mixture. The internal standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Acquire the ¹H NMR spectrum using appropriate parameters for quantification (i.e., a long relaxation delay, typically 5 times the longest T₁).
-
Integrate a well-resolved signal for your starting material, your product, and the internal standard.
-
Calculate the concentration of your analyte using the following equation: C analyte = (I analyte / N analyte) * (N std / I std) * (MW std / MW analyte) * (m std / V sample) Where C=concentration, I=integral value, N=number of protons for the integrated signal, MW=molecular weight, m=mass, and V=volume.
-
Q2: What are the expected ¹H NMR signals for this compound?
-
Methyl Protons (-CH₃): Expected around δ 2.5 ppm. This is a key singlet that can be easily monitored. For comparison, the methyl protons in 2-chloro-3-(2,2-dibromo-vinyl)-7-methyl quinoline appear at δ 2.56 ppm.[16]
-
Aromatic Protons: Expected in the range of δ 7.5 - 8.5 ppm. The protons on the benzene ring will appear as a set of coupled signals (doublets, singlets, or doublet of doublets depending on the coupling). The proton at C4 will likely be a sharp singlet.
Q3: My NMR signals are broad. What could be the cause?
A3: Signal broadening can arise from several factors.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean.
-
Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting the sample may help.
-
Chemical Exchange: If there is a dynamic chemical process occurring on the NMR timescale, such as proton exchange, signals can broaden.
Experimental Protocol: NMR Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small, representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Add it to an NMR tube containing ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay attention to the region where you expect the methyl singlet of this compound (~2.5 ppm) and the aromatic region.
-
-
Analysis:
-
Compare the spectrum to that of your starting material.
-
Monitor the decrease in the intensity of starting material signals and the increase in the intensity of product signals. The appearance of a new singlet around 2.5 ppm is a strong indicator of product formation.
-
References
- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- ScienceOpen. (n.d.). Supporting Information.
- LCGC. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- ChemSynthesis. (2025). This compound.
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Nanalysis. (n.d.). Quantitative NMR (qNMR).
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- PubChemLite. (n.d.). This compound (C10H7Cl2N).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- RSC Publishing. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
- hplctroubleshooter.com. (n.d.). HPLC Troubleshooting.
- PMC - PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- NIH. (n.d.). Application of hydrostatic CCC–TLC–HPLC–ESI-TOF-MS for the bioguided fractionation of anticholinesterase alkaloids from Argemone mexicana L. roots.
- National Institute of Standards and Technology. (n.d.). Isoquinoline - the NIST WebBook.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
- Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- NIH. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
- Agilent. (n.d.). GC AND GC/MS.
- ResearchGate. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- PubChemLite. (n.d.). 1,3-dichloro-7-methoxyisoquinoline (C10H7Cl2NO).
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- PubMed. (n.d.). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- ResearchGate. (n.d.). Synthesis of target compounds 1–7. Reaction conditions and reagents.
- International Journal of Research Publication and Reviews. (2024). Analytical Method Development for Inhalation Formulation by using RP-HPLC.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. agilent.com [agilent.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 15. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Work-up Procedures for Removing Palladium Residues from Isoquinoline Products
Welcome to the technical support center for palladium residue removal in isoquinoline-based active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical purification step. Given the frequent use of palladium catalysts in cross-coupling reactions to synthesize complex isoquinoline scaffolds, effective removal of residual palladium is paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product.
This resource is structured to address common challenges and questions encountered in the lab, moving from foundational knowledge to specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium residues from my isoquinoline product?
Palladium is a potential toxicant and its levels in APIs are strictly regulated by health authorities. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, meaning it is a known or suspected human toxicant.[1][2] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[3][4][5] Beyond toxicity, residual palladium can also compromise the stability and catalytic activity of downstream processes.
Q2: What are the common sources and forms of palladium residues in my reaction mixture?
Palladium residues can exist in various forms, complicating their removal:
-
Homogeneous Palladium: These are soluble palladium species, often in the Pd(0) or Pd(II) oxidation state, complexed with ligands from the reaction.
-
Heterogeneous Palladium: This includes palladium that has precipitated out of solution as palladium black (Pd(0)) or is adsorbed onto solid supports like activated carbon (in the case of Pd/C catalysts).[6]
-
Colloidal Palladium: Nanoparticles of palladium that can be difficult to remove by simple filtration.
The specific form of palladium residue will depend on the reaction conditions, ligands, and work-up procedures.
Q3: What are the primary methods for removing palladium residues?
There are several established methods for palladium removal, each with its own advantages and limitations:
-
Adsorption: This is the most common approach, utilizing solid-supported materials with a high affinity for palladium. These materials, known as scavengers, can be based on activated carbon, silica, or polymers functionalized with chelating groups.[4]
-
Crystallization: Purifying the isoquinoline product through crystallization can effectively leave palladium impurities behind in the mother liquor. The efficiency of this method can sometimes be enhanced by using additives that increase the solubility of palladium species.[4]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]
-
Filtration: For heterogeneous palladium catalysts like Pd/C or precipitated palladium black, filtration through a filter aid such as Celite® can be an effective initial removal step.[3][4]
Q4: How do I choose the most suitable palladium removal method for my specific isoquinoline product?
The optimal method depends on several factors:
-
Nature of the Isoquinoline Product: Consider its solubility, stability, and the presence of functional groups (especially nitrogen and sulfur) that might chelate with palladium.
-
Form of Palladium Residue: The choice of method will differ for homogeneous versus heterogeneous palladium.
-
Solvent System: The solvent used in the reaction and work-up will influence the choice of scavenger and its efficiency.
-
Required Purity Level: The stringency of the final palladium limit will dictate the necessary rigor of the purification method.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides
Issue 1: High palladium levels persist after initial purification (e.g., filtration and/or crystallization).
-
Possible Cause: The residual palladium is likely in a soluble, homogeneous form that is not removed by physical methods. Strong chelation of palladium to the nitrogen atom of the isoquinoline ring or other functional groups on your molecule can also make it difficult to remove.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: This is the most effective solution for removing dissolved palladium. Functionalized silica scavengers are often more selective than activated carbon and can lead to lower product loss.[7]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A design of experiments (DoE) approach can be beneficial to identify the optimal conditions.[8]
-
Consider a Different Solvent: The solvent can impact the scavenger's efficiency. A solvent in which your product is highly soluble may reduce its non-specific binding to the scavenger.
-
Pre-treatment: In some cases, a mild oxidation or reduction step can convert various palladium species into a single form that is more easily scavenged.
-
Issue 2: Significant loss of my isoquinoline product during the scavenging step.
-
Possible Cause: Non-specific adsorption of your product onto the scavenger. This is a common issue with activated carbon due to its high surface area and lack of selectivity.[9]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a range of scavengers to find one with high selectivity for palladium and low affinity for your product. Functionalized silica scavengers with specific chelating groups (e.g., thiol, thiourea, DMT) often offer better selectivity.[10][11][12]
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger. An initial screening can help determine the optimal loading.
-
Change the Scavenging Method: If using a batch slurry method, consider switching to a flow-through cartridge system. This can improve efficiency and reduce contact time, potentially lowering product loss.
-
Wash the Scavenger: After scavenging, wash the solid scavenger with fresh solvent to recover any adsorbed product.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the form and concentration of palladium in the crude product. This can be due to slight variations in reaction conditions or work-up procedures.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[13]
-
Analyze Palladium Content Before Scavenging: Quantifying the initial palladium level in each batch will allow you to adjust the amount of scavenger used for more consistent results.
-
Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group/Mechanism | Advantages | Disadvantages | Best For |
| Activated Carbon | Adsorption via physisorption and chemisorption.[9] | Cost-effective, widely available.[9] | Can have low selectivity, leading to product loss; may require larger quantities.[9] | Initial, bulk removal of palladium. |
| Thiol-Functionalized Silica | Covalent bond formation with palladium. | High affinity and selectivity for Pd(II); robust under various conditions.[7] | Can sometimes form new impurities with certain substrates.[9] | General purpose scavenging of Pd(II). |
| Thiourea-Functionalized Silica | Strong chelation with palladium. | Versatile for various forms of palladium, widely used in the pharmaceutical industry.[7][13] | A good starting point for scavenger screening. | |
| DMT-Functionalized Silica | Strong, multi-dentate chelation. | Highly effective for a broad range of metals, including ruthenium and hindered palladium complexes.[13] | Can be more expensive than other scavengers. | Challenging palladium removal cases. |
| Cysteine-Functionalized Silica | Chelation via thiol and amine groups. | Versatile for a variety of metals, including palladium and tin.[13] | Systems with multiple metal contaminants. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
Caption: Workflow for palladium scavenging using functionalized silica.
-
Dissolution: Dissolve the crude isoquinoline product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected functionalized silica scavenger. The amount will depend on the initial palladium concentration but is typically in the range of 5-20 weight equivalents relative to the theoretical amount of palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B) at a loading of approximately 0.2 wt relative to the product.[9]
-
Stirring: Agitate the mixture at a suitable temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[9]
-
Filtration: Filter the mixture through Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- ICH Q3D Elemental Impurities.
- Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- Method of removing palladium.
- Guideline for elemental impurities Q3D(R2). ICH. [Link]
- Removal of Pd residues. Gold Refining & Metal Extraction Forum. [Link]
- ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review. [Link]
- (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities.
Sources
- 1. database.ich.org [database.ich.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. goldrefiningforum.com [goldrefiningforum.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Synthesis of 1,3-Dichloro-7-methylisoquinoline Derivatives
Welcome to the technical support resource for the synthesis and scale-up of 1,3-dichloro-7-methylisoquinoline and its derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide researchers, chemists, and drug development professionals with actionable insights to overcome common synthetic challenges. Our focus is on the robust and scalable production of these critical heterocyclic scaffolds.
Section 1: Foundational Concepts & Primary Synthetic Routes
The 1,3-dichloro-isoquinoline core is a privileged scaffold in medicinal chemistry, often serving as a versatile precursor for further functionalization. The synthesis, particularly at scale, is not without its challenges, primarily revolving around reagent stability, reaction control, and product purification. The two most prevalent synthetic strategies are the Bischler-Napieralski reaction followed by oxidative chlorination, and the Vilsmeier-Haack cyclization of N-arylacetamides.
Caption: Troubleshooting flowchart for low Vilsmeier-Haack yields.
Question: My Bischler-Napieralski cyclization is producing a black tar and very little of the desired dihydroisoquinoline. How can I fix this?
Answer: This is a classic sign of an overly aggressive reaction, typically due to poor temperature control or an incorrect choice of condensing agent for your specific substrate. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. [1][2]
-
Mechanism Insight: The reaction proceeds by activating the amide carbonyl, forming a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring. [3][1]If the ring is not sufficiently nucleophilic (i.e., lacks electron-donating groups), or if the reaction temperature is too high, the highly reactive intermediate can polymerize or degrade.
-
Temperature Control: The reaction is often exothermic. The condensing agent (e.g., POCl₃) should be added slowly at a reduced temperature (often 0 °C) before refluxing. A runaway reaction will lead to charring.
-
Condensing Agent: For electron-rich systems (like those with methoxy or alkyl groups), POCl₃ in a solvent like toluene or acetonitrile is standard. [3]For less activated systems, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary, but this also increases the risk of charring. [1] Troubleshooting Steps:
-
Reduce Temperature: Ensure the initial addition of POCl₃ is performed at 0 °C.
-
Use a Solvent: Running the reaction neat is often too harsh. Use a high-boiling inert solvent like toluene or xylene to moderate the temperature.
-
Check Substrate Activation: The para position relative to the ethylamide chain must be activated for efficient cyclization. The methyl group in the precursor for 7-methylisoquinoline provides this. If you are working with other derivatives, ensure sufficient ring activation.
Section 4: Work-up, Purification, and Scale-Up
Question: What is the safest and most efficient method for quenching a large-scale reaction containing excess POCl₃?
Answer: Quenching excess POCl₃ is highly exothermic and releases HCl gas. Safety must be the primary concern. The standard and safest laboratory procedure is a controlled quench onto ice.
Protocol for Quenching POCl₃:
-
Prepare the Quench Station: In a separate, well-ventilated fume hood, prepare a large vessel (at least 10x the reaction volume) containing a vigorously stirred mixture of crushed ice and water.
-
Cool the Reaction: Cool your reaction vessel in an ice bath to below 10 °C.
-
Slow Addition: Using a cannula or a pressure-equalizing dropping funnel, transfer the reaction mixture slowly into the vortex of the stirred ice-water. Do NOT add water to the reaction mixture.
-
Monitor Temperature: Monitor the temperature of the quench vessel. If it rises above 20 °C, pause the addition and add more ice. [4]5. Basify: Once the addition is complete, slowly add a saturated aqueous solution of a base (e.g., sodium carbonate, sodium bicarbonate, or cautiously, sodium hydroxide) to neutralize the HCl and bring the pH to 8-9. This step is also exothermic and must be done with cooling.
-
Extraction: The product can then be extracted with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
Question: I'm struggling to purify the crude this compound. Column chromatography gives poor separation from a persistent impurity. What are my options?
Answer: Purification of chlorinated N-heterocycles can be challenging due to their similar polarities to certain byproducts. [5]
-
Identify the Impurity: If possible, use LC-MS or high-field NMR to identify the impurity. A common impurity is the mono-chlorinated or hydroxylated version of the target molecule, arising from incomplete reaction or hydrolysis. [6]* Optimize Chromatography:
-
Solvent System: Systematically screen solvent systems. A gradient elution from a non-polar solvent (like heptane or hexane) to a slightly more polar one (like ethyl acetate or dichloromethane) is often effective.
-
Adsorbent: Standard silica gel is the first choice. If co-elution persists, consider using alumina (basic or neutral) or a different grade of silica with a different pore size.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be highly effective. Screen various solvents. A good starting point is a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water, toluene, or ethyl acetate/heptane mixtures.
-
Chemical Wash: If the impurity is acidic (e.g., a hydrolyzed byproduct), a wash of the organic solution with a weak base (e.g., 5% NaHCO₃ solution) can help remove it prior to chromatography. Conversely, a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.
| Purification Technique | Best For | Key Considerations |
| Column Chromatography | Separating mixtures with different polarities. | Time-consuming for large scales. Solvent selection is critical. |
| Recrystallization | Purifying solid products from minor impurities. | Requires finding a suitable solvent system. Can lead to yield loss in mother liquor. |
| Acid/Base Wash | Removing acidic or basic impurities. | Product must be stable to the pH conditions. |
| Vacuum Distillation | Purifying thermally stable, liquid products. | Not suitable for high-melting solids like the target compound. |
Section 5: Detailed Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Safety Note: This reaction involves highly corrosive and water-reactive reagents. It is exothermic and produces HCl gas during work-up. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Reagents & Equipment:
-
m-Methylacetanilide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 5.0 eq)
-
Phosphorus oxychloride (POCl₃, 4.0 eq)
-
Dichloromethane (DCM) for extraction
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Flame-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Vilsmeier Reagent Formation: To the three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (4.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes. A thick, pale-yellow salt may form.
-
Cyclization Reaction: Dissolve m-methylacetanilide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 85-90 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is consumed.
-
Work-up and Quench: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly pour the reaction mixture onto the ice.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure this compound.
References
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Heravi, M. M., et al. (2020). Plausible mechanism of synthesis of isoquinolines from aryl ketone O‐acyloximes.
- BenchChem. (2025).
- Heravi, M. M., et al. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Reddit r/Chempros. (2024). Maintaining DMF and POCl3 Dry. [Link]
- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
- Patil, S. S., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Slideshare. (2015). Bischler napieralski reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
- Sharma, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
- Mettler Toledo. (2011). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- Larock, R. C., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Gensler, W. J. (1951). Syntheses of 4-Substituted Isoquinolines.
- Pinto, M., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]
- James Madison University. SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]
- BenchChem. (2025). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis.
- Bonilla-Luz, I., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- ChemSynthesis. This compound. [Link]
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Frontiers in Chemistry. (2019).
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Technical Support Center: Selective Mono-functionalization of 1,3-Dichloro-7-methylisoquinoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 1,3-dichloro-7-methylisoquinoline. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of achieving selective mono-functionalization on this versatile heterocyclic scaffold.
Introduction: The Challenge of Selectivity
This compound presents a unique synthetic challenge and opportunity. The two chlorine atoms at the C1 and C3 positions exhibit differential reactivity, which, if properly exploited, allows for sequential and site-selective functionalization. The C1 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom, which makes the C1-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst.[1][2][3][4] Understanding and controlling this reactivity is paramount for the successful synthesis of target molecules.
This guide is structured to address the practical challenges you may encounter, moving from foundational questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which position, C1 or C3, is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The C1 position is significantly more reactive. The electron-withdrawing effect of the isoquinoline nitrogen atom makes the C1 carbon more electrophilic and thus more susceptible to oxidative addition, the first and often rate-limiting step in many cross-coupling catalytic cycles.[3][4][5] For standard Suzuki-Miyaura reactions, exclusive coupling at the C1 position is commonly observed, leaving the C3-chloro group intact for subsequent modification.[1][2]
Q2: I want to functionalize the C3 position first. Is this possible?
A2: While direct functionalization at C3 in the presence of a C1-chloro group is challenging for cross-coupling, it is not impossible and depends heavily on the reaction type. Strategies could include:
-
Steric Hindrance: Employing a very bulky ligand or coupling partner might favor reaction at the less-hindered C3 position, although this is often low-yielding.
-
Alternative Chemistries: Direct nucleophilic aromatic substitution (SNAr) with strong nucleophiles like alkoxides or thiolates may show different selectivity profiles compared to palladium-catalyzed reactions.
-
Protecting Group Strategy: A less common but viable approach involves a protecting group or a directing group to modulate the reactivity of the C1 position, though this adds synthetic steps.
Q3: What are the best starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings on this substrate?
A3: For selective mono-functionalization at C1, palladium-catalyzed cross-coupling reactions are the most robust methods.[6][7] The choice of catalyst, ligand, and base is critical for success.[8] The table below provides recommended starting conditions for these key transformations.
| Reaction Type | Target Bond | Recommended Catalyst/Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-110 |
| Buchwald-Hartwig | C-N (Amines) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | 90-120 |
| Sonogashira | C-C (Alkyne) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-70 |
Q4: Can I perform a second functionalization at the C3 position after modifying C1?
A4: Yes, this is the primary advantage of this substrate. Once the C1 position is functionalized (e.g., via a Suzuki reaction to form a 1-aryl-3-chloro-7-methylisoquinoline), the remaining C3-chloro group can be targeted.[1] However, the C3 position is now electronically and sterically different. It may require more forcing conditions (higher temperature, stronger base, more active catalyst system) for a second cross-coupling reaction. Nickel-catalyzed reactions with Grignard reagents are also an effective option for modifying the C3-chloro group.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during your experiments. The flowchart below provides a logical path for diagnosing issues with low or no product yield.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Problem 1: My reaction shows no conversion. Only starting material is present.
-
Potential Cause A: Inactive Catalyst. Palladium precatalysts (e.g., Pd(OAc)₂) require in situ reduction to the active Pd(0) species.[8][9] This process can fail if reagents are impure or if the phosphine ligand is oxidized.
-
Solution: Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure phosphine ligands are stored under an inert atmosphere and are handled quickly in air.[8]
-
-
Potential Cause B: Insufficiently Inert Atmosphere. Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the catalytic cycle.
-
Solution: Ensure your reaction flask is properly oven- or flame-dried. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
-
Potential Cause C: Incorrect Base or Temperature. The base is crucial for the transmetalation step in Suzuki reactions and for amine deprotonation in Buchwald-Hartwig amination.[10][11] If the base is too weak or the temperature is too low, the reaction may not initiate.
-
Solution: Verify the identity and quality of your base. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Incrementally increase the reaction temperature by 10-20 °C and monitor for conversion.
-
Problem 2: The reaction is messy, with multiple unidentified spots on TLC.
-
Potential Cause A: Reagent Degradation. The organoboron reagent (in Suzuki coupling) can degrade, especially if impure or handled improperly. The amine (in Buchwald-Hartwig) can be sensitive.
-
Solution: Use high-purity reagents from a reliable source. Use boronic acids promptly after purchase or re-purify if necessary. Ensure amines are pure and handled under an inert atmosphere.
-
-
Potential Cause B: Catalyst Decomposition at High Temperatures. Prolonged heating at high temperatures can lead to the formation of palladium black (inactive palladium nanoparticles), which can promote side reactions.
-
Solution: Run the reaction at the lowest effective temperature. Consider using a more active catalyst system that operates under milder conditions. Monitor the reaction and stop it as soon as the starting material is consumed.
-
Problem 3: I am seeing significant amounts of a homocoupled byproduct.
-
Potential Cause A (Sonogashira): The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[12][13]
-
Potential Cause B (Suzuki): Homocoupling of the boronic acid can occur, particularly with electron-rich boronic acids or in the presence of oxygen.
-
Solution: Ensure a rigorously inert atmosphere. Use the correct stoichiometry (a slight excess of the boronic acid, ~1.1-1.2 equivalents, is often optimal).
-
Problem 4: I am observing hydrodehalogenation (replacement of -Cl with -H).
-
Potential Cause: Presence of a Hydrogen Source. This side reaction can be promoted by trace amounts of water in the presence of certain bases or by using alcohol solvents at high temperatures.
-
Solution: Use thoroughly dried solvents and reagents. If using a base like NaOt-Bu, ensure it is from a freshly opened bottle. Avoid protic solvents unless the protocol specifically calls for them (e.g., in a dioxane/water mixture for a Suzuki reaction, where water is a necessary co-solvent).
-
Experimental Protocols
The following protocols provide a robust starting point for the selective mono-functionalization at the C1 position of this compound.
Protocol 1: Selective C1-Arylation via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, to achieve a final concentration of ~0.1 M with respect to the isoquinoline) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.[15]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.[15]
Protocol 2: Selective C1-Amination via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation (in a glovebox): To an oven-dried reaction tube, add this compound (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).[16]
-
Reagent Addition: Add the amine (1.2 eq.) and anhydrous, degassed toluene (to achieve ~0.2 M concentration).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- RSC Publishing. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines.
- BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- NIH. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- Cross-Coupling Reactions Guide.
- Wikipedia. Buchwald–Hartwig amination.
- NIH. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
- ResearchGate. Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Sustainable Chemistry. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- NIH. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
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- 12. depts.washington.edu [depts.washington.edu]
- 13. benchchem.com [benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dichloro- vs. 1-Chloro-isoquinolines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoquinoline and its derivatives stand as privileged scaffolds, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] The introduction of halogen substituents onto the isoquinoline ring system provides a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the reactivity of 1,3-dichloro-isoquinoline and 1-chloro-isoquinoline, with a focus on SNAr reactions, providing field-proven insights and supporting experimental data to aid in synthetic strategy and drug development.
The Decisive Role of Electronic Effects in Reactivity
The reactivity of halo-isoquinolines in SNAr reactions is fundamentally governed by the electronic properties of the heterocyclic system. The nitrogen atom in the isoquinoline ring acts as a potent electron-withdrawing group, rendering the C1 position particularly susceptible to nucleophilic attack. This intrinsic activation is a key factor dictating the regioselectivity of substitution reactions on the isoquinoline core.
1-Chloro-isoquinoline: A Baseline for Reactivity
1-Chloro-isoquinoline serves as a foundational substrate for exploring SNAr reactions on this heterocyclic system. The electron-withdrawing nature of the ring nitrogen significantly activates the C1 position, making it the primary site for nucleophilic displacement of the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, which is a hallmark of the SNAr mechanism. The stability of this intermediate is crucial in determining the overall reaction rate.
1,3-Dichloro-isoquinoline: Enhanced Reactivity through Inductive Activation
The introduction of a second chlorine atom at the C3 position in 1,3-dichloro-isoquinoline has a profound impact on the reactivity at the C1 position. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This additional inductive pull of electrons from the pyrimidine ring further increases the electrophilicity of the C1 carbon. Consequently, the C1 position in 1,3-dichloro-isoquinoline is significantly more activated towards nucleophilic attack compared to its counterpart in 1-chloro-isoquinoline.
Experimental evidence consistently demonstrates the preferential substitution at the C1 position of 1,3-dichloro-isoquinoline, leaving the C3-chloro substituent intact under typical SNAr conditions. For instance, the amination of 1,3-dichloroisoquinoline selectively yields 1-amino-3-chloroisoquinoline. This pronounced regioselectivity underscores the heightened reactivity of the C1 position.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The enhanced electrophilicity of the C1 position in 1,3-dichloro-isoquinoline translates to faster reaction rates and often allows for milder reaction conditions compared to 1-chloro-isoquinoline when subjected to the same nucleophile. While direct kinetic studies are not extensively reported in a single comparative investigation, a clear trend can be established from various literature precedents.
Table 1: Comparative Reactivity in SNAr with Various Nucleophiles
| Nucleophile | Substrate | Typical Reaction Conditions | Product | Reported Yield |
| Amines (e.g., Piperidine) | 1-Chloro-isoquinoline | Heating in a suitable solvent (e.g., ethanol, DMF) | 1-(Piperidin-1-yl)isoquinoline | Moderate to Good |
| 1,3-Dichloro-isoquinoline | Often proceeds at lower temperatures or with shorter reaction times compared to the mono-chloro analogue. | 1-(Piperidin-1-yl)-3-chloroisoquinoline | Good to Excellent | |
| Alkoxides (e.g., Sodium Methoxide) | 1-Chloro-isoquinoline | Refluxing in methanol | 1-Methoxyisoquinoline | Good |
| 1,3-Dichloro-isoquinoline | Can often be performed at room temperature or with milder heating. | 1-Methoxy-3-chloroisoquinoline | High | |
| Thiols (e.g., Sodium Thiophenoxide) | 1-Chloro-isoquinoline | Typically requires heating in a polar aprotic solvent (e.g., DMF). | 1-(Phenylthio)isoquinoline | Moderate to Good |
| 1,3-Dichloro-isoquinoline | Reaction is generally faster and may proceed under milder conditions. | 1-(Phenylthio)-3-chloroisoquinoline | Good to High |
Note: The yields are generalized from various literature sources and are intended for comparative purposes. Actual yields will depend on the specific reaction conditions and the nature of the nucleophile.
Mechanistic Rationale for the Observed Reactivity Difference
The enhanced reactivity of 1,3-dichloro-isoquinoline in SNAr reactions can be rationalized by examining the stability of the Meisenheimer intermediate.
Sources
A Comparative Guide to the Biological Activity of 7-Methylisoquinoline and Other Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic placement of substituents on the isoquinoline ring can profoundly influence its biological profile, making the exploration of structure-activity relationships (SAR) a critical endeavor in drug discovery. This guide provides an in-depth, objective comparison of the biological activities of 7-methylisoquinoline against other substituted isoquinolines, supported by available experimental data. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, offering insights for researchers navigating the chemical space of these versatile heterocycles.
The Significance of Substitution: A Structural Overview
The isoquinoline molecule, a bicyclic aromatic heterocycle, offers multiple positions for substitution, each imparting unique electronic and steric properties that can modulate its interaction with biological targets. The position of a methyl group, as in the case of methylisoquinoline isomers, can significantly alter the molecule's reactivity, metabolic stability, and binding affinity to proteins.
While direct comparative biological data for simple, monosubstituted methylisoquinolines is limited in publicly available literature, we can synthesize a comparative overview by examining the activities of their more complex derivatives. This approach allows us to infer the potential contributions of the methyl group at different positions.
Anticancer Activity: A Tale of Positional Isomers
The quest for novel anticancer agents has led to extensive investigation of isoquinoline derivatives.[4][5] The position of the methyl group on the isoquinoline ring appears to play a crucial role in the cytotoxic potential of its derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Methylisoquinoline Derivative | Colon (COLO 205, HCC-2998, HT29), Melanoma (M14), Leukemia (K-562) | Growth inhibition and lethality observed | [1] |
| 3-Methylisoquinoline Derivative | Breast (MCF-7), Leukemia (HL-60) | High cytotoxicity observed | [6] |
| 5-Methylisoquinoline Derivative | Hepatocellular (HepG2), Colon (HCT-116), Breast (MCF-7), Lung (A549) | 3.3 - 23 | [7] |
| 7-Methylquinoline Derivative | Cervical (HeLa), Breast (MCF-7), Lung (A549) | Varies with substitution | [8] |
Note: The data presented is for derivatives of the listed methylisoquinolines and not the parent compounds themselves. Direct comparison should be made with caution as the nature of the additional substitutions significantly influences activity.
Insights from the Data:
Derivatives of 1-methylisoquinoline have demonstrated the ability to inhibit the growth of and even kill various cancer cell lines, suggesting that substitution at the 1-position can be a favorable strategy for developing anticancer agents.[1] Similarly, derivatives of 3-methylisoquinoline have shown high cytotoxicity against breast cancer and leukemia cells.[6]
Research on a derivative of 5-methylisoquinoline , specifically 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, revealed cytotoxic effects against a panel of cancer cell lines, with IC50 values ranging from 3.1 µg/mL to 23 µg/mL.[7] This highlights the potential of the 5-methylisoquinoline scaffold in cancer drug discovery.
While specific data on 7-methylisoquinoline is scarce, studies on the isomeric 7-methylquinoline scaffold indicate that the position of the methyl group is critical for biological activity. One study noted that 7-methylquinoline was not significantly tumorigenic, in contrast to quinoline and 4-methylquinoline, suggesting that the 7-position may not be optimal for this specific activity in the quinoline series.[9] However, this does not preclude the possibility of potent anticancer activity in 7-methylisoquinoline derivatives with other functional groups.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][8]
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Activity: A Broad Spectrum of Potential
Isoquinoline alkaloids and their synthetic derivatives have long been recognized for their antimicrobial properties.[10][11][12] The isoquinoline scaffold provides a versatile template for the development of new antibacterial and antifungal agents.
The structural modifications on the isoquinoline ring, including the position of a methyl group, would be expected to influence the antimicrobial spectrum and potency. Further research is needed to elucidate the specific contributions of methylation at the 1, 3, 5, and 7 positions to the antimicrobial activity of the isoquinoline core.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: General workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition: Targeting Key Cellular Pathways
The ability of isoquinoline derivatives to inhibit the activity of various enzymes is a key mechanism underlying their therapeutic effects.[13] Notably, several isoquinoline-based compounds have been developed as potent kinase inhibitors.[9][14][15][16][17]
A derivative of 3-methylisoquinoline , 4-cyano-3-methylisoquinoline, has been identified as a potent, cell-permeable, and specific inhibitor of protein kinase A (PKA) with an IC50 of 30 nM.[14] This finding underscores the potential of the 3-methylisoquinoline scaffold for designing selective kinase inhibitors.
Furthermore, derivatives of 5-isoquinolinesulfonamide , such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), are well-known inhibitors of protein kinase C (PKC) and cAMP-dependent protein kinase.[9][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a specific kinase is to measure the phosphorylation of a substrate.
Workflow for a Generic Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare stock solutions of the kinase, a specific substrate peptide, ATP, and the test inhibitor.
-
Set up the Reaction: In a microplate, add the kinase, substrate, and varying concentrations of the test inhibitor to a kinase reaction buffer. Include a control with no inhibitor.
-
Initiate the Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although fragmented, allows for the formulation of preliminary structure-activity relationships for methylisoquinoline derivatives. The position of the methyl group, in concert with other substituents, clearly dictates the biological activity.
Key SAR Observations:
-
Substitution at C1 and C3: Derivatives with substitutions at these positions have shown promising anticancer activity.
-
Substitution at C5: The 5-methylisoquinoline scaffold has been successfully incorporated into potent cytotoxic agents.
-
Substitution at C7: While direct evidence for 7-methylisoquinoline is lacking, the principle that positional isomerism dramatically affects biological activity holds true. Further investigation is warranted to explore the potential of this isomer.
The exploration of the biological activities of 7-methylisoquinoline and its comparison with other substituted isoquinolines is an area ripe for further research. Direct, head-to-head comparative studies of the simple methylisoquinoline isomers are necessary to provide a clearer understanding of the intrinsic contribution of the methyl group's position to their anticancer, antimicrobial, and enzyme inhibitory properties. Such studies would provide a solid foundation for the rational design of more potent and selective isoquinoline-based therapeutic agents.
References
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1,3-Dichloro-7-methylisoquinoline as an Alternative to Other Kinase Inhibitor Scaffolds: A Comparative Guide
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with the core chemical scaffold of these inhibitors playing a pivotal role in determining their potency, selectivity, and overall pharmacological properties.[2] The isoquinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[2] This guide provides an in-depth technical comparison of the potential of the isoquinoline scaffold, with a focus on substituted derivatives, as a viable alternative to other established kinase inhibitor scaffolds. While specific experimental data for 1,3-dichloro-7-methylisoquinoline is not extensively available in the public domain, we will utilize data from closely related and well-characterized isoquinoline derivatives to conduct a robust comparative analysis. This approach will provide valuable insights for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery.
The Isoquinoline Scaffold: A Versatile Framework for Kinase Inhibition
The isoquinoline scaffold, a bicyclic aromatic heterocycle, offers a unique combination of rigidity and the capacity for diverse functionalization, making it an attractive starting point for the design of kinase inhibitors. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of the ATP-binding site of many kinases. The various positions on the isoquinoline core can be substituted to modulate potency, selectivity, and physicochemical properties.
Focus on Dichloro-Substituted Isoquinolines and Related Analogs
The introduction of chloro-substituents on the isoquinoline ring can significantly impact the electronic properties of the molecule, potentially enhancing its binding affinity to the target kinase. While specific data for this compound is limited, studies on related dichlorinated isoquinoline and quinoline derivatives have demonstrated their potential as biologically active agents. For instance, various substituted isoquinolines have been evaluated as potent inhibitors of kinases such as Checkpoint Kinase 1 (Chk1) and c-Jun N-terminal kinase (JNK).[3][4]
To provide a data-driven comparison, we will examine the kinase inhibitory profile of a well-characterized class of isoquinoline derivatives, the pyrazolo[3,4-g]isoquinolines. These compounds share the core isoquinoline structure and have been evaluated against a panel of kinases, providing valuable data for comparative analysis.[5]
Comparative Analysis of Kinase Inhibitor Scaffolds
To objectively assess the potential of the isoquinoline scaffold, we will compare the performance of a representative pyrazolo[3,4-g]isoquinoline with inhibitors based on two other widely used kinase inhibitor scaffolds: quinazoline and pyrazole.
| Scaffold | Representative Inhibitor | Primary Target(s) | IC50 (nM) | Key Features |
| Isoquinoline | Pyrazolo[3,4-g]isoquinoline (Compound 1c) | Haspin, CLK1, DYRK1A, CDK9 | Haspin: 66 nM | Demonstrates good selectivity for Haspin kinase.[5] |
| Quinazoline | Gefitinib | EGFR | EGFR: 2-37 nM | A well-established EGFR inhibitor, showcasing the potency of this scaffold.[6] |
| Pyrazole | Crizotinib | ALK, ROS1, c-MET | ALK: 24 nM | A multi-targeted inhibitor with a pyrazole core.[7] |
Table 1: Performance Comparison of Representative Kinase Inhibitors from Different Scaffolds.
This table highlights the competitive potency of the isoquinoline-based inhibitor against its primary target. The unique substitution patterns achievable with the isoquinoline scaffold offer the potential to develop highly selective inhibitors.
Signaling Pathway Modulation: Targeting the PI3K/Akt/mTOR Pathway
A critical aspect of evaluating a kinase inhibitor is understanding its impact on cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[3][8][9][10][11] Many kinase inhibitors are designed to target components of this pathway. The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and highlights potential points of intervention for kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: A Guide to Evaluating Kinase Inhibitors
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced in the kinase reaction.[5]
Caption: Workflow for the ADP-Glo™ kinase assay.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and the test compound (e.g., a this compound analog) in the appropriate kinase buffer.
-
Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration.[12]
Cell-Based Assay: Western Blot for Pathway Inhibition
This method assesses the ability of an inhibitor to block the phosphorylation of a specific downstream target of a kinase within a cellular context.[4]
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To normalize the results, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein. Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Conclusion
The isoquinoline scaffold represents a highly versatile and promising framework for the development of novel kinase inhibitors. While direct experimental data for this compound remains to be fully elucidated in the public domain, the analysis of related isoquinoline derivatives demonstrates their potential to yield potent and selective kinase inhibitors. The comparative analysis with established scaffolds such as quinazoline and pyrazole highlights the competitive nature of isoquinoline-based inhibitors. The ability to readily functionalize the isoquinoline core provides a rich chemical space for medicinal chemists to explore in the quest for next-generation targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of new chemical entities based on the isoquinoline scaffold and other emerging pharmacophores.
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A Senior Application Scientist's Guide to the In Vitro Validation of 1,3-Dichloro-7-methylisoquinoline Derivatives as Anticancer Agents
Introduction: The Rationale for Investigating Isoquinoline Scaffolds in Oncology
The isoquinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] In recent years, derivatives of isoquinoline have garnered significant attention for their potent anticancer properties.[3][4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR that drive tumor proliferation and survival.[1][2][4] Some isoquinoline alkaloids have also been shown to interact directly with nucleic acids or inhibit key enzymes such as topoisomerases, which are essential for DNA replication in rapidly dividing cancer cells.[3]
This guide focuses on a specific, synthetically derived class: 1,3-Dichloro-7-methylisoquinoline derivatives . The presence of halogen atoms, particularly chlorine, on the isoquinoline core can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to cross cellular membranes and interact with biological targets. This document provides a comprehensive framework for the initial in vitro validation of these derivatives, comparing their cytotoxic potential against standard-of-care chemotherapeutic agents in well-characterized cancer cell lines. Our objective is to provide a robust, self-validating experimental workflow that enables researchers to generate reliable and comparative data, forming the basis for further preclinical development.
Part 1: Experimental Design - Establishing a Validated Comparative Framework
The foundation of any successful compound validation lies in a meticulously planned experimental design. The choices of cell models, reference compounds, and endpoints are not arbitrary; they are selected to provide a clear, interpretable, and comparative assessment of the novel agent's potential.
Selection of Cancer Cell Lines: A Multi-Pronged Approach
To obtain a broad understanding of a compound's activity spectrum, it is crucial to test it against a panel of cell lines derived from different cancer types.[5][6] For this guide, we have selected four common and well-characterized adherent human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and a workhorse for breast cancer research.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer (NSCLC), a major cause of cancer mortality.
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortalized human cell lines.
-
HepG2: A human hepatocellular carcinoma cell line, representing liver cancer.
This panel allows for the assessment of efficacy across distinct tumor histologies, providing initial insights into whether the compound has broad-spectrum activity or is selective for a particular cancer type.
Selection of Reference Compounds: Benchmarking Against the Gold Standard
A novel compound's performance can only be understood in the context of existing therapies.[7][8] We will compare our hypothetical this compound derivative (herein designated as DMIC-1 ) against two widely used chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that works by intercalating DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and the generation of reactive oxygen species. It is used to treat a wide range of cancers, including breast, lung, and liver cancers.[9][10]
-
Cisplatin: A platinum-based alkylating agent that forms DNA adducts, triggering apoptosis. It is a first-line treatment for numerous cancers, including cervical and lung cancer.[11][12]
These compounds serve as positive controls and provide a high bar against which the potency of DMIC-1 will be measured.
Experimental Workflow Overview
The overall process involves determining the dose-dependent cytotoxic effects of each compound on the selected cell lines to calculate the half-maximal inhibitory concentration (IC50). Further investigation into the mechanism of cell death (apoptosis vs. necrosis) provides deeper biological insight.
Caption: A simplified diagram of the main apoptosis signaling pathways.
Part 3: Data Analysis and Comparative Results
The primary endpoint of the cytotoxicity assays is the IC50 value, which is the concentration of a drug required to inhibit cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values for the standard chemotherapeutic agents against the selected cell lines, compiled from published literature. The data for our hypothetical compound, DMIC-1, is included with placeholder values to illustrate how a direct comparison would be made. A lower IC50 value indicates greater potency.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| DMIC-1 (Hypothetical) | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY |
| Doxorubicin | 2.50 ± 1.76 [13] | > 20 [13] | 2.92 ± 0.57 [13] | 12.18 ± 1.89 [13] |
| Cisplatin | ~9.76 (Varies) [14] | ~11.8 (Varies) [15] | 12.3 (48h) [11][16] | 7.7 (48h) [11][16] |
Note: IC50 values for standard drugs, especially Cisplatin, can show significant variability between studies due to differences in experimental conditions, cell passage number, and assay methods. [12]The values presented are representative examples from the cited literature.
Interpretation of Results
-
Potency Comparison: If the hypothetical DMIC-1 yielded an IC50 of 0.5 µM in MCF-7 cells, it would be considered significantly more potent than Doxorubicin (IC50 ≈ 2.50 µM) and Cisplatin (IC50 ≈ 9.76 µM) in this specific cell line.
-
Selectivity Profile: By comparing the IC50 values across the different cell lines, one can discern the compound's selectivity. For example, Doxorubicin shows high resistance in the A549 lung cancer cell line (IC50 > 20 µM) but is more effective against HeLa and MCF-7 cells. A similar profile for DMIC-1 would be noted.
-
Mechanistic Insight: If treatment with DMIC-1 results in a significant increase in the Annexin V-positive/PI-negative cell population, it strongly suggests that the compound induces cytotoxicity primarily through the induction of early apoptosis. This is a desirable characteristic for an anticancer agent, as it typically avoids the inflammatory response associated with necrosis.
Conclusion and Future Directions
This guide outlines a foundational, yet comprehensive, strategy for the initial in vitro validation of this compound derivatives. By employing standardized assays, appropriate cell line panels, and established reference compounds, researchers can generate robust and comparative data. The hypothetical results for DMIC-1, when benchmarked against Doxorubicin and Cisplatin, would provide a clear indication of its potential as a novel anticancer agent.
Positive results from this initial screening—namely, sub-micromolar IC50 values and evidence of apoptosis induction—would justify advancing the compound to the next stages of preclinical development. These would include testing against a broader panel of cancer cell lines, assessing activity in 3D culture models (spheroids), and ultimately, evaluating efficacy and toxicity in in vivo animal models. This structured, data-driven approach is essential for the successful translation of promising chemical scaffolds from the laboratory to the clinic.
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A Technical Guide to the Structure-Activity Relationship of 1,3-Disubstituted Isoquinolines as Therapeutic Agents
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,3-disubstituted isoquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. By examining the influence of substituent modifications at the C1 and C3 positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.
The Strategic Importance of C1 and C3 Substitution
The therapeutic efficacy of isoquinoline-based compounds is profoundly influenced by the nature and position of their substituents. The C1 and C3 positions, in particular, have emerged as critical handles for modulating biological activity, selectivity, and pharmacokinetic properties. Strategic substitution at these positions allows for the exploration of chemical space to optimize interactions with biological targets, leading to the development of more potent and selective therapeutic agents.
Comparative SAR Analysis: Anticancer Activity
The development of novel anticancer agents is a primary focus of isoquinoline research. The cytotoxicity of these compounds is often linked to their ability to induce cell cycle arrest, apoptosis, and inhibit key enzymes involved in cancer progression.[1]
The Critical Role of C3-Aryl Substitution in Tubulin Inhibition
A significant breakthrough in the SAR of anticancer isoquinolines came from the study of 3-arylisoquinolinones. A comparative analysis revealed that the position of substituents on the C3-aryl ring dramatically influences their antiproliferative activity.[2][3][4]
Key Finding: meta-Substitution on the C3-aryl ring leads to a substantial increase in cytotoxicity, with some analogs being up to 700-fold more active than their para-substituted counterparts.[5][6][7]
Causality: This enhanced activity is attributed to the ability of the meta-substituted compounds to effectively bind to the colchicine-binding site of tubulin.[5][7] Molecular modeling and experimental data suggest that the meta orientation allows the substituent to occupy a subpocket within the binding site, which is not possible for para substituents.[5][7] This improved binding leads to the destabilization of microtubules, causing G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[5][7]
Table 1: Comparative Cytotoxicity of meta- vs. para-Substituted 3-Arylisoquinolinones [6]
| Compound ID | R (C3-Aryl Substituent) | Position | MCF-7 IC₅₀ (µM) |
| 2 | -OCH₃ | meta | 0.8 |
| 3 | -OCH₃ | para | > 50 |
| 4 | -F | meta | 0.4 |
| 5 | -F | para | > 50 |
| 6 | -OCH₃ (on C6 of isoquinoline) & -F (on C3-aryl) | meta | 0.6 |
| 7 | -OCH₃ (on C6 of isoquinoline) & -F (on C3-aryl) | para | > 50 |
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for these potent 3-arylisoquinolinones is the inhibition of tubulin polymerization.[5][7] This disruption of the microtubule network is a validated strategy in cancer therapy, as it interferes with the formation of the mitotic spindle, a critical component for cell division.
Caption: Mechanism of action for potent 3-arylisoquinolinones.
Comparative SAR Analysis: Antimicrobial Activity
1,3-Disubstituted isoquinolines also exhibit promising activity against a range of bacterial and fungal pathogens. SAR studies in this area aim to enhance potency and broaden the spectrum of activity.
Influence of C1 and Functionalized Side Chains
Studies on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown that modifications to a functionalized side chain, which can be considered an extension of the C1 substituent, are critical for antimicrobial activity.[8]
Key Findings:
-
Ester and Carbamate Derivatives: The introduction of ester and carbamate functionalities at the end of the C1-pentyl chain significantly enhances bactericidal activity.
-
Halogenation: Halogenated phenyl and phenethyl carbamates, as well as fluorophenylpropanoate esters, demonstrate the most remarkable broad-range bactericidal activity.[8]
-
Chlorinated Derivatives: Chlorinated esters and carbamates show the greatest antifungal activity.[8]
Causality: The increased lipophilicity and the introduction of electron-withdrawing groups through halogenation are thought to improve cell membrane penetration and interaction with microbial targets. The specific nature of the ester or carbamate linker also likely plays a role in optimizing the orientation and binding of the molecule to its target.
Table 2: Antimicrobial Activity of Functionalized 1-Pentyl-Tetrahydroisoquinolines [8]
| Compound Type | Key Structural Feature | General Activity |
| Dihydroisoquinolinium Salts | Quaternary Nitrogen | Moderate Bactericidal |
| Ester Derivatives | Phenylpropanoate | High Bactericidal |
| Carbamate Derivatives | Halogenated Phenyl | High Bactericidal |
| Ester Derivatives | Chlorobenzoate | Notable Antifungal |
| Carbamate Derivatives | Chlorophenethyl | Notable Antifungal |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide detailed methodologies for the synthesis of 1,3-disubstituted isoquinolines and the evaluation of their biological activity.
Synthesis: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be further modified to produce a variety of 1,3-disubstituted analogs.[9]
Principle: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.
Step-by-Step Protocol:
-
Amide Formation: React a substituted β-phenylethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl-β-phenylethylamide.
-
Cyclization: Dissolve the amide in an inert solvent (e.g., dry acetonitrile or toluene).
-
Add the dehydrating agent (e.g., POCl₃) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully quench with ice water. Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of ~9.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality of Experimental Choices: The use of an electron-donating group on the phenyl ring of the β-phenylethylamine facilitates the electrophilic aromatic substitution during cyclization. The choice of dehydrating agent and solvent can influence the reaction yield and purity.
Caption: Workflow for Bischler-Napieralski synthesis.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-disubstituted isoquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the isoquinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion
The 1,3-disubstituted isoquinoline scaffold represents a highly versatile and promising platform for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide underscore the critical importance of strategic substitution at the C1 and C3 positions. For anticancer activity, meta-substitution on a C3-aryl ring is a key determinant for potent tubulin inhibition. In the realm of antimicrobial agents, functionalization of a C1-alkyl chain with halogenated esters and carbamates significantly enhances bactericidal and antifungal properties. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this remarkable class of compounds.
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A Comparative Guide to In Vitro Testing Protocols for Isoquinoline-Based Kinase Inhibitors
This guide provides a comprehensive overview and comparison of in vitro testing protocols specifically tailored for the evaluation of isoquinoline-based kinase inhibitors. As a class of compounds, isoquinoline derivatives have emerged as a promising framework for targeting a wide array of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro experiments for this important class of inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
The Landscape of Kinase Inhibition by Isoquinolines
Protein kinases have become major therapeutic targets over the last two decades, with numerous small-molecule kinase inhibitors (SMKIs) approved for treating various diseases, particularly cancer.[3] The core challenge in developing effective kinase inhibitors lies in achieving selectivity, as the ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[4][5] Off-target effects can lead to undesirable side effects, making the careful in vitro characterization of new chemical entities paramount.[4] Isoquinoline alkaloids and their synthetic derivatives have shown potent inhibitory activity against a range of kinases, often by competing with ATP for binding to the enzyme's active site.[6] This guide will walk you through the essential in vitro assays to characterize the potency, selectivity, and cellular activity of these compounds.
Foundational Biochemical Assays: Measuring Direct Enzyme Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a purified system. These biochemical assays can be broadly categorized into activity assays, which measure the formation of the phosphorylated product, and binding assays, which quantify the interaction between the inhibitor and the kinase.[7]
Workflow for Biochemical Kinase Assays
Below is a generalized workflow for conducting biochemical kinase assays to determine inhibitor potency.
Caption: A typical workflow for a Western blot-based CETSA experiment. [8]
Phospho-Protein Analysis (Western Blotting)
A common way to assess the functional consequence of kinase inhibition in cells is to measure the phosphorylation status of a known downstream substrate of the target kinase.
-
Principle of Operation: Cells are treated with the isoquinoline inhibitor, often after stimulation with an appropriate growth factor or mitogen to activate the signaling pathway. The cells are then lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using a phospho-specific antibody that recognizes the phosphorylated form of the substrate protein. A decrease in the phospho-signal indicates inhibition of the upstream kinase.
-
Causality Behind Experimental Choices: This method provides direct evidence of the inhibitor's effect on the target signaling pathway. [9]It is a crucial step in validating the mechanism of action.
-
Experimental Protocol: In-Cell Western for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isoquinoline inhibitor for a predetermined time (e.g., 2-24 hours). Include appropriate vehicle controls.
-
Stimulation (if necessary): Stimulate the cells with an activator of the target pathway to induce substrate phosphorylation.
-
Fixation & Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific to the phosphorylated target protein.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition: Image the plate using a fluorescent plate reader or imager.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the data and plot a dose-response curve to determine the cellular IC50 value. [10]
-
Cell Viability and Proliferation Assays (MTT/CellTiter-Glo®)
These assays measure the overall effect of the inhibitor on cell health and growth, which is particularly relevant for anti-cancer drug development.
-
Principle of Operation:
-
MTT: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. [1] * CellTiter-Glo®: This is a luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline inhibitor for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Detection: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition). [1]
-
Selectivity Profiling: Understanding Off-Target Effects
Given the conserved nature of the ATP-binding pocket, it is crucial to assess the selectivity of an isoquinoline inhibitor against a broad panel of kinases. [5][11]This is typically done using the biochemical assays described in Section 2 against a large number of different kinases.
-
Causality Behind Experimental Choices: Selectivity profiling helps to identify potential off-target activities that could lead to toxicity or explain unexpected biological effects. [5]It is a critical step for lead optimization and for selecting tool compounds with a clean profile for target validation studies. [11]A two-tiered approach is often cost-effective: an initial screen at a single high concentration (e.g., 1-10 µM) to identify "hits," followed by full IC50 determination for those kinases that show significant inhibition. [11]
Quantifying Selectivity
Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score), which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. [11]A lower score indicates higher selectivity.
Conclusion and Best Practices
The in vitro characterization of isoquinoline-based kinase inhibitors is a multi-step process that requires a thoughtful combination of biochemical and cell-based assays.
-
Start Broad, Then Go Deep: Begin with a sensitive biochemical assay like ADP-Glo™ to determine the potency (IC50) against the primary target.
-
Profile for Selectivity: Screen the compound against a large kinase panel to understand its selectivity profile and identify potential off-target liabilities early.
-
Confirm Target Engagement: Use a method like CETSA to confirm that the inhibitor binds to its intended target within a cellular context.
-
Validate Cellular Activity: Employ phospho-protein analysis to demonstrate inhibition of the target pathway and use cell viability assays to measure the desired phenotypic outcome.
-
Mind the Assay Conditions: Be aware that IC50 values are highly dependent on assay conditions, particularly the ATP concentration for competitive inhibitors. [5][12]Always report these conditions to allow for meaningful comparisons.
By following this structured and logical approach, researchers can build a comprehensive data package that robustly validates the in vitro properties of novel isoquinoline-based kinase inhibitors, paving the way for further preclinical and clinical development.
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Comparative analysis of synthetic routes to functionalized isoquinolines
An In-Depth Comparative Guide to the Synthetic Routes of Functionalized Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2] Consequently, the development of efficient and versatile methods for constructing functionalized isoquinoline rings is of paramount importance to researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of the principal synthetic routes to functionalized isoquinolines, bridging classical name reactions with modern transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, offering field-proven insights to aid in synthetic strategy and experimental design.
Part 1: Classical Synthetic Strategies
For decades, the synthesis of isoquinolines has been dominated by a few powerful, acid-catalyzed cyclization reactions. These methods, which rely on intramolecular electrophilic aromatic substitution, are foundational to heterocyclic chemistry. However, they are often limited to electron-rich aromatic systems and can require harsh reaction conditions.[4]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is one of the most common methods for synthesizing 3,4-dihydroisoquinolines, which can then be easily oxidized to the corresponding isoquinolines.[5] The reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent.[6][7]
Mechanism and Rationale: The reaction is most effective for aromatic rings bearing electron-donating groups, which activate the ring towards electrophilic attack. The choice of a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is critical.[5][8] These reagents activate the amide carbonyl, facilitating the formation of a key nitrilium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the new ring.[5][6]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Reactant Preparation: A solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 mmol) in dry toluene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to the solution at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 110 °C) and stirred for 2 hours. The progress of the reaction is monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured into a mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid.
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[9][10]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a highly efficient method for producing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[11][12] This reaction is of immense biological and synthetic importance, as it mimics the biosynthetic pathway of many isoquinoline alkaloids.[13][14]
Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the amine and the carbonyl compound. In the presence of acid, this Schiff base is protonated to form a reactive iminium ion.[15] This ion then acts as the electrophile in an intramolecular attack by the electron-rich aromatic ring, a process known as a Mannich-type reaction, to yield the THIQ product.[11] The reaction works best with activated aromatic rings and is often carried out under milder conditions than the Bischler-Napieralski reaction.[16]
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reactant Preparation: To a solution of β-phenylethylamine (1.0 mmol) in a mixture of water and ethanol (1:1, 10 mL), acetaldehyde (1.2 mmol) is added.
-
Acid Catalyst: Concentrated hydrochloric acid is added dropwise until the pH of the solution is approximately 4-5.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours. The formation of the product can be monitored by TLC or LC-MS.
-
Workup: The reaction mixture is basified with a saturated solution of sodium bicarbonate until pH > 8.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the pure tetrahydroisoquinoline.[17]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal.[18][19] These starting materials are formed by the condensation of an aromatic aldehyde or ketone with a 2,2-dialkoxyethylamine.[20][21]
Mechanism and Rationale: The reaction proceeds under strong acidic conditions, typically using concentrated sulfuric acid.[18] The mechanism involves the formation of an electrophilic species through the protonation and subsequent elimination of one of the alkoxy groups. The aromatic ring then attacks this electrophile. A second elimination of an alcohol molecule upon protonation of the remaining alkoxy group leads to the final aromatic isoquinoline product.[19][21] A significant drawback is that the reaction often gives low yields and can produce undesired regioisomers unless carefully controlled.[22]
Caption: Mechanism of the Pomeranz-Fritsch Reaction.
Experimental Protocol: General Procedure for Isoquinoline Synthesis
-
Reactant Preparation: The benzalaminoacetal (1.0 mmol), derived from the corresponding benzaldehyde and 2,2-diethoxyethylamine, is added slowly to a flask containing concentrated sulfuric acid (5 mL) at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 12-16 hours.
-
Workup: The reaction mixture is carefully poured onto crushed ice and then neutralized with a cold aqueous solution of sodium hydroxide.
-
Extraction: The product is extracted with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to afford the isoquinoline.[22]
Part 2: Modern Synthetic Strategies via Transition-Metal Catalysis
Recent decades have witnessed a paradigm shift in isoquinoline synthesis, driven by the power of transition-metal catalysis.[23] These methods, particularly those involving C-H activation, offer unparalleled efficiency, functional group tolerance, and access to substitution patterns that are difficult to achieve via classical routes.[2]
Palladium-Catalyzed C-H Activation/Annulation
Palladium catalysis has emerged as a robust tool for constructing isoquinolines and isoquinolinones.[24] A common strategy involves the coupling of a benzamide derivative, often bearing an N-alkoxy or N-methoxy directing group, with an alkyne or allene.[24][25]
Mechanism and Rationale: The catalytic cycle typically begins with the coordination of the directing group (e.g., the oxygen of an N-methoxy amide) to the palladium center. This directs the catalyst to selectively cleave an ortho C-H bond, forming a five-membered palladacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner like an alkyne. Subsequent reductive elimination and aromatization furnishes the isoquinoline product and regenerates the active palladium catalyst. These reactions often proceed under milder conditions than classical methods and exhibit broad substrate scope.[4][26]
Caption: General Catalytic Cycle for Pd-Catalyzed C-H Annulation.
Experimental Protocol: Pd-Catalyzed Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃ (2.0 equiv.), and DIPEA (2.0 equiv.).
-
Solvent and Reactant Addition: Add dry toluene (10 mL) followed by the 2,3-allenoic acid ester (3.0 equiv.).
-
Reaction: The tube is sealed, and the mixture is heated at 85 °C for 4 hours.
-
Workup: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.[24]
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts are exceptionally effective for C-H activation and have been widely applied to the synthesis of isoquinolines and isoquinolinones.[27][28][29] These reactions often utilize directing groups such as oximes, imines, or hydrazones to guide the catalyst to the ortho C-H bond.[27][30]
Mechanism and Rationale: Similar to palladium catalysis, the reaction is initiated by a directing group-assisted C-H activation to form a rhodacycle. This intermediate then reacts with a coupling partner, such as an alkyne or allenoate.[30] A key advantage of many Rh(III)-catalyzed systems is that they can operate under redox-neutral conditions, avoiding the need for an external oxidant.[27][30] This is achieved by designing the directing group to be "internal" or "oxidizing," where it is cleaved during the catalytic cycle to regenerate the active Rh(III) species.[27]
Caption: General Catalytic Cycle for Rh(III)-Catalyzed C-H Annulation.
Experimental Protocol: Rh(III)-Catalyzed Annulation of an Acetophenone Oxime
-
Reaction Setup: A mixture of acetophenone O-acetyl oxime (0.2 mmol), the allenoate (0.3 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) is placed in a screw-capped vial.
-
Solvent Addition: Dichloroethane (DCE, 1.0 mL) is added to the vial.
-
Reaction: The vial is sealed and the mixture is stirred at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is directly purified by preparative thin-layer chromatography (PTLC) on silica gel to afford the functionalized isoquinoline.[30]
Part 3: Comparative Data Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes and compares the key features of the discussed methodologies.
| Feature | Bischler-Napieralski | Pictet-Spengler | Pomeranz-Fritsch | Pd-Catalyzed C-H Annulation | Rh(III)-Catalyzed C-H Annulation |
| Product Core | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline | Isoquinoline | Isoquinoline / Isoquinolinone | Isoquinoline / Isoquinolinone |
| Key Transformation | Electrophilic Aromatic Substitution | Mannich-type Reaction | Electrophilic Aromatic Substitution | C-H Activation / Annulation | C-H Activation / Annulation |
| Typical Conditions | Harsh (POCl₃, PPA, reflux) | Mild to Moderate (Acid catalyst, RT to reflux) | Harsh (Conc. H₂SO₄) | Mild to Moderate (Heat, inert atm.) | Mild to Moderate (Heat, inert atm.) |
| Aromatic Ring Requirement | Electron-rich | Electron-rich | Generally electron-rich | Broad scope, tolerant of EWGs | Broad scope, tolerant of EWGs |
| Functional Group Tolerance | Poor to Moderate | Good | Poor | Good to Excellent | Good to Excellent |
| Key Advantages | Well-established, simple starting materials | Biomimetic, high yields, mild conditions | Direct access to aromatic core | High atom economy, broad scope, novel substitution patterns | High atom economy, redox-neutral options, excellent functional group tolerance |
| Key Disadvantages | Harsh conditions, limited to activated systems | Product is a reduced THIQ core | Harsh conditions, often low yields, potential regioisomers | Requires directing group, expensive catalyst | Requires directing group, expensive catalyst |
| Typical Yields | 50-80% | 70-95% | 20-60% | 60-90% | 60-95% |
Conclusion
The synthesis of functionalized isoquinolines has evolved significantly from its classical roots. While the Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch reactions remain valuable for constructing specific isoquinoline cores, particularly from electron-rich precursors, their application is often hampered by harsh conditions and limited functional group tolerance.
The advent of transition-metal-catalyzed C-H activation has revolutionized the field. Palladium and rhodium-catalyzed methodologies provide access to a vast array of highly functionalized isoquinolines under milder conditions. These modern routes exhibit superior functional group tolerance and enable the construction of substitution patterns that are inaccessible through classical methods. For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule, desired substitution pattern, and available starting materials. For complex targets requiring high levels of functionalization, modern C-H activation strategies often represent the most powerful and versatile approach.
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Efficacy of 1,3-Dichloro-7-methylisoquinoline Derivatives Against Drug-Resistant Cancer Cells: A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the ever-evolving challenge of drug resistance in cancer, the isoquinoline scaffold has emerged as a promising framework for the development of potent and selective anticancer agents.[1][2] This guide provides a comprehensive technical overview of the prospective efficacy of 1,3-dichloro-7-methylisoquinoline derivatives, a targeted subclass of isoquinolines, in overcoming multidrug resistance (MDR) in cancer cells. While direct and extensive experimental data on this specific derivative class remains nascent, this document synthesizes established principles from closely related isoquinoline and quinoline analogs to present a cogent and scientifically-grounded comparison. We will delve into a plausible synthetic strategy, benchmark hypothetical efficacy against standard chemotherapeutics, and provide detailed experimental protocols for the evaluation of these compounds.
The Rationale for Targeting Drug-Resistant Cancer with Isoquinoline Derivatives
Multidrug resistance is a primary obstacle to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[3] Isoquinoline derivatives have demonstrated the ability to counteract this resistance through various mechanisms, including direct inhibition of efflux pumps and modulation of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5][6] The strategic placement of chloro and methyl groups on the isoquinoline core, as in the this compound scaffold, is hypothesized to enhance lipophilicity and target engagement, potentially leading to improved efficacy and circumvention of resistance mechanisms.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to generate a library of this compound derivatives for screening can be envisioned based on established isoquinoline synthesis methodologies. The Bischler-Napieralski reaction serves as a foundational method for constructing the isoquinoline core.[7]
Caption: Proposed synthesis of this compound derivatives.
Comparative Efficacy: A Benchmarking Perspective
To contextualize the potential of this compound derivatives, we present a hypothetical comparative analysis of their cytotoxic activity against both drug-sensitive and drug-resistant cancer cell lines. The data in the following table is illustrative and extrapolated from studies on structurally related chloroquinoline and isoquinoline compounds, serving as a benchmark for what one might expect to observe in experimental settings.
| Compound/Drug | Cell Line | IC50 (µM) - 48h | Resistance Index (RI) |
| Doxorubicin | MCF-7 (Sensitive) | 0.5 | 10 |
| MCF-7/ADR (Resistant) | 5.0 | ||
| Cisplatin | A549 (Sensitive) | 2.0 | 8 |
| A549/CDDP (Resistant) | 16.0 | ||
| Hypothetical Derivative 1 | MCF-7 (Sensitive) | 1.2 | 1.5 |
| MCF-7/ADR (Resistant) | 1.8 | ||
| Hypothetical Derivative 2 | A549 (Sensitive) | 3.5 | 1.2 |
| A549/CDDP (Resistant) | 4.2 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Elucidating the Mechanism of Action: Key Experimental Protocols
A thorough investigation into the mechanism by which this compound derivatives exert their effects on drug-resistant cancer cells is paramount. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
This assay determines the dose-dependent effect of the compounds on the viability of cancer cells.[8][9]
Protocol:
-
Cell Seeding: Plate drug-sensitive (e.g., MCF-7, A549) and their drug-resistant counterparts (e.g., MCF-7/ADR, A549/CDDP) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and control drugs (e.g., doxorubicin, cisplatin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.[8][10]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Evaluation of Apoptosis Induction
To determine if the compounds induce programmed cell death, flow cytometry with Annexin V/Propidium Iodide (PI) staining and Western blotting for key apoptotic proteins are essential.[11][12]
Flow Cytometry Protocol:
-
Cell Treatment: Treat drug-resistant cells with the test compounds at their IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, and Annexin V/PI double-positive cells are in late apoptosis or necrosis.[12]
Western Blot Protocol for Caspase Cleavage:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, PARP, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[13]
P-glycoprotein (P-gp) Inhibition Assay
This assay assesses the ability of the compounds to inhibit the efflux function of P-gp, a key mechanism of multidrug resistance.
Rhodamine 123 Accumulation Assay Protocol:
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the this compound derivatives or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to each well and incubate for a further 1-2 hours.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compounds indicates P-gp inhibition.
Analysis of the PI3K/Akt/mTOR Signaling Pathway
Western blotting can be used to investigate the effect of the compounds on this critical cell survival pathway.[4][14]
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
Western Blot Protocol for PI3K/Akt/mTOR Pathway:
-
Cell Treatment and Lysis: Treat drug-resistant cells with the test compounds and prepare protein lysates as previously described.
-
Antibody Probing: Probe membranes with primary antibodies against phosphorylated and total forms of key proteins in the pathway, such as Akt (p-Akt at Ser473) and mTOR (p-mTOR at Ser2448).
-
Detection and Analysis: Visualize the bands and quantify the changes in the phosphorylation status of these proteins relative to their total protein levels. A decrease in the phosphorylated forms would suggest inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
While the direct investigation of this compound derivatives is an emerging area, the foundational knowledge from related heterocyclic compounds strongly suggests their potential as effective agents against drug-resistant cancers. The proposed synthetic strategies and detailed experimental protocols within this guide provide a robust framework for their systematic evaluation. Future research should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro and in vivo studies to validate their efficacy and elucidate their precise mechanisms of action. Such endeavors will be crucial in determining their potential for clinical development as next-generation anticancer therapeutics.
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A Comparative Guide to the Anticancer Potential of Novel Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of natural and synthetic compounds under investigation, isoquinoline alkaloids and their derivatives have emerged as a particularly promising class of anticancer agents. This guide provides a comprehensive benchmarking of two prominent isoquinoline derivatives, Berberine and Noscapine, against the established chemotherapeutic agents Doxorubicin and Cisplatin. Furthermore, it will touch upon the clinical-stage indenoisoquinoline, LMP776, to highlight the diverse therapeutic strategies stemming from the isoquinoline scaffold.
This document is designed to be a practical resource for researchers in drug discovery and development. It delves into the mechanisms of action, provides detailed experimental protocols for comparative analysis, and presents a synthesis of expected data to guide your research endeavors.
The Rise of Isoquinoline Derivatives in Oncology
The isoquinoline scaffold is a recurring motif in a vast array of biologically active natural products.[1] This structural framework has proven to be a versatile template for the development of potent anticancer agents that can modulate a wide range of cellular processes.[1][2] These include, but are not limited to, the targeting of topoisomerases, disruption of microtubule dynamics, and interference with critical signaling pathways such as PI3K/Akt/mTOR.[1]
This guide will focus on two readily available and extensively studied natural isoquinoline alkaloids, Berberine and Noscapine, as exemplars of the therapeutic potential of this class of compounds. We will also briefly discuss the novel indenoisoquinoline derivative, LMP776, to illustrate the ongoing innovation in this field.
Profiling the Anticancer Mechanisms
A deep understanding of a compound's mechanism of action is fundamental to its rational development as a therapeutic agent. Here, we dissect the molecular pathways through which our selected isoquinoline derivatives and standard chemotherapeutics exert their anticancer effects.
Novel Isoquinoline Derivatives:
-
Berberine: This well-known isoquinoline alkaloid, extracted from plants of the Berberis species, exhibits a multi-faceted anticancer profile. It has been shown to induce apoptosis in breast cancer cells (MCF-7) through a mitochondrial-dependent pathway, characterized by the release of cytochrome c and activation of caspase-9.[3] Furthermore, Berberine can arrest the cell cycle and suppress the migration of MCF-7 cells by down-regulating chemokine receptors.[4][5] Its broad mechanism also involves the inhibition of cell proliferation and angiogenesis.[6]
-
Noscapine: Traditionally used as a cough suppressant, Noscapine has been repurposed as a promising anticancer agent due to its ability to disrupt microtubule dynamics.[7] This interaction leads to mitotic arrest and the induction of apoptosis in a variety of cancer cells, including non-small cell lung cancer (A549).[8] Noscapine's mechanism involves the activation of the c-jun N-terminal kinase (JNK) signaling pathway and the modulation of apoptosis-related proteins.[8]
-
LMP776 (Indimitecan): Representing the next generation of synthetic isoquinoline derivatives, LMP776 is a non-camptothecin inhibitor of topoisomerase I (Top1).[9] It stabilizes the Top1-DNA cleavage complex, leading to DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[10][11] LMP776 is currently in clinical trials and has shown promise in overcoming some of the limitations of traditional Top1 inhibitors.[10][12]
Established Anticancer Drugs:
-
Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin is an anthracycline antibiotic with a multi-pronged mechanism of action.[13] It intercalates into DNA, inhibiting DNA replication and transcription.[14][15] Doxorubicin is also a potent inhibitor of topoisomerase II, leading to DNA double-strand breaks.[14][15] Additionally, it generates reactive oxygen species (ROS), which contribute to its cytotoxicity.[16]
-
Cisplatin: This platinum-based drug is widely used in the treatment of various solid tumors.[17][18] Its primary mechanism of action involves the formation of covalent adducts with DNA, primarily intrastrand crosslinks between purine bases.[17][19] These adducts distort the DNA structure, interfering with DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis.[19][20][21]
Benchmarking Methodology: Experimental Protocols
To facilitate a direct and meaningful comparison of these compounds, we provide detailed, step-by-step protocols for key in vitro and in vivo assays. The rationale behind critical steps is explained to ensure robust and reproducible data generation.
In Vitro Proliferation and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate breast cancer (MCF-7) and non-small cell lung cancer (A549) cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Berberine, Noscapine, Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22][23]
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro benchmarking of anticancer compounds.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells as described in the MTT assay protocol in 6-well plates.
-
Cell Harvesting: After 48 hours of treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's instructions.[14][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as previously described.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[25]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[13][15][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[26]
Comparative Data Analysis
The following tables present a synthesis of expected data from the described in vitro assays, comparing the novel isoquinoline derivatives with standard chemotherapeutic agents in breast (MCF-7) and lung (A549) cancer cell lines. This data is compiled from published literature and plausible extrapolations to provide a comprehensive comparative overview.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Berberine | 25 | ~140[5] |
| Noscapine | ~42 | 61.25[8] |
| Doxorubicin | 0.5 | ~0.071[27] |
| Cisplatin | ~5-10 | 6.14[27] |
Table 2: Apoptosis Induction (% of Apoptotic Cells - Early + Late) after 48h Treatment
| Compound (Concentration) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Control | ~5% | ~5% |
| Berberine (IC₅₀) | ~35-45%[4][28] | ~25-35% |
| Noscapine (IC₅₀) | ~30-40% | ~62% (with Cisplatin)[29] |
| Doxorubicin (IC₅₀) | ~60-70%[9][25] | ~40-50% |
| Cisplatin (IC₅₀) | ~25-35% | ~28.7%[18] |
Table 3: Cell Cycle Arrest (% of Cells in Arrested Phase) after 48h Treatment
| Compound (Concentration) | MCF-7 (Breast Cancer) - Arrest Phase | A549 (Lung Cancer) - Arrest Phase |
| Berberine (IC₅₀) | G0/G1 (~80%)[5] | G2/M |
| Noscapine (IC₅₀) | G2/M | G1 (~75%)[19] |
| Doxorubicin (IC₅₀) | G2/M (~27%)[25] | G2/M |
| Cisplatin (IC₅₀) | G2/M | G0/G1 (~80%)[30] |
Signaling Pathway of Berberine-Induced Apoptosis in MCF-7 Cells
Caption: Berberine induces apoptosis in MCF-7 cells via the mitochondrial pathway.
In Vivo Antitumor Efficacy: Xenograft Models
To translate in vitro findings into a more physiologically relevant context, we outline a general protocol for assessing the antitumor activity of the selected compounds in mouse xenograft models.
General Protocol for Subcutaneous Xenograft Model:
-
Cell Implantation: Subcutaneously inject 1 x 10⁷ MCF-7 or A549 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[31] For MCF-7 models, estrogen supplementation is required for tumor growth.[32]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][3]
-
Compound Administration: Administer the compounds (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI).
Expected In Vivo Outcomes:
Based on published studies, we can anticipate the following trends in tumor growth inhibition:
-
Berberine: Has been shown to inhibit the growth of MCF-7 xenografts in vivo.[14]
-
Noscapine: Demonstrates significant tumor growth reduction in A549 xenograft models, with a dose-dependent effect.[8][33] Combination with Cisplatin can lead to a synergistic reduction in tumor volume.[8][10]
-
Doxorubicin: Effective in reducing tumor growth in MCF-7 xenograft models.
-
Cisplatin: Shows tumor growth inhibition in A549 xenograft models.[1][3][11][18]
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of novel isoquinoline derivatives against established anticancer drugs. The presented data, synthesized from the scientific literature, suggests that Berberine and Noscapine possess significant anticancer properties, acting through distinct mechanisms to induce cell death and inhibit proliferation in breast and lung cancer models.
While the in vitro potency of these natural products may appear lower than that of Doxorubicin and Cisplatin, their favorable safety profiles and potential for synergistic combinations with existing chemotherapeutics make them highly attractive candidates for further development. The ongoing clinical investigation of synthetic isoquinoline derivatives like LMP776 further underscores the therapeutic promise of this chemical scaffold.
As a Senior Application Scientist, I encourage researchers to utilize the provided protocols as a starting point for their own investigations. The multifaceted nature of isoquinoline derivatives offers a rich field for discovery, with the potential to uncover novel therapeutic strategies for a range of malignancies. Further research should focus on optimizing delivery systems, exploring combination therapies, and elucidating the full spectrum of their molecular targets to unlock their full clinical potential.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Functionalized 7-Methylisoquinolines
The Analytical Challenge: Beyond the Formula
The 7-methylisoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds. When a synthetic route yields a novel functionalized derivative, confirming its structure is paramount. The primary challenge lies not in just identifying the presence of the core and its functional groups, but in definitively establishing their precise locations. For instance, distinguishing between a substitution at the C5 versus the C8 position, or on the pyridine versus the benzene ring, is a non-trivial task that requires a multi-faceted analytical approach.
This guide details an integrated spectroscopic workflow designed to provide irrefutable evidence for the structure of such compounds, leveraging the complementary strengths of Mass Spectrometry, NMR, and Vibrational & Electronic Spectroscopy.
The Workflow: An Integrated Approach
A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each step provides a piece of the puzzle, with 2D NMR experiments often serving as the final arbiter for confirming connectivity.
Caption: A typical workflow for structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial validation step, confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the synthesized molecule.
Expertise & Rationale: For isoquinoline alkaloids, electrospray ionization (ESI) is a highly effective and soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺.[1] This immediately confirms the molecular weight of the target compound. The real power comes from HRMS (e.g., Q-TOF or Orbitrap), which provides a mass measurement with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula, instantly ruling out a vast number of alternative structures.
Comparative Data: Mass Spectrometry Techniques
| Technique | Information Provided | Strengths | Limitations |
| Low-Resolution MS | Nominal Molecular Weight | Fast, widely available. | Cannot distinguish between isobaric formulas. |
| High-Resolution MS (HRMS) | Exact Mass & Elemental Formula | Provides unambiguous molecular formula.[2] | More expensive, requires careful calibration. |
| Tandem MS (MS/MS) | Structural Fragments | Helps locate substituents by analyzing fragmentation patterns.[3][4] | Fragmentation can be complex and requires expertise to interpret. |
Generalized Experimental Protocol (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with ESI.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI, as the nitrogen in the isoquinoline ring is readily protonated.[1]
-
Mass Analysis: Acquire data using a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass. Compare this to the theoretical formula of the target functionalized 7-methylisoquinoline.
NMR Spectroscopy: The Core of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D and 2D experiments is required for the complete and unambiguous assignment of the 7-methylisoquinoline skeleton.
1D NMR (¹H, ¹³C, DEPT): The Initial Sketch
¹H and ¹³C NMR provide the first look at the electronic environment of the hydrogen and carbon atoms in the molecule.
Expertise & Rationale: The aromatic region of the ¹H NMR spectrum of a 7-methylisoquinoline will show a set of distinct signals. The key is to understand how substitution patterns affect chemical shifts and coupling constants. Protons on the pyridine ring (C1-H, C3-H, C4-H) are generally more deshielded (further downfield) than those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[5] The methyl group at C7 provides a crucial singlet around 2.5 ppm. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential for distinguishing between CH, CH₂, and CH₃ carbons, which simplifies the interpretation of the often-complex ¹³C spectrum.
2D NMR: Connecting the Dots
While 1D NMR provides the parts list, 2D NMR shows how they are connected. For complex heterocyclic systems, these experiments are not optional; they are essential for rigorous proof of structure.[6]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] In a 7-methylisoquinoline, COSY will reveal the coupling network of the protons on the benzene ring (e.g., H5-H6) and the pyridine ring (e.g., H3-H4), helping to piece together fragments of the structure.
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[8][9] It allows for the direct assignment of all protonated carbons in one go, creating a highly reliable map of C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this analytical problem. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[7][10] Its power lies in its ability to "see" across quaternary (non-protonated) carbons and heteroatoms. This is the only way to definitively place a functional group on a specific carbon and to link the different spin systems identified by COSY. For example, a correlation from the C7-methyl protons to the C6, C8, and C7 carbons provides an unambiguous anchor point for assigning the benzene portion of the ring system.
Caption: Key 2D NMR correlations on the 7-methylisoquinoline core.
Generalized Experimental Protocol (2D NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should fully dissolve the sample.[11]
-
1D Spectra Acquisition: Acquire high-quality ¹H, ¹³C, and DEPT-135 spectra. These are necessary for referencing and for setting the spectral widths of the 2D experiments.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Run a standard sensitivity-improved, gradient-selected HSQC experiment. Set the ¹³C spectral width to cover the full range of expected carbon signals (~0-160 ppm).
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. This experiment is optimized for long-range couplings, typically around 8 Hz.[7] This value is a good compromise for detecting both 2-bond and 3-bond correlations in aromatic systems.
-
Data Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to build the molecular structure piece by piece, starting from an unambiguous signal like the C7-methyl group.
Comparative Data: NMR Experiments
| Experiment | Information Provided | Key Application for 7-Methylisoquinolines |
| ¹H NMR | Proton environment, multiplicity | Initial assessment of aromatic substitution pattern. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the total number of carbons in the molecule. |
| DEPT | Carbon type (CH, CH₂, CH₃) | Differentiates protonated carbons, simplifying ¹³C assignment. |
| COSY | ¹H-¹H coupling networks | Identifies contiguous proton systems on the rings.[10] |
| HSQC | Direct ¹H-¹³C one-bond correlations | Unambiguously links protons to their attached carbons.[7] |
| HMBC | Long-range ¹H-¹³C` correlations (2-3 bonds) | The definitive experiment for placing substituents and connecting all fragments.[6][12] |
FTIR and UV-Vis Spectroscopy: Functional Group & System Confirmation
These techniques provide valuable, albeit lower-resolution, information that complements the data from MS and NMR.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
Rationale: FTIR is used to confirm the presence of specific functional groups introduced during synthesis.[13] For example, a strong absorption around 1650-1750 cm⁻¹ would confirm a carbonyl group (C=O), while a broad peak above 3200 cm⁻¹ would indicate an alcohol (O-H) or amine (N-H) group. This serves as a quick and simple validation of the chemical transformation.
-
Protocol: A small amount of the solid sample is analyzed using an ATR (Attenuated Total Reflectance) accessory, or a solution is prepared in a suitable IR-transparent solvent.
UV-Vis (Ultraviolet-Visible) Spectroscopy:
-
Rationale: The isoquinoline core is an extended conjugated π-system that absorbs UV light. The position (λ_max) and intensity of these absorption bands are sensitive to the substitution pattern and the nature of the functional groups.[14][15] While not typically used for primary structure determination, it can be used to compare a series of related compounds or to confirm that the core chromophore is intact.
-
Protocol: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane), and the absorbance is measured over the 200-400 nm range.
Conclusion: A Self-Validating System
The definitive structural characterization of a novel functionalized 7-methylisoquinoline is achieved not by a single "magic bullet" technique, but by the logical integration of multiple spectroscopic methods. The process begins with HRMS to establish the correct elemental formula. 1D NMR provides an initial structural sketch, which is then rigorously tested and completed using a suite of 2D NMR experiments. COSY defines proton networks, HSQC links protons to their carbons, and critically, HMBC establishes the long-range connectivity that pieces the entire puzzle together. Finally, FTIR and UV-Vis serve as rapid checks to confirm the presence of expected functional groups and the integrity of the core electronic system. When the data from each of these disparate techniques converge to support a single, unambiguous structure, the researcher can have the highest degree of confidence in their result.
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A Researcher's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 1,3-Dichloro-7-methylisoquinoline
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a paramount objective. Non-selective kinase inhibitors can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation, which can compromise their therapeutic utility.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel class of kinase inhibitors derived from the 1,3-Dichloro-7-methylisoquinoline scaffold. While this specific scaffold is used as a guiding example, the principles and methodologies described herein are broadly applicable to the characterization of any novel kinase inhibitor.
The Critical Importance of Kinase Inhibitor Selectivity
The ATP-binding site of protein kinases, the primary target for most small molecule inhibitors, exhibits a high degree of conservation across the kinome.[4] This structural similarity presents a significant challenge in the design of truly selective inhibitors. A compound that potently inhibits the intended target kinase may also exhibit activity against dozens of other kinases, leading to a polypharmacological profile.[5] While in some instances, multi-targeting can be advantageous for therapeutic efficacy, a thorough understanding of an inhibitor's selectivity profile is essential for several reasons:
-
Predicting and Mitigating Off-Target Toxicities: Unintended inhibition of kinases can disrupt normal cellular signaling, leading to adverse effects.[2][3] For instance, inhibition of the hERG potassium channel, a non-kinase off-target, is a known cause of cardiotoxicity for some kinase inhibitors.[6]
-
Elucidating the True Mechanism of Action: A clear understanding of a compound's on- and off-target activities is crucial for attributing its biological effects to the inhibition of the intended target.[7]
-
Guiding Lead Optimization: Selectivity profiling provides critical structure-activity relationship (SAR) data that can guide medicinal chemistry efforts to improve potency and reduce off-target interactions.[8]
-
Identifying Opportunities for Drug Repurposing: A comprehensive selectivity profile may reveal unexpected potent activity against other kinases, suggesting potential new therapeutic applications.
This guide will walk you through the essential experimental workflows to build a robust selectivity profile for a hypothetical kinase inhibitor derived from the this compound scaffold, which we will refer to as DMCI-1 .
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
The assessment of kinase inhibitor selectivity is a multi-faceted process that typically involves a tiered approach, starting with broad screening and progressing to more detailed characterization of on- and off-target interactions.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Initial Screening
The initial step is to ascertain the primary target of DMCI-1 and to get a broad overview of its interactions across the kinome.
1. Primary Target Engagement Assay:
This is a focused biochemical assay to confirm that DMCI-1 binds to and inhibits its intended target kinase.
-
Principle: Measures the ability of the inhibitor to compete with ATP for binding to the kinase and subsequent phosphorylation of a substrate.
-
Protocol:
-
Immobilize the purified target kinase on a multi-well plate.
-
Add a known concentration of a biotinylated substrate peptide and a fixed concentration of ATP, along with varying concentrations of DMCI-1 .
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and wash the plate.
-
Add a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of the kinase.
-
-
Data Interpretation: The result is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
2. Broad Kinome Profiling:
This provides a global view of the selectivity of DMCI-1 against a large panel of kinases. Several commercial services offer kinome profiling against hundreds of kinases.
-
Principle: Typically performed as a single-dose screen (e.g., at 1 µM) to identify potential off-targets. The assay format can be based on various technologies, including radiometric assays ([³³P]-ATP incorporation), fluorescence-based assays, or competitive binding assays.[1][9]
-
Protocol (Example using a competitive binding assay):
-
A large panel of recombinant kinases, each tagged with a DNA label, is used.
-
An immobilized, broad-spectrum kinase inhibitor is used as a ligand.
-
The kinase panel is incubated with the immobilized ligand in the presence of a single high concentration of DMCI-1 .
-
The amount of each kinase bound to the immobilized ligand is quantified using the DNA tags (e.g., via qPCR).
-
The percentage of inhibition for each kinase is calculated by comparing the amount of bound kinase in the presence and absence of DMCI-1 .
-
-
Data Interpretation: The results are often visualized as a "kinome tree" or a dendrogram, where inhibited kinases are highlighted. This provides a rapid visual assessment of the inhibitor's selectivity.
Tier 2: Quantitative Analysis
Once initial hits and off-targets are identified, the next step is to quantify the potency of these interactions.
1. IC50/Kd Determination for On- and Off-Targets:
For the primary target and any significant off-targets identified in the broad kinome screen (e.g., >70% inhibition), full dose-response curves are generated to determine the IC50 (for enzymatic activity) or Kd (for binding affinity) values.[7]
-
Principle: Similar to the primary target engagement assay, but with a full titration of the inhibitor concentration.
-
Protocol: Follow the protocol for the primary target engagement assay, but with a 10-point dose-response curve for DMCI-1 .
-
Data Interpretation: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. A lower IC50 value indicates higher potency.
2. Cellular Target Engagement Assays:
It is crucial to confirm that the inhibitor can engage its target in a cellular context.[10]
-
Principle: Measures the ability of the inhibitor to bind to the target kinase within intact cells. The NanoBRET™ assay is a common method.
-
Protocol (NanoBRET™):
-
Express the target kinase as a fusion protein with NanoLuc® luciferase in a suitable cell line.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.
-
Add varying concentrations of DMCI-1 .
-
Measure the bioluminescence resonance energy transfer (BRET) between the NanoLuc®-tagged kinase and the fluorescent tracer. Competitive displacement of the tracer by DMCI-1 results in a loss of BRET signal.
-
-
Data Interpretation: The data is used to calculate the cellular IC50 value, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in living cells.
Tier 3: Functional Characterization
The final tier of selectivity assessment involves determining the functional consequences of target and off-target inhibition in a cellular setting.
1. Downstream Signaling Analysis:
-
Principle: Measures the effect of the inhibitor on the phosphorylation of known downstream substrates of the target kinase and key off-target kinases.
-
Protocol (Western Blotting):
-
Treat cells with varying concentrations of DMCI-1 for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of the downstream substrates.
-
Use antibodies against the total protein levels of the substrates as a loading control.
-
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of a downstream substrate provides evidence of on-target (or off-target) pathway modulation.
2. Cellular Phenotypic Assays:
-
Principle: Evaluates the effect of the inhibitor on a cellular phenotype that is known to be regulated by the target kinase (e.g., proliferation, migration, apoptosis).
-
Protocol (Cell Proliferation Assay):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of DMCI-1 .
-
After a defined incubation period (e.g., 72 hours), measure cell viability using a reagent such as resazurin or CellTiter-Glo®.
-
-
Data Interpretation: The results are used to calculate the GI50 (concentration for 50% growth inhibition), which provides a measure of the inhibitor's functional potency.
Comparative Analysis: DMCI-1 vs. Alternative Inhibitors
To provide context for the selectivity of DMCI-1 , it is essential to compare its performance against well-characterized, alternative kinase inhibitors that target the same kinase or kinase family. For this hypothetical guide, let's assume DMCI-1 is a potent inhibitor of Aurora Kinase A (AURKA). We will compare it to Alisertib (MLN8237) , a known selective AURKA inhibitor, and Staurosporine , a non-selective kinase inhibitor.
Table 1: Biochemical Selectivity Profile
| Kinase | DMCI-1 (IC50, nM) | Alisertib (IC50, nM) | Staurosporine (IC50, nM) |
| AURKA | 10 | 1.2 | 6 |
| AURKB | 250 | 12 | 7 |
| AURKC | 500 | 6.5 | 20 |
| VEGFR2 | >10,000 | 5,000 | 15 |
| ABL1 | >10,000 | >10,000 | 20 |
| SRC | >10,000 | >10,000 | 25 |
This is hypothetical data for illustrative purposes.
Table 2: Cellular Activity Profile
| Assay | DMCI-1 | Alisertib | Staurosporine |
| Cellular AURKA Target Engagement (IC50, nM) | 50 | 20 | 30 |
| Inhibition of AURKA Substrate Phosphorylation (IC50, nM) | 75 | 35 | 40 |
| Cell Proliferation (GI50, nM) | 150 | 80 | 10 |
This is hypothetical data for illustrative purposes.
-
DMCI-1 is a potent inhibitor of AURKA, though slightly less so than Alisertib in biochemical assays.
-
DMCI-1 demonstrates superior selectivity for AURKA over AURKB and AURKC compared to Alisertib.
-
Both DMCI-1 and Alisertib are highly selective against a broader panel of kinases compared to the promiscuous inhibitor Staurosporine.
-
The cellular activity of DMCI-1 is consistent with its biochemical profile, demonstrating on-target engagement and downstream pathway modulation.
-
The lower GI50 of Staurosporine, despite similar or weaker activity against AURKA, highlights the contribution of its off-target effects to its cellular toxicity.
Visualizing Signaling Pathways and Experimental Concepts
Caption: Simplified Aurora Kinase A signaling pathway and the point of inhibition by DMCI-1.
Conclusion
The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. By employing a tiered approach that combines biochemical and cell-based assays, researchers can build a detailed understanding of a compound's on- and off-target activities. This knowledge is indispensable for making informed decisions throughout the drug development process, from lead optimization to clinical trial design. For novel scaffolds such as this compound, a rigorous and systematic evaluation of selectivity will be the key determinant of their therapeutic potential.
References
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- Klaeger, S., Gohlke, B., Perrin, J., Kuster, B., & Médard, G. (2017). Chemical-proteomic profiling of kinase inhibitors. Nature Protocols, 12(11), 2343-2362. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Vasta, J. D., Robers, M. B., & Urh, M. (2018). Cellular target engagement. Cell Chemical Biology, 25(1), 13-20. [Link]
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- Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer.
- Joisa, C. U., Chen, K. A., Berginski, M. E., Golitz, B. T., Jenner, M. R., Herrera Loeza, G., ... & Gomez, S. M. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]
- Asquith, C. R., Lait, C., Tizzard, G. J., & Spencer, J. (2018).
- ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM.
- PeerJ. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Engh, R. A., & Bossemeyer, D. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2535-2555. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Review of the therapeutic potential of substituted isoquinolines
An In-Depth Guide to the Therapeutic Potential of Substituted Isoquinolines for Drug Discovery Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged structure" in the field of medicinal chemistry.[1][2] This core is prevalent in a vast number of natural alkaloids and synthetic compounds, granting them access to a wide array of biological targets.[3] The therapeutic versatility of substituted isoquinolines is remarkable, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[2][4][5] The pharmacological profile of these compounds is intricately linked to the nature and placement of substituents on the isoquinoline core, making it a fertile ground for drug design and development.[4]
This guide provides a comparative analysis of the therapeutic potential of various classes of substituted isoquinolines. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore the causality behind experimental designs and present data-driven comparisons to inform future research and development efforts.
Classification and Comparative Biological Activities
Substituted isoquinolines can be broadly categorized into natural alkaloids and synthetic derivatives, each containing numerous subclasses with distinct pharmacological profiles.[6][7] Natural isoquinolines, derived from amino acids like tyrosine or phenylalanine, have a long history in traditional medicine and have provided the blueprint for many modern drugs.[3][4] Synthetic derivatives, on the other hand, are often engineered through structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7]
The following table summarizes the biological activities of key classes of substituted isoquinolines, offering a comparative overview of their therapeutic applications.
| Derivative Class | Key Examples | Primary Biological Activity | Mechanism of Action | Reported Potency (IC50/MIC) | References |
| Protoberberines | Berberine, Palmatine | Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic | DNA intercalation, Topoisomerase inhibition, ROS induction, AMPK activation | Varies widely by target; e.g., ~20-50 µM for some cancer lines | [8][9][10] |
| Benzylisoquinolines | Papaverine, Noscapine | Muscle Relaxant, Anticancer (Antitussive) | Phosphodiesterase inhibition, Microtubule disruption, Apoptosis induction | Papaverine: ~5 µM (PDE10A); Noscapine: ~10-30 µM for cancer lines | [4][7][8] |
| Benzo[c]phenanthridines | Sanguinarine, Chelerythrine | Antimicrobial, Anticancer, Anti-inflammatory | Nucleic acid binding, Inhibition of protein kinase C (PKC), Apoptosis induction | MIC: ~1-10 µg/mL (bacteria); IC50: ~1-5 µM for cancer lines | [9] |
| Aporphines | Corydine, Norisoboldine | Anti-HIV, Anti-inflammatory | Inhibition of HIV-1 reverse transcriptase | Potency varies with specific derivative and assay | [10] |
| Synthetic THIQs | Quinapril, Moexipril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibition | IC50 in nanomolar range | [5] |
| Synthetic Isoquinolin-1-ones | Aminoquinazoline derivatives | Anti-inflammatory | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production | IC50: ~5 µM | [11] |
Key Mechanisms of Action and Signaling Pathways
The diverse therapeutic effects of substituted isoquinolines stem from their ability to modulate a multitude of cellular pathways. Understanding these mechanisms is critical for rational drug design and identifying new therapeutic targets.
Anticancer Mechanisms
The antiproliferative effects of many isoquinoline derivatives are linked to several distinct mechanisms, including the targeting of DNA, disruption of cellular machinery, and interference with key signaling cascades.[5]
-
DNA Damage and Topoisomerase Inhibition: Protoberberines like berberine and benzo[c]phenanthridines can intercalate into DNA or stabilize the DNA-topoisomerase complex, leading to double-strand breaks and cell cycle arrest.[4][5]
-
Microtubule Dynamics Disruption: Noscapine, a benzylisoquinoline, binds to tubulin and alters microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis without causing the significant neurotoxicity associated with other microtubule agents like taxanes.[8]
-
Modulation of Signaling Pathways: Many synthetic isoquinolines are designed to target specific kinases in pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]
Below is a conceptual diagram illustrating how a substituted isoquinoline can induce apoptosis in a cancer cell.
Caption: Conceptual pathway of isoquinoline-induced apoptosis in cancer cells.
Anti-inflammatory Mechanisms
Chronic inflammation is a hallmark of many diseases. Certain synthetic isoquinoline and quinazoline derivatives have been specifically developed to inhibit the production of pro-inflammatory cytokines.[11] A key target is Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation. These compounds can suppress TNF-α production in monocytes stimulated by bacterial lipopolysaccharide (LPS), demonstrating their potential as new anti-inflammatory agents.[11]
Structure-Activity Relationship (SAR) and Experimental Design
The therapeutic efficacy and target selectivity of an isoquinoline derivative are heavily dependent on the substitution pattern on its core structure. SAR studies are therefore fundamental to the drug discovery process, guiding the synthesis of more potent and less toxic analogs.
-
Influence of Substituent Position: Research has shown that the position of substituents significantly impacts biological activity. For instance, substitutions at the 3-position of the isoquinoline ring are often associated with enhanced anti-cancer activity, while substitutions at the 4-position can confer potent anti-malarial properties.[4] Concurrently, modifications at the 1 and 2-positions have been shown to yield prominent antimicrobial activity.[4]
-
Role of Substituent Nature: The type of functional group is equally critical. Electron-donating groups like methoxy (-OCH₃) can enhance the reactivity of the core in certain cyclization reactions essential for synthesis, whereas electron-withdrawing groups can retard these reactions.[12][13] The addition of bulky aryl groups or flexible alkyl chains can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its inhibitory power.
These SAR insights explain the causality behind experimental choices in drug development. For example, if initial screening reveals a hit with moderate anticancer activity, medicinal chemists will systematically synthesize a library of analogs with substitutions at key positions (e.g., C-1, C-3, C-4) to probe the chemical space and identify compounds with improved potency.
Experimental Evaluation: Protocols and Workflow
The validation of a potential therapeutic agent requires a series of robust and reproducible experimental protocols. These assays form a self-validating system, progressing from broad cytotoxicity screening to specific mechanistic studies.
General Experimental Workflow
The evaluation of novel isoquinoline derivatives follows a logical progression, as illustrated in the workflow diagram below. This process ensures that only the most promising candidates advance to more complex and resource-intensive stages of investigation.
Caption: A typical experimental workflow for evaluating novel isoquinoline derivatives.[1]
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay is a standard first-pass screen to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[1]
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Substituted isoquinoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro TNF-α Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit TNF-α production in stimulated immune cells.[11]
-
Principle: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The concentration of TNF-α in the culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
LPS from E. coli
-
Substituted isoquinoline compound stock solution (in DMSO)
-
Human TNF-α ELISA kit
-
-
Methodology:
-
Cell Culture: Culture and differentiate THP-1 cells (if used) or isolate PBMCs from whole blood.
-
Compound Pre-treatment: Plate the cells in a 96-well plate. Add various concentrations of the isoquinoline compound and incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant according to the manufacturer's instructions for the ELISA kit.
-
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and calculate the IC₅₀ value.
Future Perspectives and Conclusion
The therapeutic landscape for substituted isoquinolines continues to evolve. While natural alkaloids like berberine are being rigorously investigated in clinical trials for metabolic diseases, modern synthetic methods, such as C-H activation and annulation, are enabling the rapid creation of novel, highly substituted derivatives with enhanced potency and specificity.[5]
Future research will likely focus on:
-
Multi-target Drugs: Designing single isoquinoline molecules that can modulate multiple targets within a disease pathway, potentially offering greater efficacy and reduced resistance.[6][7]
-
Targeted Delivery: Developing drug delivery systems to improve the bioavailability and reduce off-target toxicity of potent isoquinoline compounds.
-
Biotechnological Production: Leveraging biosynthetic pathways in engineered microorganisms to produce complex isoquinoline alkaloids sustainably.[8]
References
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). ResearchGate.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.
- Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (n.d.). PubMed Central.
- Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Books Gateway.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (n.d.). Semantic Scholar.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. (2021). ResearchGate.
- Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1999). PubMed.
- Chapter 7: Isoquinolines. (2015). Royal Society of Chemistry.
- Isoquinoline. (n.d.). Wikipedia.
- A plausible mechanism for the synthesis of substituted isoquinolines. (n.d.). ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry.
- A Versatile Synthesis of Substituted Isoquinolines. (2012). PubMed Central.
- Isoquinoline. (2017). YouTube.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.
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Beyond the ATP Hinge: A Comparative Guide to Alternative Scaffolds for Novel Kinase Inhibitors
Introduction: The Unmet Need for Kinase Inhibitor Selectivity
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point of drug discovery, particularly in oncology. The traditional approach to kinase inhibition has overwhelmingly centered on the development of ATP-competitive inhibitors. These molecules typically target the highly conserved ATP-binding pocket of the kinase domain. While this strategy has yielded numerous FDA-approved drugs, it is fraught with challenges.[1] The structural similarity of the ATP-binding site across the human kinome makes achieving high selectivity a formidable task, often leading to off-target effects and associated toxicities.[1][2] Furthermore, mutations within the ATP-binding pocket are a common mechanism of acquired drug resistance, rendering many of these inhibitors ineffective over time.
This guide provides an in-depth comparison of alternative scaffolds that circumvent the limitations of ATP-competitive inhibition. We will explore the mechanisms, advantages, and performance of allosteric inhibitors, covalent inhibitors, macrocycles, substrate-competitive inhibitors, and protein degraders (PROTACs). This objective analysis, supported by experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the knowledge to navigate the evolving landscape of kinase inhibitor design.
I. Allosteric Inhibitors: Targeting Less Conserved Pockets for Enhanced Selectivity
Allosteric inhibitors represent a paradigm shift in kinase inhibitor design by binding to sites topographically distinct from the ATP pocket.[3] This binding event induces a conformational change in the kinase, leading to its inactivation. This approach offers a compelling solution to the selectivity challenge, as allosteric sites are generally less conserved than the ATP-binding pocket across the kinome.
Mechanism of Action
Allosteric inhibitors are broadly classified into two types:
-
Type III Inhibitors: These bind to an allosteric pocket immediately adjacent to the ATP-binding site, often stabilizing an inactive conformation of the kinase.[4][5]
-
Type IV Inhibitors: These bind to a remote allosteric pocket, distant from the ATP-binding site, and modulate kinase activity through long-range conformational changes.[4][5]
A prime example of a clinically successful allosteric inhibitor is Asciminib (ABL001) , which targets the myristoyl pocket of the Bcr-Abl kinase, a driver of chronic myeloid leukemia (CML).[4] By binding to this site, Asciminib stabilizes an inactive conformation of the kinase, offering a distinct mechanism from ATP-competitive inhibitors like imatinib.
Performance Comparison: Allosteric vs. ATP-Competitive
The key advantage of allosteric inhibitors is their potential for superior selectivity. This is evident when comparing the clinical performance of Asciminib to the ATP-competitive inhibitor Imatinib.
| Inhibitor | Target | Mechanism | Selectivity Profile | Clinical Efficacy (CML) |
| Imatinib | Bcr-Abl (ATP site) | ATP-Competitive | Inhibits Abl, Kit, and PDGF-R | High initial response rates, but resistance can develop. |
| Asciminib | Bcr-Abl (Myristoyl Pocket) | Allosteric (Type IV) | Highly selective for Abl | Effective in patients resistant to ATP-competitive TKIs.[6][7] At 48 weeks, 67.7% of patients on Asciminib achieved a major molecular response (MMR) compared to 49.0% on investigator-selected TKIs.[5][8] |
II. Covalent Inhibitors: Forging a Lasting Bond for Potent and Sustained Inhibition
Covalent inhibitors are designed to form a stable, covalent bond with a specific amino acid residue within the target kinase, typically a cysteine.[9] This irreversible or reversible covalent modification leads to potent and sustained inhibition, as the inhibitor's effect is not dependent on maintaining a high circulating concentration.
Mechanism of Action
The design of covalent inhibitors involves incorporating a mildly reactive electrophilic "warhead" into a scaffold that provides initial non-covalent binding affinity and selectivity for the target kinase.[9] This two-step process ensures that the covalent bond forms preferentially with the intended target, minimizing off-target reactions.
A prominent example is Osimertinib , a third-generation EGFR inhibitor that covalently targets a cysteine residue (C797) in the ATP-binding site. This allows it to effectively inhibit EGFR mutants that are resistant to first- and second-generation inhibitors, such as the T790M mutation.[10]
Performance Comparison: Covalent vs. Reversible ATP-Competitive
The primary advantages of covalent inhibitors are their high potency and ability to overcome resistance mutations.
| Inhibitor | Target | Mechanism | Selectivity Profile | Potency (k_inact/K_I) |
| Gefitinib | EGFR (ATP site) | Reversible ATP-Competitive | Active against wild-type and some mutant EGFR. | N/A |
| Osimertinib | EGFR (C797) | Covalent | Highly selective for mutant EGFR (L858R/T790M) over wild-type.[11] | Inactivates L858R and L858R/T790M with 20- and 50-fold higher efficiency, respectively, compared to wild-type EGFR.[12] |
| Ibrutinib | BTK (C481) | Covalent | Potent BTK inhibitor, but with off-target activity on other kinases like TEC and EGFR.[13][14] | High |
III. Macrocyclic Inhibitors: Constraining Conformational Flexibility for Improved Drug-like Properties
Macrocyclic inhibitors are characterized by a large ring structure (typically 12-membered or larger) that constrains the molecule into a more rigid, pre-organized conformation.[15][16] This strategy can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their acyclic counterparts.
Mechanism of Action
By reducing the number of rotatable bonds, macrocyclization minimizes the entropic penalty of binding to the target kinase, which can translate to higher binding affinity.[15] The rigid scaffold can also be designed to make more specific interactions with the target, enhancing selectivity. Furthermore, the cyclic structure can shield the molecule from metabolic enzymes and improve cell permeability.
Lorlatinib , a third-generation inhibitor of ALK and ROS1, is a successful example of a macrocyclic kinase inhibitor. Its macrocyclic structure allows it to overcome a broad spectrum of resistance mutations that affect earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier.[17]
Performance Comparison: Macrocyclic vs. Acyclic
| Inhibitor | Target | Structure | Key Advantages | Clinical Efficacy (ALK+ NSCLC) |
| Crizotinib | ALK, ROS1 | Acyclic | First-generation ALK inhibitor. | Subject to resistance mutations (e.g., G1202R). |
| Lorlatinib | ALK, ROS1 | Macrocyclic | Overcomes resistance mutations, potent CNS activity.[17] | In a phase 2 study of pre-treated patients, the overall response rate was 62.4%, with an intracranial response rate of 54.9%.[17] |
IV. Substrate-Competitive Inhibitors: An Under-explored Avenue to Selectivity
Substrate-competitive inhibitors represent a distinct class of non-ATP-competitive inhibitors that bind to the substrate-binding site of the kinase.[3][18] As the substrate-binding site is generally less conserved than the ATP-binding pocket, this approach holds significant promise for achieving high selectivity.[11]
Mechanism of Action
These inhibitors directly compete with the protein or peptide substrate for binding to the kinase's active site. The development of small-molecule substrate-competitive inhibitors has been challenging due to the typically shallow and solvent-exposed nature of the substrate-binding groove.[18]
One of the few reported examples is ON012380 , which was initially described as a Bcr-Abl inhibitor. However, subsequent studies have suggested that its mechanism of inducing apoptosis in CML cells may not be directly through kinase inhibition, highlighting the complexities in this area of research.[19][20][21]
Performance Characteristics
While still an emerging area, substrate-competitive inhibitors offer the theoretical advantage of not being affected by high intracellular ATP concentrations, a factor that can limit the efficacy of ATP-competitive drugs.[16]
V. PROTACs: Hijacking the Cell's Disposal System to Eliminate Target Kinases
Proteolysis-targeting chimeras (PROTACs) are a revolutionary modality that, instead of merely inhibiting a kinase, leads to its complete degradation.
Mechanism of Action
PROTACs are bifunctional molecules composed of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase.[22] This brings the kinase and the E3 ligase into close proximity, leading to the ubiquitination of the kinase and its subsequent degradation by the proteasome.
ARV-110 (Bavdegalutamide) is a clinical-stage PROTAC that targets the Androgen Receptor (AR), a nuclear receptor with kinase activity implications in prostate cancer. It has demonstrated potent and selective degradation of AR.[4][23][24]
Performance Comparison: Degraders vs. Inhibitors
The key advantage of PROTACs is their event-driven, catalytic mode of action. A single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and durable biological effect than traditional inhibition.
| Modality | Target | Mechanism | Key Advantages | Performance Data |
| Enzalutamide | Androgen Receptor | Inhibition (Antagonist) | Blocks androgen binding. | Resistance can develop through AR mutations or overexpression. |
| ARV-110 | Androgen Receptor | Degradation (PROTAC) | Eliminates the entire AR protein, overcoming resistance from mutations and overexpression. Functions catalytically. | Induces AR degradation with a DC50 of ~1 nM in cell lines.[24] |
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP produced.[22][25]
-
Procedure:
-
Perform the kinase reaction in a 384-well plate. A typical 20 µL reaction contains the kinase, substrate, ATP (e.g., 100 µM), and the test inhibitor in kinase assay buffer.[26]
-
Incubate for a set time (e.g., 60 minutes) at room temperature.[26]
-
Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[22]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition based on controls (no inhibitor and no enzyme).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to measure the binding affinity (K_D) and kinetics (k_on, k_off) of an inhibitor to its target kinase.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte (inhibitor) flows over and binds to the immobilized ligand (kinase). This allows for real-time, label-free measurement of binding events.[1][27]
-
Procedure:
-
Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level of 3000-5000 RU for small molecule analysis.[18]
-
Analyte Preparation: Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+ with 1% DMSO). Include a zero-concentration blank for double referencing.
-
Binding Measurement: Inject the inhibitor dilutions over the kinase-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).
-
Cell-Based Western Blot for Target Phosphorylation
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of its target kinase or a downstream substrate in a cellular context.
-
Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. The signal is then compared to the total amount of the target protein.[9][28][29]
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time. Include a vehicle control (e.g., DMSO). If necessary, stimulate the signaling pathway (e.g., with EGF for EGFR).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, boil the samples, and separate the proteins on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total target protein to ensure equal loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the point of inhibition by a covalent inhibitor like Osimertinib.
Caption: Bcr-Abl signaling pathways and the distinct mechanisms of ATP-competitive and allosteric inhibitors.
Experimental Workflows
Sources
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- 23. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Cross-Reactivity Profiling of 1,3-Dichloro-7-methylisoquinoline-Based Compounds
Introduction: The Isoquinoline Scaffold and the Imperative of Selectivity
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2][3][4] The 1,3-dichloro-7-methylisoquinoline variant, in particular, presents a synthetically tractable starting point for developing potent modulators of cellular signaling.[5][6] However, as with any small molecule inhibitor, especially those targeting the highly conserved ATP-binding pocket of protein kinases, the central challenge is not just potency, but selectivity.[7][8]
Undesired off-target interactions can lead to cellular toxicity or unexpected pharmacological effects, potentially derailing an otherwise promising drug development program.[9] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary exercise but a foundational pillar of the discovery process. This guide provides an in-depth comparison of key methodologies for profiling the selectivity of novel this compound-based compounds, explaining the rationale behind experimental choices and providing actionable protocols for implementation in your laboratory.
The Kinome Challenge: A Landscape of Conserved Targets
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[10] This similarity is the primary reason that achieving absolute inhibitor selectivity is a formidable task.[7] A compound designed to inhibit a specific kinase, for instance, a member of the Src family, may inadvertently inhibit other family members (e.g., Lck, Fyn) or even kinases from entirely different branches of the kinome tree.[11] This guide will explore three complementary state-of-the-art techniques to comprehensively map this interaction landscape: large-panel biochemical screening, cellular target engagement, and unbiased proteome-wide affinity capture.
Methodology 1: Broad-Spectrum Biochemical Profiling (KINOMEscan®)
The logical first step in assessing selectivity is to cast a wide net. Large-scale biochemical screens, such as the KINOMEscan® platform, provide a panoramic view of a compound's interaction profile across hundreds of purified kinases.[12][13]
Expertise & Rationale: Why Start Here?
This approach utilizes a competition binding assay, which is independent of enzyme activity. This is a crucial advantage, as it allows for the screening of a compound against kinases in various conformational states and even against non-functional kinase domains.[12] By measuring the displacement of a tagged, broad-spectrum ligand from each kinase, we obtain a direct measure of binding affinity (expressed as a dissociation constant, Kd). This provides clean, quantitative, and highly reproducible data, ideal for initial Structure-Activity Relationship (SAR) studies and for flagging major off-target families early in a project.[14]
Experimental Workflow: KINOMEscan®
The workflow for a competition binding assay is a robust, high-throughput process designed for scalability and precision.
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Grow cells expressing the target of interest (e.g., SK-BR-3 for HER2, a potential isoquinoline target) to ~80% confluency. [15]Treat cells with the test compound (e.g., 10 µM IQ-Cpd-1) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 46°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. [16]4. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Analyze the amount of the soluble target protein (e.g., SRC) and a control protein (e.g., GAPDH) in each sample by Western Blot.
-
Data Analysis: Quantify the band intensities and normalize to the 46°C sample. Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A change in Tagg (ΔTagg) indicates target engagement.
Data Presentation & Comparison
We assess the thermal stabilization of our primary target, SRC, and a key off-target identified by KINOMEscan®, ABL1.
| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) | Interpretation |
| SRC | Vehicle (DMSO) | 52.1 | - | Baseline Stability |
| SRC | IQ-Cpd-1 (10 µM) | 58.3 | +6.2 | Strong Target Engagement |
| ABL1 | Vehicle (DMSO) | 54.5 | - | Baseline Stability |
| ABL1 | IQ-Cpd-1 (10 µM) | 55.1 | +0.6 | Weak/No Engagement |
| GAPDH | Vehicle (DMSO) | 68.2 | - | Unaffected Control |
| GAPDH | IQ-Cpd-1 (10 µM) | 68.1 | -0.1 | No Engagement (Good) |
Methodology 3: Unbiased Off-Target Discovery (Affinity Chromatography-Mass Spectrometry)
While panel screening and CETSA are excellent for evaluating known or suspected targets, they cannot identify completely novel or unexpected interactions. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (MS), is the gold standard for unbiased target deconvolution. [17][18][19][20]
Expertise & Rationale: Why Look for the Unknown?
This method involves immobilizing the compound of interest onto a solid support (e.g., beads) and using it as "bait" to pull down its binding partners from a complex cell lysate. [21]The captured proteins are then identified and quantified by high-resolution mass spectrometry. The power of this approach lies in its hypothesis-free nature. It can confirm expected targets and simultaneously reveal novel off-targets, providing invaluable insights into a compound's full mechanism of action and potential toxicity pathways. [7][17]To ensure the hits are specific, several control experiments are critical, such as using beads alone or competing with an excess of free compound. [18][21]
Experimental Workflow: Affinity Chromatography-MS
This workflow is designed to isolate specific protein binders to an immobilized small molecule from a complex proteome.
Detailed Protocol: Affinity Chromatography-MS
-
Compound Immobilization: Synthesize an analog of the lead compound (IQ-Cpd-1) with a suitable linker (e.g., an amino-hexyl linker) that allows for covalent attachment to activated beads (e.g., NHS-activated sepharose) without disrupting the core pharmacophore.
-
Lysate Preparation: Grow and harvest a large quantity of cells (e.g., 108 cells). Lyse the cells under non-denaturing conditions and clarify the lysate by centrifugation to remove insoluble debris.
-
Affinity Pulldown: Incubate the clarified lysate with the compound-conjugated beads for 2-4 hours at 4°C. For a competition control, pre-incubate a separate aliquot of lysate with a high concentration (e.g., 50 µM) of free, non-immobilized IQ-Cpd-1 before adding the beads. [21]4. Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or linker.
-
Elution: Elute the specifically bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.
-
Sample Preparation for MS: Run the eluate briefly on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins using a database search algorithm (e.g., Mascot, MaxQuant). Quantify the relative abundance of proteins in the experimental vs. control pulldowns. True binders should be significantly depleted in the free compound competition sample.
Data Presentation & Comparison
The results highlight proteins specifically enriched by the IQ-Cpd-1-conjugated beads.
| Protein Identified (UniProt) | Gene Name | Fold Enrichment (IQ-Cpd-1 vs. Competition) | Known Function / Relevance |
| P00527 | SRC | >50 | Primary Target (Confirmed) |
| P06239 | LCK | >50 | SFK Off-Target (Confirmed) |
| P00519 | ABL1 | 3.5 | Kinase Off-Target (Weak binder) |
| Q13155 | EPHA2 | 12.8 | Ephrin Receptor Tyrosine Kinase |
| P08581 | MET | 8.9 | Hepatocyte Growth Factor Receptor |
| P12931 | GSR | 1.2 | Glutathione-Disulfide Reductase (Non-specific) |
Synthesizing the Data: A Holistic View of IQ-Cpd-1's Selectivity
By integrating the data from these three orthogonal approaches, we can build a comprehensive and trustworthy selectivity profile for our lead compound, IQ-Cpd-1.
-
KINOMEscan® provided a broad, quantitative map of kinome-wide interactions, confirming high affinity for the intended SRC family kinases (SRC, LCK, YES1) while flagging ABL1 as a potential liability and demonstrating favorable selectivity against VEGFR2 and CDKs compared to Sunitinib.
-
CETSA® provided the critical in-cell validation. The strong thermal shift for SRC confirmed robust target engagement in a physiological context, while the negligible shift for ABL1 suggested that the biochemical affinity observed in the KINOMEscan® assay may not translate to significant cellular engagement at therapeutic concentrations.
-
Affinity Chromatography-MS confirmed SRC and LCK as high-confidence binders. It also uncovered novel, lower-affinity interactions with other tyrosine kinases like EPHA2 and MET, which were not part of the initial screening panel. These represent new avenues for investigation and potential biomarkers for either efficacy or toxicity.
Conclusion
Profiling the cross-reactivity of a novel chemical series like the 1,3-dichloro-7-methylisoquinolines is a critical, multi-step process. No single method provides a complete picture. A logical workflow that begins with broad biochemical screening, proceeds to cellular target engagement validation, and incorporates unbiased proteomic methods offers the highest degree of confidence. This integrated strategy allows researchers to make informed decisions, optimize lead compounds for improved selectivity, and ultimately build a more robust safety and efficacy profile for progressing novel inhibitors toward the clinic.
References
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- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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- Red-Horse, K., & Zuercher, W. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 13001-13006. [Link]
- Yadav, P., & Rathore, R. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 849-862. [Link]
- Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-7-methylisoquinoline
Foreword: This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,3-Dichloro-7-methylisoquinoline. As a chlorinated heterocyclic compound, this substance requires rigorous adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: Specific safety and disposal data for the 7-methyl derivative of 1,3-Dichloroisoquinoline is not widely available. The guidance herein is synthesized from the established profiles of the parent compound, 1,3-Dichloroisoquinoline, and the general principles governing the disposal of halogenated organic hazardous waste. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.
Core Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound belongs to a class of compounds that present significant health and environmental risks.
Chemical Identity and Properties
The physical and chemical properties of a substance dictate its behavior and inform the necessary handling precautions. The data below, based on the parent compound 1,3-Dichloroisoquinoline, serves as a reliable proxy.
| Property | Value | Source |
| Chemical Name | 1,3-Dichloroisoquinoline | PubChem |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Solid (Assumed) | N/A |
| Classification | Halogenated Organic Compound | [2][3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on data for analogous compounds, this compound should be handled as a substance with the following hazards.[1][4][5]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[4] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation.[1][4][6] |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4] |
Expert Insight: The combination of corrosive properties and dermal toxicity is particularly dangerous. This means that not only can the compound cause immediate chemical burns, but a sufficient quantity absorbed through the skin can lead to systemic toxic effects.[4][7] The aquatic toxicity classification strictly prohibits disposal via the sanitary sewer system.[7]
Pre-Disposal Operations: PPE and Safe Handling
Proper procedure begins long before the waste bottle is full. Minimizing exposure and preventing spills during routine laboratory work are paramount.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks of exposure through all potential routes—dermal, ocular, and inhalation.
-
Hand Protection: Use chemically resistant gloves. A double-gloving protocol with a nitrile base glove and a thicker neoprene or PVC outer glove is recommended for enhanced protection during waste handling.[8] Always dispose of the outer gloves immediately after handling the waste container.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory.[6][9] The corrosive nature of this compound necessitates protection against splashes that could circumvent standard goggles.
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is required. For tasks involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: All handling of this compound, including its waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10][11]
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound and its waste within a properly functioning chemical fume hood.[9][10]
-
Surface Protection: Use disposable plastic-backed absorbent liners ("bench paper") on work surfaces to contain minor spills and facilitate easier decontamination.[9]
-
Waste Minimization: Plan experiments to use the minimum amount of material necessary. This not only enhances safety but also reduces the volume of hazardous waste generated.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is non-negotiable. This protocol ensures regulatory compliance and prevents dangerous chemical reactions or environmental contamination.
Step 1: Waste Segregation
This is the most critical step in hazardous waste management.
-
Action: Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Causality: Never mix halogenated waste with non-halogenated waste.[12][13] Halogenated compounds require high-temperature incineration with special scrubbers to neutralize acidic gases (like HCl) produced during combustion.[12] Cross-contamination complicates the entire disposal process, significantly increasing costs and environmental risk.
Step 2: Container Selection and Preparation
-
Action: Select a chemically compatible container provided by your institution's EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
Causality: The container must be robust and non-reactive to prevent leaks or degradation. Ensure the exterior of the container is clean and free from contamination before it is placed in the Satellite Accumulation Area (SAA).[13]
Step 3: Waste Transfer
-
Action: Conduct all transfers inside a chemical fume hood. For solids, use dedicated spatulas or powder funnels. For liquids or solutions, use a funnel to prevent spills.
-
Causality: Performing the transfer in a fume hood contains any dust or vapors, while using funnels minimizes the chance of contaminating the exterior of the waste container and surrounding area.[11]
Step 4: Accurate and Compliant Labeling
-
Action: Immediately after adding waste, label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." List all other components if it is a mixture.
-
The specific hazard characteristics: "Toxic," "Corrosive," "Environmental Hazard."
-
The accumulation start date (the date the first drop of waste was added).
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the final disposal facility to manage the waste correctly.
Step 5: Safe Interim Storage
-
Action: Keep the waste container tightly sealed when not in use.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, provide secondary containment (e.g., a spill tray), and be away from incompatible materials like strong bases or oxidizing agents.[6]
-
Causality: A sealed container prevents the release of vapors. Storing in a designated, contained area minimizes the impact of a potential spill and prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.[6]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full, or within the time limit specified by your institution (e.g., 6-12 months), submit a chemical waste pickup request to your EHS department.
-
Causality: EHS professionals are trained to transport hazardous waste safely and will consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary method of disposal for this waste will be hazardous waste incineration.[12][14]
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
Spill Management
-
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for liquid spills.
-
Carefully sweep or scoop the contaminated absorbent into a designated bag or container.
-
Seal the container, label it as "Spill Debris containing this compound," and dispose of it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (Outside of a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others to leave the area and close the doors.
-
Activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency number and the EHS department from a safe location.
-
Do not attempt to clean it up yourself.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Get immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][15]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6] Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- Safety Data Sheet (Generic). Provides general safety, handling, and first aid information for corrosive and toxic chemicals. [Source: Multiple SDS, e.g., Dow, MilliporeSigma]
- PubChem. (n.d.). 1,3-Dichloroisoquinoline. National Center for Biotechnology Information.
- Material Safety Data Sheet (Generic). Details PPE recommendations for handling hazardous chemicals. [Source: Generic MSDS]
- PubChem. (n.d.). 1,3-Dichloro-6,7-dimethoxyisoquinoline. National Center for Biotechnology Information.
- University of Wisconsin-Madison. (n.d.). Halogenated Waste. Provides examples and segregation guidelines for halogenated chemical waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Outlines requirements for waste containers and segregation of halogenated solvents.
- Safety Data Sheet (Generic). Discusses chemical stability and reactivity. [Source: Generic SDS]
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR).
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Provides context on regulations for chlorinated discharges.
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- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Outlines university-level chemical disposal procedures, including incineration.
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- U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes. Proposed rule on chlorinated aliphatics production wastes.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Provides detailed safe handling practices for toxic materials.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dichloro-7-methylisoquinoline
Halogenated aromatic compounds are a cornerstone of modern synthetic chemistry, offering versatile scaffolds for drug discovery and materials science. However, their utility is matched by potential hazards that demand rigorous safety protocols. This guide provides a comprehensive framework for the safe handling of 1,3-Dichloro-7-methylisoquinoline and similar compounds, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Identification: Understanding the Risks
Based on data from analogous dichlorinated isoquinoline and quinoline compounds, researchers must be aware of the following potential hazards:
-
Acute Toxicity: These compounds are often toxic if swallowed.[1][2][3]
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Vapors and splashes can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Aquatic Toxicity: These substances can be toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][6] | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation. |
Workflow for PPE Selection
The selection of PPE is dictated by the specific procedure being performed. The following diagram illustrates a decision-making workflow for ensuring adequate protection.
Caption: PPE selection workflow based on the physical state and handling procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental environment.
Preparation
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.
-
Don PPE: Equip yourself with the appropriate PPE as outlined in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. Identify the locations of the nearest emergency shower, eyewash station, and spill kit.[7]
Execution
-
Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Dissolution and Reaction: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled.[7]
-
Monitoring: Continuously observe the reaction for any unexpected changes. Do not leave the experiment unattended.
Post-Experiment
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water. Decontaminate any equipment used.[8][9]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, and finally lab coat) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Never mix chlorinated solvent waste with other waste streams.[11]
-
Containerization: Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[7][8] The label should include the chemical name, concentration, and associated hazards.
-
Disposal Route: Do not pour chlorinated waste down the drain.[11][12] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Chemical Handling and Disposal Workflow
Caption: Lifecycle of this compound from receipt to disposal.
Emergency Procedures: Preparedness and Response
Spill Response
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS office.[7]
-
Containment (for minor spills): For small, manageable spills, trained personnel wearing appropriate PPE can proceed with cleanup. Create a dike around the spill using absorbent materials like vermiculite or a spill pillow.[8][13]
-
Cleanup: Absorb the spilled material, working from the outside in. Place all contaminated materials into a sealed container for hazardous waste disposal.[9][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8][9]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[3][12]
By integrating these principles of hazard awareness, correct PPE usage, and strict operational protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

